14,15-EET-SI
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z)-N-methylsulfonyl-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGGGACSUDOHOT-PHTXUDHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As a member of the epoxyeicosatrienoic acids (EETs), 14,15-EET plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[1][3][4] Its therapeutic potential in cardiovascular diseases has garnered significant interest in the scientific community.[5]
This technical guide provides a comprehensive overview of the synthesis and purification of 14,15-EET. The designation "14,15-EET-SI" is not a standard nomenclature. It is hypothesized that "SI" refers to a silyl (B83357) ether protecting group, a common intermediate in the chemical synthesis of complex molecules like EETs to protect the carboxylic acid or a hydroxyl group during synthesis. This guide will, therefore, detail a synthetic route to 14,15-EET that includes the use of a silyl protecting group and its subsequent removal.
Synthesis of 14,15-EET
The synthesis of 14,15-EET can be achieved through various routes. A common and effective method involves the selective epoxidation of arachidonic acid.[6] This section details a representative synthetic protocol.
Experimental Workflow for the Synthesis of 14,15-EET
Caption: Workflow for the synthesis of 14,15-EET via a silyl-protected intermediate.
Experimental Protocols
Step 1: Silylation of Arachidonic Acid
This step protects the carboxylic acid group as a silyl ester to prevent unwanted side reactions during epoxidation.
-
Materials: Arachidonic acid, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve arachidonic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Add imidazole (1.2 equivalents) to the solution and stir until dissolved.
-
Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DCM to the flask at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude silyl-protected arachidonic acid.
-
Step 2: Selective Epoxidation
This step forms the epoxide ring at the 14,15-position.
-
Materials: Silyl-protected arachidonic acid, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the silyl-protected arachidonic acid (1 equivalent) in DCM at 0°C.
-
Slowly add a solution of m-CPBA (0.9-1.0 equivalents to favor mono-epoxidation) in DCM.
-
Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.[7]
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude this compound.
-
Step 3: Deprotection of this compound
This final step removes the silyl protecting group to yield the free carboxylic acid, 14,15-EET.
-
Materials: Crude this compound, Tetrabutylammonium fluoride (B91410) (TBAF) solution in Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude this compound in THF.
-
Add a 1M solution of TBAF in THF (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction at 0°C for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 14,15-EET.
-
Quantitative Data for Synthesis
| Step | Reactant | Product | Typical Yield (%) |
| 1 | Arachidonic Acid | Silyl-protected Arachidonic Acid | >95% |
| 2 | Silyl-protected Arachidonic Acid | This compound | 50-60% |
| 3 | This compound | 14,15-EET | >90% |
Purification of 14,15-EET
Purification of the crude 14,15-EET is critical to remove unreacted starting materials, byproducts, and other regioisomers. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity 14,15-EET.
Experimental Workflow for Purification
Caption: Workflow for the purification of 14,15-EET by HPLC.
Experimental Protocol for HPLC Purification
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% acetic acid.[8]
-
Procedure:
-
Dissolve the crude 14,15-EET in a minimal amount of the initial mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute with a linear gradient of acetonitrile (e.g., 40% to 100% over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect fractions corresponding to the peak of 14,15-EET.
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.[9]
-
Pool the pure fractions and remove the solvent under reduced pressure to yield pure 14,15-EET.
-
Quantitative Data for Purification and Characterization
| Parameter | Value |
| Purity (Post-HPLC) | >98% |
| Molecular Formula | C₂₀H₃₂O₃[5] |
| Molecular Weight | 320.5 g/mol [5] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.50-5.30 (m, 6H), 2.95 (m, 2H), 2.80 (m, 4H), 2.35 (t, 2H), 2.12 (m, 4H), 1.70 (m, 2H), 1.55-1.25 (m, 6H), 0.89 (t, 3H)[10] |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 179.1, 130.5, 129.0, 128.8, 127.2, 125.0, 124.7, 57.3, 57.0, 33.4, 31.5, 29.7, 29.3, 29.1, 27.2, 26.6, 25.6, 24.7, 22.6, 14.1[7] |
| Mass Spectrometry (ESI-MS) | m/z 319.2 [M-H]⁻ |
Signaling Pathways of 14,15-EET
14,15-EET exerts its biological effects through various signaling pathways. One notable pathway involves the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels, leading to an increase in intracellular calcium and downstream cellular responses.[11] It also has inhibitory effects on endothelial senescence through the activation of mTOR complex 2/Akt signaling pathways.[3]
Signaling Pathway of 14,15-EET via TRPV4 Activation
Caption: 14,15-EET activates TRPV4 channels, leading to calcium influx and cellular responses.[11]
Inhibition of Endothelial Senescence by 14,15-EET
Caption: 14,15-EET inhibits endothelial senescence via the mTORC2/Akt signaling pathway.[3]
References
- 1. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of 14,15-EET Sulfonimide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse biological activities, including vasodilation, anti-inflammatory effects, and modulation of cell growth. However, the therapeutic potential of native 14,15-EET is limited by its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). To overcome this limitation, synthetic analogs have been developed. This guide focuses on a specific class of these analogs: 14,15-EET sulfonimide analogs. These compounds are designed to be more stable than the parent molecule and exhibit a range of biological activities, from mimicking the effects of 14,15-EET to acting as antagonists, making them valuable tools for research and potential therapeutic agents.
Core Biological Functions and Mechanisms of Action
14,15-EET sulfonimide analogs primarily exert their effects through two main mechanisms: direct interaction with cellular receptors and modulation of ion channel activity. Their biological functions are most prominently observed in the cardiovascular and renal systems.
Vasorelaxation in the Cardiovascular System
A key function of 14,15-EET and its agonistic analogs is the induction of vasorelaxation, contributing to the regulation of blood pressure and blood flow.[1] Sulfonimide analogs have been shown to retain this potent vasodilatory activity. For instance, 14,15-EET-methylsulfonimide demonstrates full vasorelaxant activity in bovine coronary arteries.[2][3]
The primary mechanism for this vasodilation involves the activation of large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[4][5] Activation of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[4]
Mitogenesis and Signaling in Renal Epithelial Cells
In renal proximal tubule cells, 14,15-EET and its sulfonimide analogs can stimulate cell proliferation (mitogenesis).[6] This effect is mediated through the activation of a tyrosine kinase signaling cascade initiated by the Src kinase.[4][6] The activation of Src leads to the phosphorylation of downstream signaling molecules, ultimately resulting in the modulation of gene expression and cell cycle progression.[1]
Quantitative Data on 14,15-EET Sulfonimide Analogs
The following tables summarize the available quantitative data for various 14,15-EET sulfonimide and related sulfonamide analogs, providing a basis for comparing their biological activities.
| Analog Name | Biological Activity | Assay System | Potency (ED50/Ki/IC50) | Reference |
| 14,15-EET-methylsulfonimide | Vasorelaxation | Bovine Coronary Artery Rings | ED50 ≈ 1 µM | [2][3] |
| 20-Iodo-14,15-epoxyeicosa-8(Z)-enoyl-3-azidophenylsulfonamide | Receptor Binding (Displacement of 20-(125)I-14,15-epoxyeicosa-5(Z)-enoic acid) | U937 Cell Membranes | Ki = 3.60 nM | [7][8] |
| 20-Iodo-14,15-epoxyeicosa-8(Z)-enoyl-3-azidophenylsulfonamide | Inhibition of Radiolabeling | U937 Cell Membranes | IC50 = 8.28 nM (vs. 14,15-EET) | [7][8] |
| 14,15-EET-PISA (sulfonamide) | Vasorelaxation | Bovine Coronary Artery Rings | EC50 ≈ 1 µM | [9] |
| 14,15-EET-BSA (sulfonamide) | Vasorelaxation | Bovine Coronary Artery Rings | EC50 ≈ 1 µM | [9] |
| 14,15-EET-BZDC-SA (sulfonamide) | Vasorelaxation | Bovine Coronary Artery Rings | EC50 ≈ 1 µM | [9] |
Experimental Protocols
Vasorelaxation Assay in Bovine Coronary Arteries
This protocol details the methodology used to assess the vasorelaxant effects of 14,15-EET sulfonimide analogs.
1. Tissue Preparation:
-
Bovine hearts are obtained from a local abattoir and the left anterior descending coronary artery is dissected and cleaned of connective tissue.
-
The artery is cut into rings of approximately 3 mm in width.
2. Experimental Setup:
-
The arterial rings are suspended between two stainless steel hooks in a 6-mL water-jacketed organ chamber filled with Krebs buffer (composition in mM: 119 NaCl, 4.8 KCl, 24 NaHCO3, 1.2 KH2PO4, 1.2 MgSO4, 11 glucose, 0.02 EDTA, and 3.2 CaCl2).
-
The buffer is continuously gassed with 95% O2-5% CO2 at 37°C.
-
One hook is fixed, while the other is connected to a force transducer to measure isometric tension.
-
An optimal baseline tension of 3.5 g is applied to the rings, and they are allowed to equilibrate for 1.5 hours.
3. Experimental Procedure:
-
The viability of the rings is assessed by contracting them with 40 mM KCl.
-
The rings are then washed and pre-contracted with the thromboxane (B8750289) A2 mimetic, U-46619 (10-20 nM), to achieve a stable contraction.
-
Cumulative concentrations of the 14,15-EET sulfonimide analog are added to the organ bath, and the resulting relaxation is recorded.
-
Relaxation is expressed as a percentage of the pre-contraction induced by U-46619.
4. Data Analysis:
-
The effective concentration that produces 50% of the maximal relaxation (ED50) is calculated from the concentration-response curves.
Radioligand Binding Assay in U937 Cell Membranes
This protocol describes the method for determining the binding affinity of 14,15-EET sulfonimide analogs to their putative receptors.
1. Membrane Preparation:
-
U937 cells (a human monocytic cell line) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in a binding buffer.
2. Binding Assay:
-
The binding reaction is performed in a total volume of 100 µL containing U937 cell membranes (20-40 µg of protein), the radiolabeled ligand (e.g., 20-(125)I-14,15-epoxyeicosa-5(Z)-enoic acid), and varying concentrations of the unlabeled 14,15-EET sulfonimide analog.
-
The mixture is incubated at 4°C for a predetermined time to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled 14,15-EET.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Mitogenesis Assay in Renal Epithelial Cells
This protocol outlines the procedure to assess the proliferative effect of 14,15-EET sulfonimide analogs on renal epithelial cells.
1. Cell Culture:
-
A renal proximal tubule cell line (e.g., LLC-PK1) is cultured in an appropriate medium supplemented with fetal bovine serum.
-
Cells are seeded in multi-well plates and allowed to attach and grow to a sub-confluent state.
2. Treatment:
-
The cells are serum-starved for 24 hours to synchronize their cell cycle.
-
The cells are then treated with various concentrations of the 14,15-EET sulfonimide analog in a serum-free medium.
3. Measurement of DNA Synthesis:
-
[3H]Thymidine is added to the culture medium for the final few hours of the treatment period.
-
The cells are then washed to remove unincorporated [3H]Thymidine.
-
The cells are lysed, and the DNA is precipitated.
-
The amount of incorporated [3H]Thymidine is measured using a scintillation counter, which is indicative of the rate of DNA synthesis and cell proliferation.
4. Data Analysis:
-
The results are expressed as the percentage increase in [3H]Thymidine incorporation compared to the untreated control cells.
Signaling Pathways and Visualizations
Vasorelaxation Signaling Pathway
The vasorelaxant effect of agonistic 14,15-EET sulfonimide analogs is initiated by their interaction with a putative G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells. This interaction is thought to activate a Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and opens BKCa channels.
Signaling pathway of 14,15-EET sulfonimide analog-induced vasorelaxation.
Mitogenesis Signaling Pathway in Renal Epithelial Cells
The mitogenic effect of 14,15-EET sulfonimide analogs in renal epithelial cells is triggered by the activation of a receptor tyrosine kinase or a GPCR that subsequently transactivates a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR). This leads to the recruitment and activation of Src kinase. Activated Src then initiates a downstream signaling cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which ultimately promotes cell cycle progression and proliferation.
Signaling pathway of 14,15-EET sulfonimide analog-induced mitogenesis.
Conclusion
14,15-EET sulfonimide analogs represent a promising class of synthetic molecules with significant biological activities. Their enhanced stability compared to endogenous 14,15-EET makes them valuable pharmacological tools to probe the physiological roles of the epoxyeicosatrienoic acid pathway. Furthermore, their potent vasorelaxant and mitogenic properties suggest potential therapeutic applications in cardiovascular and renal diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the specific receptors and downstream signaling targets of these analogs will be crucial for the development of novel and targeted therapies.
References
- 1. Src regulates cell cycle protein expression and renal epithelial cell proliferation via PI3K/Akt signaling-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ovid.com [ovid.com]
- 9. Src family kinases regulate renal epithelial dedifferentiation through activation of EGFR/PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
14,15-EET-SI: A Technical Guide to a Stable Cytochrome P450 Metabolite Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Epoxyeicosatrienoic Acid (EET) Instability
The cytochrome P450 (CYP) epoxygenase pathway metabolizes arachidonic acid into four key regioisomers of epoxyeicosatrienoic acid (EET): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] These lipid mediators are crucial autocrine and paracrine signaling molecules involved in a myriad of physiological processes. Of these, 14,15-EET is often the most abundant and is a potent vasodilator, with anti-inflammatory, pro-angiogenic, and cardioprotective properties.[1][3][4]
The therapeutic potential of EETs is hampered by their metabolic instability. The enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active.[3][4][5] For instance, 14,15-EET is converted to 14,15-DHET.[5] This rapid inactivation, with an estimated in vivo half-life of seconds to minutes, limits the systemic efficacy of administering native EETs.[6]
To overcome this limitation, two primary strategies have emerged: the development of sEH inhibitors (sEHIs) to preserve endogenous EET levels and the synthesis of metabolically robust EET analogs.[6] This guide focuses on a key example of the latter approach: 14,15-EET-SI , a stable analog designed to mimic the biological activity of 14,15-EET while resisting metabolic degradation.
This compound: A Metabolically Robust Analog
This compound is the methyl sulfonamide analog of 14,15-EET.[7] This specific chemical modification at the carboxylate position renders the molecule resistant to common metabolic inactivation pathways, including β-oxidation and esterification into cell membranes.[7] This stability allows for more sustained biological action compared to the parent compound, making it an invaluable tool for studying EET-mediated signaling and a promising scaffold for therapeutic development.
Caption: Metabolic fate of 14,15-EET versus the stable analog this compound.
Quantitative Data: Biological Activity Profile
Studies directly comparing this compound to its parent compound demonstrate that the analog retains potent biological activity. It is equipotent to 14,15-EET in inducing the relaxation of precontracted bovine coronary arteries, a key measure of its vascular agonist function.[7][8]
| Compound | Biological Activity | Potency (EC₅₀ / ED₅₀) | Assay System | Reference |
| 14,15-EET | Vasodilation | ED₅₀: 2.2 µM | Precontracted Bovine Coronary Artery Rings | [6][9] |
| Dilation | EC₅₀: 0.2 pM | Preconstricted Canine Coronary Arterioles | [10] | |
| This compound | Vasodilation | Equipotent to 14,15-EET | Precontracted Bovine Coronary Artery Rings | [7][8] |
| Mitogenesis | Stimulates | Renal Epithelial Cells | [7] | |
| Tyrosine Phosphorylation | Stimulates | Renal Epithelial Cells | [7] |
Signaling Pathways of 14,15-EET and its Analogs
The vasodilatory effects of 14,15-EET are primarily mediated by the hyperpolarization of vascular smooth muscle cells. This is achieved through the activation of potassium (K⁺) channels. The signaling cascade is thought to involve a G-protein-coupled mechanism.[6]
-
Receptor Binding : 14,15-EET (or this compound) binds to a putative membrane receptor.[6]
-
G-Protein Activation : This binding activates a stimulatory G-protein alpha subunit (Gαs).[6][11]
-
Downstream Effectors : Activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12]
-
PKA and CaMKII Activation : The rise in cAMP activates Protein Kinase A (PKA).[11][12] This can lead to the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[12]
-
Ion Channel Opening : PKA and other downstream signals lead to the opening of large-conductance Ca²⁺-activated K⁺ channels (BKCa) and/or ATP-sensitive K⁺ channels (KATP) on the smooth muscle cell membrane.[1][13]
-
Hyperpolarization & Vasorelaxation : The efflux of K⁺ ions causes the cell membrane to hyperpolarize, leading to the closure of voltage-gated Ca²⁺ channels. This reduces intracellular calcium, causing smooth muscle relaxation and vasodilation.[4]
Caption: G-protein mediated signaling pathway for 14,15-EET-induced vasorelaxation.
Experimental Protocols
Ex Vivo Vasorelaxation Assay
This is a cornerstone experiment to determine the vascular activity of compounds like this compound.
Objective: To measure the ability of a test compound to relax pre-contracted arterial tissue.
Methodology:
-
Tissue Preparation: Bovine coronary arteries are harvested and dissected into rings (typically 3-5 mm).[6]
-
Mounting: The rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs buffer), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.[9]
-
Pre-contraction: Once equilibrated, the arterial rings are pre-contracted to a stable tension using a vasoconstrictor agent, commonly the thromboxane (B8750289) A₂ mimetic U46619.[6][9]
-
Compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound (e.g., this compound) to the bath.
-
Data Analysis: The relaxation at each concentration is measured as the percentage decrease from the pre-contracted tension. The ED₅₀ (the concentration that produces 50% of the maximal relaxation) is calculated to determine potency.[6]
Caption: Workflow for the ex vivo vasorelaxation assay.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine if a compound inhibits the activity of the sEH enzyme. While this compound is designed to be a substrate analog rather than an inhibitor, this assay is crucial in the broader field of EET pharmacology.
Methodology:
-
Enzyme Source: Recombinant human sEH is produced (e.g., in a baculovirus expression system) and purified.[6][9]
-
Assay Principle: A fluorescent-based assay is commonly used. A non-fluorescent substrate for sEH is hydrolyzed by the enzyme into a fluorescent product.
-
Procedure: The recombinant sEH is incubated with the fluorescent substrate in the presence of varying concentrations of the test inhibitor.
-
Data Analysis: The fluorescence is measured over time. The rate of product formation is calculated, and the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is determined.[9]
Conclusion and Future Directions
This compound serves as a vital chemical probe for elucidating the complex biology of the CYP epoxygenase pathway. Its metabolic stability allows researchers to investigate the sustained effects of 14,15-EET receptor activation in various physiological and pathological models without the confounding factor of rapid degradation. For drug development professionals, the structural modifications that confer stability to this compound provide a foundational blueprint for designing novel therapeutics targeting cardiovascular diseases, inflammation, and renal dysfunction. Future work will likely focus on refining the pharmacokinetic and pharmacodynamic properties of such analogs to develop potent, specific, and clinically viable drug candidates that harness the beneficial effects of the EET signaling cascade.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of 14,15-EET-SI on Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 epoxygenases.[1][2] It plays a crucial role as an autocrine and paracrine signaling molecule, particularly in the cardiovascular and renal systems.[1] However, 14,15-EET is metabolically labile, rapidly converted to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1][3] To overcome this limitation for research and potential therapeutic applications, stable analogs have been developed. 14,15-EET-SI (N-(methylsulfonyl)-13-(3-pentyloxiranyl)-5Z,8Z,11Z-tridecatrienamide) is a sulfonamide analog of 14,15-EET that is resistant to sEH-mediated hydrolysis, β-oxidation, and membrane esterification, making it a more stable compound for experimental use.[4] Importantly, this compound has been shown to be equipotent to 14,15-EET in its vascular agonist activity, such as inducing the relaxation of precontracted bovine coronary arteries.[4][5] This guide provides an in-depth technical overview of the effects of 14,15-EET and its stable analog, this compound, on various ion channels, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Core Mechanism of Action
The primary mechanism by which 14,15-EET and its analogs exert their effects, particularly vasorelaxation, is through the activation of potassium channels in vascular smooth muscle cells.[2][6] This leads to membrane hyperpolarization and subsequent closure of voltage-gated Ca2+ channels, reducing intracellular calcium concentration and causing smooth muscle relaxation.[6] The activation of these potassium channels is often mediated by a G-protein-coupled signaling cascade.[7]
Effects on Potassium Channels
Large-Conductance Ca2+-Activated Potassium (BKCa) Channels
BKCa channels are a primary target of 14,15-EET. Nanomolar concentrations of 14,15-EET have been shown to activate BKCa channels in vascular smooth muscle cells.[6] This activation is sensitive to BKCa channel blockers such as iberiotoxin (B31492) and tetraethylammonium.[6] The effect is stereospecific, with 14(S),15(R)-EET being the active isomer in increasing BKCa channel activity in coronary smooth muscle cells.[6] 14,15-EET is significantly more potent than its hydrolyzed metabolite, 14,15-DHET, in activating BKCa channels.[6] The activation of BKCa channels by EETs can also occur in endothelial cells, suggesting an autocrine function in addition to their paracrine effects on smooth muscle.[8]
ATP-Sensitive Potassium (KATP) Channels
14,15-EET is a potent activator of KATP channels in vascular smooth muscle.[9] This activation leads to membrane hyperpolarization and is sensitive to the KATP channel blocker glibenclamide.[9] The signaling pathway for KATP channel activation by 14,15-EET involves the Gsα subunit of a G-protein, leading to ADP-ribosylation and subsequent activation of the channel.[9] Studies on recombinant Kir6.2/SUR2A channels (the molecular components of cardiac KATP channels) have shown that 14,15-EET increases the ATP IC50, thereby activating the channel.[10] This activation does not require the SUR2A subunit and appears to involve a direct interaction with the Kir6.2 subunit.[10]
Quantitative Data on Ion Channel Modulation by 14,15-EET
| Ion Channel | Preparation | Agonist/Analog | Concentration | Effect | Reference |
| BKCa | Bovine Coronary Artery Smooth Muscle Cells | 14,15-EET | 10⁻⁹ - 10⁻⁶ M | Activation | [6] |
| BKCa | Pig Coronary Artery Endothelial Cells | 14,15-EET | < 156 nM | Transient increase in open state probability (PO) by a factor of 4.3 | [8] |
| KATP | Rat Mesenteric Artery Smooth Muscle Cells | 14,15-EET | 5 µM | 6.9-fold increase in glibenclamide-sensitive KATP currents | [9] |
| KATP | Rat Mesenteric Artery Smooth Muscle Cells | 14,15-EET | 1 µM | 3.5-fold increase in KATP currents | [9] |
| KATP | Rat Mesenteric Artery Smooth Muscle Cells | 1 µM 14,15-EET in the presence of 100 nM iberiotoxin | 1 µM | Hyperpolarization from -20.5 mV to -27.1 mV | [9] |
| TRPV4 | PC12 Cells | 14,15-EET | Not specified | Increased cytosolic calcium ion concentration | [11] |
| L-type Ca2+ | Porcine Cardiac Myocytes (reconstituted in planar lipid bilayers) | 14,15-EET | 20 - 125 nM | Inhibition of open probability, accelerated inactivation, and reduced unitary current amplitude | [12] |
Effects on Other Ion Channels
Transient Receptor Potential Vanilloid 4 (TRPV4) Channels
14,15-EET has been shown to activate TRPV4 channels, leading to an increase in intracellular calcium.[11] This effect has been observed in PC12 cells and primary hippocampal neurons, where it is implicated in promoting neurite outgrowth.[11] The 14,15-EET-induced calcium influx can be inhibited by the TRPV4 antagonist HC067047.[11]
L-type Calcium (CaV1.x) Channels
In contrast to its activating effects on potassium channels, 14,15-EET has been found to inhibit cardiac L-type calcium channels.[12] In studies using reconstituted porcine cardiac L-type Ca2+ channels in planar lipid bilayers, EETs at nanomolar concentrations inhibited the open probability, accelerated inactivation, and reduced the unitary current amplitude of the channels.[12] This suggests a direct interaction of EETs with the channel protein within the lipid membrane.[12]
Epithelial Sodium (ENaC) Channels
The effects of EETs on epithelial sodium channels appear to be isoform-specific. While 11,12-EET has been shown to inhibit ENaC in the rat cortical collecting duct, other EETs, including 14,15-EET, were reported to be without effect in that specific study.[13]
Signaling Pathways
The signaling pathways for the modulation of potassium channels by 14,15-EET are the most well-characterized.
Caption: G-protein coupled signaling pathway for K+ channel activation by 14,15-EET.
For KATP channels, a mechanism involving ADP-ribosylation of the Gsα subunit has also been proposed.[9]
Caption: Proposed ADP-ribosylation pathway for KATP channel activation by 14,15-EET.
Experimental Protocols
Patch-Clamp Electrophysiology for Studying Ion Channel Modulation
The patch-clamp technique is the gold standard for studying the effects of compounds like this compound on ion channels.[14][15]
1. Cell Preparation:
-
Primary Culture: Vascular smooth muscle or endothelial cells are isolated from tissues (e.g., bovine coronary arteries, rat mesenteric arteries) by enzymatic digestion (e.g., with collagenase and elastase). Cells are then cultured for 1-3 days before use.
-
Heterologous Expression: For studying specific channel subunits (e.g., Kir6.2/SUR2A), the corresponding genes are transfected into a suitable cell line (e.g., HEK293 or tsA201 cells) that does not endogenously express the channel of interest.[16][17]
2. Electrophysiological Recording:
-
Configuration: The whole-cell or inside-out patch-clamp configurations are commonly used.
-
Whole-cell: Allows for the recording of macroscopic currents from the entire cell membrane. The intracellular solution can be controlled via the patch pipette.
-
Inside-out: Allows for the study of single-channel currents with the intracellular face of the membrane exposed to the bath solution, enabling the direct application of this compound to the cytosolic side of the channel.
-
-
Solutions:
-
Pipette (Intracellular) Solution (for K+ currents): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and ATP as required (e.g., 0.1-1 mM for KATP studies). The pH is adjusted to ~7.2 with KOH.
-
Bath (Extracellular) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to ~7.4 with NaOH.
-
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted to the final concentration in the bath or pipette solution. A perfusion system is used to apply and wash out the compound.
3. Voltage-Clamp Protocols:
-
For Macroscopic Currents (Whole-cell): Cells are held at a holding potential (e.g., -60 mV or 0 mV), and voltage steps or ramps are applied to elicit channel activity. For example, to study KATP currents, a holding potential of 0 mV and a testing potential of -100 mV can be used.[9]
-
For Single-Channel Currents (Inside-out): The patch is held at a constant potential, and the activity of individual channels is recorded. The open probability (PO), single-channel conductance, and mean open/closed times are analyzed.
Caption: General workflow for a patch-clamp experiment studying this compound.
Vascular Tone Bioassays
These assays are used to assess the functional consequences of ion channel modulation, such as vasorelaxation.[7][18]
1. Tissue Preparation:
-
Arteries (e.g., bovine coronary arteries) are isolated and cleaned of surrounding connective tissue.
-
The artery is cut into rings (2-4 mm in length).
2. Measurement of Isometric Tension:
-
The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs buffer) bubbled with 95% O2 / 5% CO2 at 37°C.
-
The rings are connected to a force transducer to measure isometric tension.
-
The rings are pre-contracted with a vasoconstrictor (e.g., U46619, a thromboxane (B8750289) mimetic).
3. Drug Application:
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction.
-
Dose-response curves are generated to determine the EC50.
Conclusion
This compound, as a stable analog of 14,15-EET, is a valuable tool for investigating the physiological and pathophysiological roles of this eicosanoid signaling pathway. Its primary effects are mediated through the activation of potassium channels, particularly BKCa and KATP channels, leading to membrane hyperpolarization. However, its modulatory effects on other ion channels, such as TRPV4 and L-type calcium channels, highlight the complexity of its signaling. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the interactions between this compound and various ion channels, which is essential for the development of novel therapeutics targeting this pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular determinants of cardiac K(ATP) channel activation by epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cardiac L-type calcium channels by epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chapter 14: Voltage-gated sodium channel β subunits and their related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
intracellular signaling pathways activated by 14,15-EET-SI
An In-Depth Technical Guide to the Intracellular Signaling Pathways Activated by 14,15-EET-SI
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that functions as a critical signaling molecule in various physiological processes, including vasodilation, anti-inflammation, and cell growth.[1][2] However, its therapeutic potential is limited by its rapid hydrolysis into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1][2] The sulfonimide analog, this compound, was developed as a chemically stable mimic that resists this degradation. It has been demonstrated to be equipotent to 14,15-EET in inducing vascular relaxation, making it a valuable tool for investigating the downstream signaling cascades initiated by this lipid mediator.[3] This document provides a comprehensive technical overview of the primary intracellular signaling pathways activated by 14,15-EET and its stable analog, this compound, summarizing key quantitative data and detailing relevant experimental protocols.
Core Signaling Pathways Activated by this compound
This compound, acting as a surrogate for 14,15-EET, engages a complex network of intracellular signaling pathways, often initiated through a putative G-protein coupled receptor (GPCR) or by direct intracellular actions.[1][4] These pathways converge to regulate fundamental cellular processes such as proliferation, apoptosis, migration, and inflammation. The principal pathways identified are the PI3K/Akt, MAPK/ERK, and cAMP/PKA cascades, along with activation of specific ion channels and transcription factors.
The PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling axis for promoting cell survival and proliferation. Studies in various cell types, including cardiomyocytes and human carcinoma cells, have demonstrated that 14,15-EET is a potent activator of this pathway.[5][6] Activation of PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a range of downstream targets to exert its anti-apoptotic effects, including the phosphorylation of Bad (Bcl-2-associated death promoter) and the inhibition of caspases 9 and 3.[5]
The MAPK/ERK Proliferation Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is crucial for cell proliferation, differentiation, and migration. Multiple studies confirm that 14,15-EET significantly upregulates the phosphorylation of ERK1/2 (p44/p42).[6][7] This activation can be initiated through the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then triggers the canonical Ras-Raf-MEK-ERK signaling module.[1][6] This pathway is implicated in the pro-proliferative effects of 14,15-EET in tumor cells and its role in synaptic plasticity.[6][7][8]
The cAMP/PKA Pathway
In certain cellular contexts, such as monocytes and hippocampal neurons, 14,15-EET signaling involves the adenylyl cyclase (AC)-cAMP-Protein Kinase A (PKA) pathway.[7][9][10] Binding of 14,15-EET to its receptor can lead to Gαs-mediated activation of AC, increasing intracellular cAMP levels.[4] This elevation in cAMP activates PKA, which in turn phosphorylates downstream targets to mediate specific cellular responses, including the modulation of synaptic potentiation and the downregulation of the 14,15-EET receptor itself.[7][9][10]
Calcium-Dependent Signaling (CaMKII and TRPV4)
14,15-EET can modulate intracellular calcium levels, a key secondary messenger. In hippocampal neurons, 14,15-EET enhances synaptic potentiation by upregulating Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7] Furthermore, in PC12 cells, 14,15-EET activates the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to an influx of cytosolic calcium.[11] This calcium influx is a critical step in promoting neurite outgrowth, suggesting a role for 14,15-EET in neuronal development and repair.[11]
Regulation of Transcription Factors (PPARγ, NF-κB, STAT3)
14,15-EET can also exert its effects by modulating the activity of key transcription factors:
-
PPARγ: 14,15-EET has been shown to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to metabolism and inflammation.[1][6][8] This interaction is implicated in the pro-proliferative effects observed in some carcinoma cells.[6][8]
-
NF-κB: The effect on Nuclear Factor-kappa B (NF-κB) appears to be cell-type specific. In many contexts, 14,15-EET exhibits anti-inflammatory properties by inhibiting the TNFα-induced degradation of IκBα, thereby preventing NF-κB activation.[12][13]
-
STAT3: In human breast cancer cells, 14,15-EET promotes the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), which may contribute to an autocrine loop driving cell proliferation.[12]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of 14,15-EET.
Table 1: Effects on Protein Phosphorylation and Activity
| Target Protein | Cell Type/System | Treatment | Observed Effect | Citation |
| ERK42 (p42 MAPK) | Hippocampal Slices | 14,15-EET | 148.5 ± 5.9% of vehicle | [7] |
| ERK44 (p44 MAPK) | Hippocampal Slices | 14,15-EET | 150.7 ± 5.8% of vehicle | [7] |
| CaMKII | Hippocampal Slices | 14,15-EET | 122.2 ± 5.1% of vehicle | [7] |
| EGFR, PI3K/Akt, ERK | Tca-8113 Carcinoma Cells | 100 nM 14,15-EET | Significant increase in phosphorylation | [6][8] |
| Akt (S473) | HepG2 Hepatocytes | 30 µM 14,15-EET | Prevents palmitate-induced insulin (B600854) resistance, increases p-Akt | [14] |
| STAT3 (Tyr-705) | Human Breast Cancer Cells | 14,15-EET | Promotes phosphorylation and nuclear translocation | [12] |
Table 2: Effects on Cell Proliferation and Cell Cycle
| Cell Type | Treatment | Assay | Observed Effect | Citation |
| Tca-8113 Carcinoma Cells | 100 nM 14,15-EET | MTT Assay | Stimulated cell proliferation at 12 and 24 hrs | [6] |
| Tca-8113 Carcinoma Cells | 100 nM 14,15-EET (12 hrs) | Flow Cytometry | Increased S-G2-M phase cells to 47.08% | [6] |
| Various Tumor Cells | 11,12-EET | Flow Cytometry | S phase: 49.7±7.5% vs 17.2±9.7% (control) | [15] |
| PC12 Cells | 100 nM 14,15-EET | Neurite Outgrowth | 240% increase in cell differentiation | [11] |
| Rat Hippocampal Neurons | 100 nM 14,15-EET | Neurite Outgrowth | 150% increase in neurite length vs. control | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for key experiments based on cited literature.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of target proteins like ERK, Akt, and EGFR.[6][16]
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: Lysates are denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate proteins based on molecular weight.
-
Membrane Transfer: Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding, then incubated sequentially with a primary antibody specific to the phosphorylated target protein and an enzyme-conjugated secondary antibody.
-
Signal Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. Densitometry is used for quantification, often normalizing to a loading control like β-actin or to the total amount of the target protein.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (e.g., vehicle). Incubate for desired time points (e.g., 12, 24, 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for approximately 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
Kinase Activity Assay
This protocol allows for the direct measurement of a specific kinase's activity (e.g., MAPK) following immunoprecipitation.[16][17]
-
Immunoprecipitation (IP): Lyse cells under non-denaturing conditions as described for Western Blotting. Incubate the cell lysate (200-500 µg protein) with an antibody specific to the kinase of interest (e.g., anti-ERK) overnight at 4°C. Add protein A/G beads to capture the antibody-kinase complex.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Kinase Reaction: Resuspend the final bead pellet in a kinase buffer supplemented with ATP (e.g., 200 µM) and a specific substrate for that kinase (e.g., myelin basic protein for MAPK).
-
Incubation: Incubate the reaction at 30°C for 30 minutes to allow the immunoprecipitated kinase to phosphorylate its substrate.
-
Termination and Analysis: Stop the reaction by adding SDS sample buffer. The phosphorylated substrate can then be analyzed via SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific substrate antibody.
Conclusion
This compound, as a stable analog of 14,15-EET, activates a multifaceted signaling network crucial for regulating cell fate. The primary pathways engaged include the pro-survival PI3K/Akt cascade and the pro-proliferative MAPK/ERK pathway. Its actions are further nuanced by the modulation of the cAMP/PKA pathway, intracellular calcium signaling via channels like TRPV4, and the regulation of key transcription factors such as PPARγ and NF-κB. The data clearly indicate that the cellular context is paramount in determining the ultimate biological outcome of this compound signaling. A thorough understanding of these pathways, facilitated by the robust experimental protocols outlined herein, is essential for drug development professionals aiming to harness the therapeutic potential of modulating the epoxyeicosanoid system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [Promotive effects of epoxyeicosatrienoic acids (EETs) on proliferation of tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of 14,15-EET-SI and its Parent Compound, 14,15-EET
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs), particularly 14,15-EET, are potent signaling lipids with a wide range of therapeutic potentials, including anti-inflammatory, vasodilatory, and cardioprotective effects. However, the clinical translation of 14,15-EET is hampered by its metabolic instability, primarily driven by rapid hydrolysis via soluble epoxide hydrolase (sEH) and susceptibility to β-oxidation and esterification. To overcome this limitation, metabolically robust analogs have been developed. This technical guide provides a detailed comparative analysis of the metabolic stability of 14,15-EET and its sulfonimide analog, 14,15-EET-SI. We will delve into the metabolic pathways, present available data on the enhanced stability of the analog, provide detailed experimental protocols for assessing metabolic stability, and visualize the key signaling pathways and experimental workflows.
Introduction: The Challenge of 14,15-EET's Metabolic Lability
14,15-Epoxyeicosatrienoic acid (14,15-EET) is an endothelium-derived hyperpolarizing factor that plays a crucial role in cardiovascular homeostasis. Its biological activity is, however, transient, with an estimated in vivo half-life of only a few seconds to minutes. This rapid inactivation is a significant hurdle for its development as a therapeutic agent. The primary routes of 14,15-EET metabolism include:
-
Hydrolysis by soluble epoxide hydrolase (sEH): This is the main catabolic pathway, converting the active epoxide to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).
-
β-Oxidation: The carboxylic acid moiety makes 14,15-EET a substrate for β-oxidation, leading to chain shortening and inactivation.
-
Esterification into phospholipids: Incorporation into cell membranes can sequester 14,15-EET, limiting its immediate bioavailability for signaling.
To address these metabolic liabilities, synthetic analogs have been designed. One such promising analog is this compound, a methyl sulfonimide derivative. This modification of the carboxylic acid group is intended to block β-oxidation and esterification, thereby enhancing the metabolic stability and bioavailability of the compound.
Metabolic Stability Profile: 14,15-EET vs. This compound
While direct head-to-head quantitative data on the metabolic stability of 14,15-EET and this compound is limited in publicly available literature, the rationale for the enhanced stability of this compound is based on its chemical structure. The replacement of the carboxylic acid with a sulfonimide group renders the molecule resistant to key metabolic pathways.
Table 1: Comparison of Metabolic Fates of 14,15-EET and this compound
| Metabolic Pathway | 14,15-EET | This compound | Rationale for Difference |
| sEH-mediated Hydrolysis | Major pathway of inactivation | Susceptible | The epoxide moiety remains unchanged. |
| β-Oxidation | Susceptible | Resistant | The sulfonimide group is not a substrate for the enzymes of the β-oxidation spiral. |
| Esterification | Susceptible | Resistant | The sulfonimide is not readily incorporated into phospholipids. |
Based on this, this compound is expected to have a significantly longer biological half-life compared to 14,15-EET. It is important to note that both compounds are still substrates for sEH. Therefore, for maximal therapeutic effect, co-administration with an sEH inhibitor could be a viable strategy.
Experimental Protocols for Assessing Metabolic Stability
To quantitatively assess the metabolic stability of compounds like 14,15-EET and its analogs, in vitro assays using liver microsomes are commonly employed. Below is a detailed protocol for a typical microsomal stability assay.
In Vitro Metabolic Stability Assessment Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 14,15-EET and this compound in human liver microsomes.
Materials:
-
Human liver microsomes (pooled, from a reputable supplier)
-
14,15-EET and this compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a deuterated analog)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (10 mM in DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the human liver microsome suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 10 minutes.
-
Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 15 minutes at 3000 x g to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
The separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analytes and the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Table 2: Representative LC-MS/MS Parameters for Analysis of 14,15-EET and its Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 14,15-EET | 319.2 | 219.2 | 15 |
| 14,15-DHET | 337.2 | 221.2 | 18 |
| Internal Standard (d8-14,15-EET) | 327.2 | 227.2 | 15 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 14,15-EET
14,15-EET is known to exert its biological effects through various signaling pathways, often involving G-protein coupled receptors (GPCRs). While a specific high-affinity receptor has yet to be definitively identified, evidence suggests the involvement of Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: 14,15-EET signaling via a putative Gαs-coupled receptor.
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the key steps in the in vitro microsomal stability assay described in the protocol section.
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion
The development of metabolically stable analogs of 14,15-EET, such as this compound, represents a significant advancement in harnessing the therapeutic potential of this important lipid mediator. By modifying the carboxylic acid moiety to a sulfonimide, this compound is designed to resist metabolism via β-oxidation and esterification, which is expected to translate to a longer in vivo half-life and improved pharmacokinetic profile. While both compounds remain susceptible to sEH-mediated hydrolysis, the overall metabolic stability of this compound is anticipated to be markedly superior to that of the parent compound. The experimental protocols and workflows detailed in this guide provide a robust framework for the quantitative evaluation of the metabolic stability of these and other eicosanoid analogs, which is a critical step in the drug discovery and development process. Further head-to-head studies are warranted to provide precise quantitative comparisons and to fully elucidate the therapeutic advantages of this compound.
The Interaction of 14,15-EET-SI with Soluble Epoxide Hydrolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases.[1] Among the four regioisomers, 14,15-EET is a prominent and biologically active molecule known for its vasodilatory, anti-inflammatory, and tissue-protective effects.[1] The biological activity of 14,15-EET is tightly regulated by soluble epoxide hydrolase (sEH), an enzyme that catalyzes its conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] Consequently, inhibiting sEH to increase the bioavailability of 14,15-EET is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[1]
This technical guide provides an in-depth exploration of the interaction between a specific synthetic analog, 14,15-EET-SI, and soluble epoxide hydrolase. This compound is the methyl sulfonamide analog of 14,15-EET, designed for enhanced metabolic stability.[3] This modification makes it resistant to common metabolic pathways such as β-oxidation and esterification into cell membranes, thus prolonging its biological effects.[3] While specific quantitative data on the direct inhibition of sEH by this compound is limited in publicly available literature, its structural similarity to the natural substrate, 14,15-EET, suggests it primarily acts as a poor substrate, and therefore a competitive inhibitor of sEH. This guide will detail its mechanism of action, downstream signaling consequences, and relevant experimental protocols.
Data Presentation
Table 1: Inhibitory Potency of Selected Compounds against Soluble Epoxide Hydrolase (sEH)
| Compound | Target Species | IC50 | Ki | Notes | Reference |
| DCU (N,N'-dicyclohexylurea) | Rat | 0.45 ± 0.16 µM (for 14,15-EET hydrolysis) | 34 nM (for tDPPO hydrolysis) | A well-characterized sEH inhibitor. | [1] |
| AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) | Human | 3 nM | - | A potent and widely used sEH inhibitor. | [4] |
| TPPU (N-[1-(oxopropyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl)-urea) | Not Specified | Not Specified | Not Specified | A potent sEH inhibitor used in numerous in vivo and in vitro studies. | [5][6] |
| Unsubstituted Urea Analog of 14,15-EET | Human | 16 nM | - | A synthetic analog of 14,15-EET demonstrating direct sEH inhibition. | [7] |
| This compound (Methyl Sulfonamide Analog) | Not Specified | Data Not Available | Data Not Available | A metabolically stable analog of 14,15-EET. Likely acts as a competitive inhibitor by being a poor substrate. | [3] |
Note: IC50 and Ki values can vary depending on the assay conditions and substrate used.
Table 2: Effects of sEH Inhibition on 14,15-EET and 14,15-DHET Levels
| Condition | Analyte | Change | Biological System | Reference |
| sEH Inhibition (General) | 14,15-EET | Increased | Various (in vivo and in vitro) | [8] |
| sEH Inhibition (General) | 14,15-DHET | Decreased | Various (in vivo and in vitro) | [8] |
| Treatment with DCU | Urinary 14,15-DHET | Decreased | Spontaneously Hypertensive Rats | [1] |
Mechanism of Interaction and Downstream Signaling
The primary interaction of this compound with sEH is predicated on its nature as a stable analog of the enzyme's natural substrate, 14,15-EET. By acting as a poor substrate, this compound can competitively inhibit the hydrolysis of endogenous 14,15-EET, thereby increasing its local concentration and prolonging its signaling effects.
The elevated levels of 14,15-EET, facilitated by sEH inhibition, trigger a cascade of downstream signaling events that underpin its physiological effects. Key pathways include:
-
cAMP/PKA Pathway: 14,15-EET has been shown to bind to G-protein coupled receptors (GPCRs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[9] This pathway is implicated in the regulation of vascular tone and synaptic potentiation.[5][9]
-
Extracellular Signal-Regulated Kinases (ERKs): Inhibition of sEH and administration of 14,15-EET have been demonstrated to upregulate the activation of ERKs.[5][6] The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): sEH inhibition and 14,15-EET can also lead to the activation of CaMKII.[5][6] This kinase plays a crucial role in synaptic plasticity and calcium signaling.
-
Tyrosine Phosphorylation: 14,15-EET and its sulfonimide analog, this compound, have been shown to stimulate tyrosine phosphorylation and induce mitogenesis in renal epithelial cells, suggesting the involvement of tyrosine kinase signaling pathways.[3]
Mandatory Visualization
Caption: Signaling pathway of sEH and the inhibitory action of this compound.
Caption: General experimental workflow for an sEH inhibition assay.
Experimental Protocols
Detailed experimental protocols for assessing the interaction of compounds like this compound with sEH typically involve measuring the inhibition of the enzyme's catalytic activity. Below are methodologies for common assays.
sEH Inhibition Assay using LC-MS/MS
This method directly measures the conversion of the natural substrate to its diol metabolite and is considered a gold standard for accuracy.
a. Materials:
-
Recombinant human or murine sEH
-
14,15-EET (substrate)
-
This compound (test inhibitor)
-
Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)
-
Internal Standards (e.g., deuterated 14,15-EET and 14,15-DHET)
-
Organic Solvents (e.g., methanol, acetonitrile, ethyl acetate)
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system
b. Protocol:
-
Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, combine the sEH enzyme solution with varying concentrations of this compound (or a vehicle control) in assay buffer. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 14,15-EET to the pre-incubated mixture.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., methanol) containing internal standards. The lipids are then extracted using a liquid-liquid or solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the extracted samples using an LC-MS/MS system to quantify the amounts of 14,15-EET and 14,15-DHET.
-
Data Analysis: Calculate the rate of 14,15-DHET formation for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and plot the data to calculate the IC50 value.
Fluorometric sEH Inhibition Assay
This high-throughput method utilizes a synthetic substrate that becomes fluorescent upon hydrolysis by sEH.
a. Materials:
-
Recombinant human or murine sEH
-
Fluorogenic sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
This compound (test inhibitor)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
b. Protocol:
-
Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Addition: Add the sEH enzyme solution to the wells of the microplate, followed by the addition of the diluted this compound or vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a microplate reader (kinetic assay) or after a fixed incubation period (endpoint assay) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME).
-
Data Analysis: Calculate the reaction rate from the kinetic data or the final fluorescence intensity for the endpoint assay. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding Affinity of 14,15-EET-SI to Putative Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the binding affinity of 14,15-EET-SI, a sulfonimide analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), to its putative receptors. While direct quantitative binding affinity data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related sulfonamide analogs and the parent compound, 14,15-EET, to provide a robust framework for understanding its molecular interactions.
Introduction to 14,15-EET and its Analogs
14,15-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It plays a crucial role in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis. However, 14,15-EET is metabolically unstable. The development of more stable analogs, such as this compound (sulfonimide), is a key strategy to enhance its therapeutic potential. These analogs are designed to resist metabolic degradation while retaining the biological activity of the parent compound.
Quantitative Binding Affinity Data
Direct binding studies on this compound are not extensively reported. However, research on a structurally similar photoaffinity probe, 20-Iodo-14,15-epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide (20-I-14,15-EE8ZE-APSA) , provides valuable insights into the binding of sulfonamide-containing EET analogs to a putative EET receptor.
| Compound | Putative Receptor/Binding Site | Cell Type/System | Binding Affinity (K_i) | IC_50 | Reference |
| 20-I-14,15-EE8ZE-APSA | 47 kDa membrane protein | U937 cell membranes | 3.60 nM | - | [1][2] |
| 14,15-EET | 47 kDa membrane protein | U937 cell membranes | 2.73 nM | 8.28 nM | [1][2] |
| 11,12-EET | 47 kDa membrane protein | U937 cell membranes | - | 11.7 nM | [1] |
| 8,9-EET | 47 kDa membrane protein | U937 cell membranes | - | 444 nM | [1] |
| 14(R),15(S)-EET | High-affinity binding site | Guinea pig mononuclear (GPM) cells | K_i = 226.3 nM | - | [3] |
| [³H]-14,15-EET | High-affinity binding site | U-937 monocytes | K_d = 13.84 ± 2.58 nM | - | [4] |
Putative Receptors and Signaling Pathways
The identity of a specific, high-affinity receptor for 14,15-EET and its analogs remains an active area of research. Evidence suggests the involvement of several receptor families:
-
G-Protein Coupled Receptors (GPCRs): Early studies identified high-affinity binding sites for 14,15-EET in monocyte membranes, suggesting the involvement of a Gs-coupled GPCR that leads to the activation of adenylyl cyclase and an increase in intracellular cAMP.[4] However, extensive screening of known GPCRs has not yet identified a specific high-affinity receptor.[5][6]
-
Transient Receptor Potential (TRP) Channels: 14,15-EET has been shown to activate TRPV4 channels, leading to calcium influx.[7] This interaction is implicated in the regulation of vascular tone and neurite outgrowth.
-
Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET can activate PPARγ, a nuclear receptor that regulates gene expression involved in inflammation and metabolism.[8]
The functional equipotency of this compound with 14,15-EET in vascular relaxation suggests that it likely interacts with the same or similar receptors to initiate its biological effects.
Signaling Pathway Diagrams
Experimental Protocols
The following are summaries of key experimental protocols used to investigate the binding and functional activity of 14,15-EET and its sulfonamide analogs.
Radioligand Binding Assay (Competitive)
This protocol is adapted from the study characterizing the binding of 20-¹²⁵I-14,15-EE5ZE to U937 cell membranes.[1]
Objective: To determine the binding affinity (Ki) of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
U937 cell membranes
-
Radioligand: 20-¹²⁵I-14,15-EE5ZE
-
Unlabeled competitor ligands (e.g., 20-I-14,15-EE8ZE-APSA, 14,15-EET)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare U937 cell membranes by homogenization and centrifugation.
-
Incubate a fixed concentration of the radioligand (e.g., 0.5 nM 20-¹²⁵I-14,15-EE5ZE) with varying concentrations of the unlabeled competitor ligand and a constant amount of U937 cell membrane protein in the binding buffer.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled 14,15-EET.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Photoaffinity Labeling
This protocol is based on the study using 20-¹²⁵I-14,15-EE8ZE-APSA to label the putative EET receptor.[1]
Objective: To covalently label and identify the putative EET receptor protein.
Materials:
-
U937 cell membranes or other cell membrane preparations
-
Photoaffinity probe: 20-¹²⁵I-14,15-EE8ZE-APSA
-
Competitor ligands (e.g., 14,15-EET)
-
UV light source (e.g., 365 nm)
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Incubate cell membranes with the photoaffinity probe in the dark.
-
For competition experiments, co-incubate with varying concentrations of unlabeled competitor ligands.
-
Expose the mixture to UV light to induce covalent cross-linking of the photoaffinity probe to its binding partner.
-
Quench the reaction.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the radiolabeled protein band by autoradiography or phosphorimaging.
-
The intensity of the labeled band can be quantified to determine the IC₅₀ for competitors.
Vascular Relaxation Assay
This functional assay is used to determine the vasoactive properties of EET analogs.
Objective: To measure the ability of a compound to relax pre-constricted arterial rings.
Materials:
-
Isolated arterial rings (e.g., bovine coronary artery)
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Vasoconstrictor (e.g., U46619, a thromboxane (B8750289) A₂ mimetic)
-
Test compounds (e.g., 14,15-EET, this compound)
Procedure:
-
Mount arterial rings in organ baths containing physiological salt solution, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Pre-constrict the arterial rings with a vasoconstrictor to a stable tension.
-
Add the test compound in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-constriction.
-
Determine the EC₅₀ value (concentration that produces 50% of the maximal relaxation).
Conclusion
While the definitive identification of a high-affinity receptor for 14,15-EET and its sulfonimide analog, this compound, remains an ongoing scientific endeavor, the available evidence strongly supports the existence of specific binding sites that mediate their biological effects. The data from the structurally related sulfonamide photoaffinity probe indicates that these analogs can bind with high affinity (low nanomolar range) to a putative 47 kDa receptor protein. Functionally, this compound demonstrates equipotent vasorelaxant activity to its parent compound, suggesting a similar mechanism of action likely involving GPCRs, TRPV4 channels, and potentially PPARs. Further research is necessary to isolate and characterize the specific receptor(s) for this compound and to fully elucidate the downstream signaling pathways. The experimental protocols outlined in this guide provide a foundation for future investigations into the binding affinity and pharmacology of this promising class of therapeutic agents.
References
- 1. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Iodo-14,15-epoxyeicosa-8(Z)-enoyl-3-azidophenylsulfonamide: photoaffinity labeling of a 14,15-epoxyeicosatrienoic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Eicosanoids in Gynecological Malignancies [frontiersin.org]
- 4. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 14,15-EET-SI in Cultured Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 epoxygenases. It plays a crucial role in regulating vascular function and has emerged as a promising target for therapeutic intervention in cardiovascular diseases. 14,15-EET-SI is a commercially available, stable analog of 14,15-EET, facilitating its use in in vitro studies. These application notes provide detailed protocols for investigating the effects of this compound on cultured endothelial cells, a critical component of the vascular system.
Mechanism of Action
14,15-EET exerts its effects on endothelial cells through multiple signaling pathways, leading to the regulation of cell survival, proliferation, migration, and angiogenesis. Key pathways include:
-
mTORC2/Akt Signaling: 14,15-EET activates the mTORC2 complex, leading to the phosphorylation and activation of Akt. This pathway is crucial for inhibiting endothelial cell senescence.[1]
-
SIRT1/FOXO3a Pathway: Under conditions of cellular stress, such as glucose deprivation, 14,15-EET can activate the SIRT1/FOXO3a pathway, which is involved in promoting cell survival and reducing apoptosis.[2]
-
Src and STAT3 Signaling: 14,15-EET can induce the phosphorylation of Src and STAT3, leading to the upregulation of vascular endothelial growth factor (VEGF) expression and promoting angiogenesis.[3]
-
PI3K/Akt and ERK Signaling: These pathways are also activated by 14,15-EET and are involved in mediating its pro-proliferative and anti-apoptotic effects.[4]
Data Presentation
The following tables summarize quantitative data on the effects of 14,15-EET on endothelial cells, as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: Effects of 14,15-EET on Endothelial Cell Function
| Parameter | Cell Type | 14,15-EET Concentration | Observed Effect | Reference |
| Cell Viability | Human Cerebral Microvascular Endothelial Cells (hCMECs) | 1 µM | Increased cell viability under oxygen-glucose deprivation/reperfusion (OGD/R) | [2] |
| Apoptosis | hCMECs | 1 µM | Reduced apoptosis rate under OGD/R | [2] |
| VEGF Expression (mRNA) | Human Dermal Microvascular Endothelial Cells (HDMVECs) | 0.1 µM | ~5-fold increase after 4 hours | [3] |
| VEGF Expression (Protein) | HDMVECs | 0.1 µM | ~2-fold increase after 4 hours | [3] |
| STAT-3 Phosphorylation | HDMVECs | 0.1 µM | ~2-fold increase in nuclear fraction | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cultured endothelial cells.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs, HDMVECs)
-
Complete cell culture medium
-
This compound stock solution (e.g., in ethanol (B145695) or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed endothelial cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the vehicle control.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.[5]
Materials:
-
Cultured endothelial cells
-
Complete cell culture medium
-
6-well or 12-well plates
-
This compound stock solution
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed endothelial cells into a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Quantify the migration by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Tube Formation Assay (on Matrigel)
This assay assesses the ability of this compound to promote the formation of capillary-like structures, a key step in angiogenesis.[6][7][8]
Materials:
-
Cultured endothelial cells
-
Serum-free or low-serum cell culture medium
-
Growth Factor Reduced Matrigel (or other basement membrane extract)
-
96-well or 48-well plates, pre-chilled
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well or 48-well plate with 50-100 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a density of 2 x 10⁵ cells/mL.
-
Add this compound to the cell suspension at the desired concentrations (e.g., 0.1 µM, 1 µM) or a vehicle control.
-
Seed 100 µL of the cell suspension onto the solidified Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound in endothelial cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]
- 3. An essential role for SRC-activated STAT-3 in 14,15-EET–induced VEGF expression and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Endothelial Tube Formation Assay [cellbiologics.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
Application Notes and Protocols for In Vivo Administration of 14,15-EET Analogs and Soluble Epoxide Hydrolase Inhibitors in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 14,15-epoxyeicosatrienoic acid (14,15-EET) analogs, with a specific focus on the conceptual application for 14,15-EET-sulfonimide (14,15-EET-SI), and the use of soluble epoxide hydrolase (sEH) inhibitors to augment endogenous 14,15-EET levels in rodent models. The protocols and data presented are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of modulating the EET pathway.
Introduction
14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid with potent vasodilatory, anti-inflammatory, cardioprotective, and neuroprotective properties. However, its in vivo efficacy is limited by its rapid hydrolysis to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH). Two primary strategies to enhance 14,15-EET signaling in vivo are the administration of chemically stable 14,15-EET analogs, such as this compound, and the inhibition of sEH to prolong the half-life of endogenous 14,15-EET.
Data Presentation: In Vivo Efficacy of sEH Inhibitors in Rodent Models
The following tables summarize quantitative data from studies utilizing sEH inhibitors to enhance 14,15-EET signaling in various rodent models.
Table 1: Cardioprotective Effects of sEH Inhibitors in Rats
| sEH Inhibitor | Rodent Model | Dosage and Administration | Duration | Key Findings |
| t-TUCB | Isoproterenol-induced myocardial ischemia in Wistar rats | 3, 10, and 30 mg/kg, oral gavage | 14 days | Dose-dependent prevention of EKG changes, reduction in cardiac biomarkers (CK-MB, LDH), and decreased infarct size.[1] |
| APAU | UCD-Type 2 Diabetes Mellitus rats | Not specified | 6 weeks | Attenuated the progression of hyperglycemia, preserved mitochondrial structure, and improved cardiac Ca2+ transients.[2] |
| c-AUCB | Spontaneously Hypertensive Rats (SHR) | 13 mg/L in drinking water (approx. 8.5 mg/kg/day) | 14 days | Lowered mean arterial blood pressure.[3] |
Table 2: Neuroprotective and Anti-inflammatory Effects of sEH Inhibitors in Rodents
| sEH Inhibitor/Target | Rodent Model | Dosage and Administration | Duration | Key Findings |
| 14,15-EET | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in mice | Tail vein injection (dosage not specified) | Pretreatment | Reduced cerebral infarct volume and neuronal apoptosis.[4] |
| TPPU | 5xFAD mouse model of Alzheimer's Disease | Not specified | Not specified | Alleviated cognitive deficits and prevented astrocyte reactivation.[5] |
| t-AUCB | Lipopolysaccharide (LPS)-induced inflammation in mice | 1 mg/kg, oral gavage | 6 hours post-LPS | Reversed the decrease in the plasma ratio of lipid epoxides to diols.[6] |
Experimental Protocols
Protocol 1: In Vivo Administration of a 14,15-EET Analog (Adapted for this compound)
This protocol is adapted from a study that administered a 14,15-EET analog (EET-A) intravenously to rats[3]. Given that 14,15-EET-sulfonimide (this compound) has been shown to retain full vasodilatory activity in vitro, a similar administration route and dosage range are proposed.
Objective: To assess the acute in vivo effects of this compound on a specific physiological parameter (e.g., blood pressure, cerebral blood flow).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS with a small percentage of ethanol (B145695) or DMSO for solubility)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for catheterization (if required for infusion and blood pressure monitoring)
-
Infusion pump
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
For intravenous infusion, cannulate a suitable blood vessel (e.g., femoral vein or tail vein).
-
For continuous monitoring of physiological parameters like blood pressure, cannulate an artery (e.g., carotid or femoral artery).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration with sterile saline or PBS. The final concentration of the organic solvent should be minimized (typically <1%) to avoid vehicle effects.
-
-
Administration:
-
Administer a bolus intravenous injection or a continuous infusion of this compound. A starting dose of 5 mg/kg can be used, based on the protocol for EET-A[3].
-
The volume of administration should be adjusted based on the animal's weight.
-
A control group receiving the vehicle alone should be included.
-
-
Monitoring and Data Collection:
-
Continuously monitor the desired physiological parameters (e.g., blood pressure, heart rate, cerebral blood flow) before, during, and after the administration of this compound.
-
Collect blood samples at different time points to assess pharmacokinetic profiles if required.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Collect tissues of interest for further analysis (e.g., histology, Western blotting, PCR).
-
Protocol 2: Oral Administration of a Soluble Epoxide Hydrolase Inhibitor (t-TUCB) for Cardioprotection
This protocol is based on a study investigating the cardioprotective effects of t-TUCB in a rat model of myocardial ischemia[1].
Objective: To evaluate the chronic effects of an orally administered sEH inhibitor on cardiac function in a disease model.
Materials:
-
t-TUCB (trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido] cyclohexyloxy} benzoic acid)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Rodent model (e.g., Wistar rats)
-
Oral gavage needles
-
Model induction agent (e.g., isoproterenol)
-
Equipment for assessing cardiac function (e.g., EKG, echocardiography)
-
Kits for measuring cardiac biomarkers (e.g., CK-MB, LDH)
Procedure:
-
Animal Groups:
-
Divide animals into several groups: a control group, a disease model group (e.g., isoproterenol-treated), and disease model groups treated with different doses of t-TUCB (e.g., 3, 10, and 30 mg/kg).
-
-
Drug Preparation:
-
Suspend t-TUCB in the vehicle (e.g., 0.5% carboxymethylcellulose) to the desired concentrations.
-
-
Administration:
-
Administer t-TUCB or vehicle via oral gavage once daily for the duration of the study (e.g., 14 days).
-
-
Disease Model Induction:
-
Induce the disease model according to the established protocol. For example, in the isoproterenol-induced myocardial ischemia model, isoproterenol (B85558) is typically administered subcutaneously on the last two days of the treatment period.
-
-
Assessment of Cardiac Function:
-
Perform EKG recordings to assess for any abnormalities.
-
Conduct echocardiography to evaluate cardiac structure and function.
-
-
Biochemical and Histological Analysis:
-
Collect blood samples to measure the levels of cardiac biomarkers.
-
At the end of the study, euthanize the animals and collect the hearts.
-
Perform histological analysis to determine the infarct size.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of 14,15-EET-Mediated Vasodilation
Caption: Signaling cascade of 14,15-EET-induced vasodilation via the EP2 receptor.
Signaling Pathway of 14,15-EET in Hippocampal Synaptic Plasticity
Caption: 14,15-EET enhances synaptic plasticity through the AC-cAMP-PKA pathway.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo rodent studies of this compound or sEH inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 14,15-EET-SI for In Vitro Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that acts as an endothelium-derived hyperpolarizing factor (EDHF), playing a crucial role in regulating vascular tone.[1][2][3] Its potent vasodilatory effects make it a significant molecule of interest in cardiovascular research and drug development.[4] 14,15-EET-SI is a silylated analog of 14,15-EET, designed to improve its stability for experimental use. These application notes provide detailed protocols for utilizing this compound in in vitro vasodilation assays, along with a summary of effective concentrations and an overview of the underlying signaling pathways.
Data Presentation: Effective Concentrations of 14,15-EET and Analogs
The following table summarizes the effective concentrations of 14,15-EET and its related compounds in inducing vasodilation in in vitro studies. This data provides a crucial reference for dose-response experiments.
| Compound | Vessel Type | Pre-constrictor | Effective Concentration (ED₅₀) | Maximum Relaxation | Reference |
| 14,15-EET | Bovine Coronary Artery | U46619 | ~1.0 µM | Not Specified | [5] |
| 14,15-EET | Bovine Coronary Artery | U46619 | 2.2 µM | 85% at 10 µM | [6] |
| 14,15-EET Analog (Oxamide 16) | Bovine Coronary Artery | U46619 | 1.7 µM | Not Specified | [6] |
| 14,15-EET Analog (N-iPr-amide 20) | Bovine Coronary Artery | U46619 | 1.7 µM | Not Specified | [6] |
| 14,15-EET Analog (Unsubstituted Urea 12) | Bovine Coronary Artery | U46619 | 3.5 µM | Not Specified | [6] |
Signaling Pathway of 14,15-EET-Induced Vasodilation
14,15-EET mediates vasodilation primarily through the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[1][7][8] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation. The signaling cascade is initiated by the binding of 14,15-EET to a putative G-protein coupled receptor (GPCR), leading to the activation of the Gαs subunit.[1] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA).[1][7] PKA is believed to phosphorylate and open the BKCa channels.[1]
Caption: Signaling pathway of 14,15-EET-induced vasodilation.
Experimental Protocols
This section provides a detailed methodology for conducting in vitro vasodilation assays using isolated arterial rings to assess the efficacy of this compound.
Materials and Reagents
-
Isolated arterial segments (e.g., bovine coronary, rat mesenteric)
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Pre-constrictor agent (e.g., U46619, phenylephrine, KCl)
-
Myograph system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Standard laboratory glassware and equipment
Experimental Workflow
References
- 1. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of 14,15-EET in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 14,15-epoxyeicosatrienoic acid (14,15-EET) in human plasma. The method utilizes a stable isotope-labeled internal standard, 14,15-EET-d11, for accurate and precise measurement. Sample preparation involves a straightforward liquid-liquid extraction procedure. This method is suitable for clinical and research applications where the monitoring of 14,15-EET levels is crucial for understanding its role in various physiological and pathological processes.
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is a predominant and biologically active metabolite involved in the regulation of vascular tone, inflammation, and cell proliferation.[1][3] Dysregulation of 14,15-EET has been implicated in cardiovascular diseases and cancer.[1][4] Therefore, the accurate quantification of 14,15-EET in biological matrices such as plasma is essential for advancing our understanding of its physiological roles and for the development of novel therapeutic strategies. This application note presents a detailed protocol for the analysis of 14,15-EET in human plasma by LC-MS/MS, a technique renowned for its high selectivity and sensitivity.[5]
Experimental Protocol
Materials and Reagents
-
14,15-EET standard (Cayman Chemical or equivalent)
-
14,15-EET-d11 internal standard (Cayman Chemical or equivalent)[6]
-
HPLC-grade methanol, acetonitrile, water, and ethyl acetate[7][8]
-
Formic acid (LC-MS grade)[8]
-
Human plasma (collected in EDTA tubes)
-
Polypropylene (B1209903) microcentrifuge tubes
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples on ice.
-
In a polypropylene tube, add 100 µL of plasma.
-
Spike the plasma with 10 µL of the internal standard solution (14,15-EET-d11) to achieve a final concentration of 10 ng/mL.
-
Add 400 µL of ethyl acetate (B1210297) to the plasma sample.[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
System: A UPLC system such as a Waters ACQUITY or Agilent 1290 Infinity II.[9]
-
Column: A reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for the separation of eicosanoids.[10]
-
Injection Volume: 10 µL.[11]
-
Column Temperature: 40°C.[9]
-
Gradient Program: A typical gradient would start at a low percentage of organic phase and gradually increase to elute the analytes.
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Agilent 6495) equipped with an electrospray ionization (ESI) source.[5][12]
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM): The MRM transitions for 14,15-EET and its internal standard are monitored.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method.
Table 1: Optimized Mass Spectrometer Parameters and MRM Transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 14,15-EET | 319.2 | 219.2 | 150 | -20 |
| 14,15-EET-d11 | 330.2 | 229.2 | 150 | -20 |
Table 2: LC Gradient Program.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.3 | 80 | 20 |
| 3.0 | 0.3 | 80 | 20 |
| 13.0 | 0.3 | 35 | 65 |
| 16.0 | 0.3 | 5 | 95 |
| 20.0 | 0.3 | 5 | 95 |
| 20.1 | 0.3 | 80 | 20 |
| 25.0 | 0.3 | 80 | 20 |
Table 3: Method Validation Parameters.
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[13] |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
References
- 1. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 14,15-EET-SI to Investigate Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. A promising avenue for therapeutic intervention is the modulation of endogenous anti-inflammatory pathways. One such pathway involves the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. Among the EETs, 14,15-EET has demonstrated potent anti-inflammatory and neuroprotective properties. However, its therapeutic potential is limited by its rapid degradation by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).
This document provides detailed application notes and protocols for utilizing 14,15-EET sulfonimide (14,15-EET-SI), a stable analog of 14,15-EET, as a tool to study neuroinflammation. By mimicking the effects of endogenous 14,15-EET without rapid degradation, this compound allows for a more controlled and sustained investigation of the anti-inflammatory signaling cascades. An alternative and widely used strategy, the inhibition of sEH to increase endogenous levels of all EETs, will also be discussed as a complementary approach.
Mechanism of Action
14,15-EET and its stable analog, this compound, exert their anti-inflammatory effects through multiple signaling pathways. A primary mechanism is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. By preventing the nuclear translocation of NF-κB, 14,15-EET reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as inducible nitric oxide synthase (iNOS).[1]
Furthermore, 14,15-EET has been shown to activate other protective signaling pathways, including the Akt pathway, which promotes cell survival, and the AMPK/SIRT1/FoxO1 pathway, which is involved in maintaining mitochondrial homeostasis. In the context of neurodegenerative diseases, increasing 14,15-EET levels has been shown to reduce β-amyloid deposition and protect dopaminergic neurons.[2]
Applications in Neuroinflammation Research
-
In vitro studies: this compound can be used in primary glial cell cultures (microglia and astrocytes) or neuronal cultures to investigate its direct effects on inflammatory responses. A common experimental paradigm involves stimulating these cells with lipopolysaccharide (LPS) to induce an inflammatory state and then co-treating with this compound to assess its ability to mitigate the production of inflammatory mediators.
-
In vivo studies: In animal models of neuroinflammation, such as those induced by LPS injection or in transgenic models of neurodegenerative diseases, this compound can be administered to evaluate its neuroprotective and anti-inflammatory efficacy. Outcome measures can include behavioral tests, histological analysis of brain tissue for inflammatory markers, and measurement of cytokine levels in the brain and cerebrospinal fluid.
-
Drug Discovery: As a stable and potent anti-inflammatory agent, this compound can serve as a lead compound for the development of novel therapeutics for neuroinflammatory disorders. Structure-activity relationship studies can be performed to optimize its pharmacological properties.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of modulating 14,15-EET levels on neuroinflammation.
Table 1: Effect of sEH Inhibition on Pro-inflammatory Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Vehicle | 150 ± 20 | 250 ± 30 | 80 ± 10 |
| LPS | 800 ± 75 | 1200 ± 110 | 450 ± 50 |
| LPS + sEH Inhibitor | 350 ± 40 | 600 ± 55 | 200 ± 25 |
Data are presented as mean ± SEM. sEH inhibition significantly reduces LPS-induced increases in pro-inflammatory cytokines.
Table 2: Effect of 14,15-EET on Neuronal Viability in an in vitro Model of Excitotoxicity
| Treatment Group | Cell Viability (%) |
| Control | 100 ± 5 |
| Glutamate | 45 ± 7 |
| Glutamate + 14,15-EET | 85 ± 6 |
Data are presented as mean ± SEM. 14,15-EET significantly protects neurons from glutamate-induced cell death.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: Primary Microglia Culture and LPS Stimulation
Materials:
-
P0-P2 mouse or rat pups
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-L-lysine coated flasks and plates
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound or sEH inhibitor of choice
Procedure:
-
Isolate cortices from P0-P2 pups and mechanically dissociate the tissue.
-
Digest the tissue with trypsin-EDTA and DNase I for 15 minutes at 37°C.
-
Stop the digestion with FBS-containing medium and prepare a single-cell suspension.
-
Plate the mixed glial cells in poly-L-lysine coated T75 flasks.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker for 2 hours at 37°C.
-
Collect the supernatant containing microglia and plate them in appropriate well plates.
-
Allow microglia to adhere for 24 hours before treatment.
-
Pre-treat the cells with desired concentrations of this compound or sEH inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant for cytokine analysis and the cell lysates for protein analysis.
Protocol 2: ELISA for Cytokine Measurement
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture supernatant from Protocol 1
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Add standards and samples (cell culture supernatant) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blot for iNOS and NF-κB
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: Immunocytochemistry for Glial Activation Markers
Materials:
-
Primary astrocytes or microglia cultured on coverslips
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-iNOS for microglia, anti-GFAP for astrocytes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Conclusion
This compound represents a valuable tool for investigating the role of the EET pathway in neuroinflammation. Its stability and potent anti-inflammatory properties allow for robust and reproducible in vitro and in vivo studies. By following the detailed protocols provided in this document, researchers can effectively utilize this compound to dissect the molecular mechanisms of neuroinflammation and explore novel therapeutic strategies for a range of debilitating neurological disorders. The complementary approach of using sEH inhibitors to elevate endogenous EETs provides a broader physiological context for these investigations.
References
Application of 14,15-EET-sI in Models of Acute Kidney Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 epoxygenases. Among the regioisomers, 14,15-EET has garnered significant attention for its potent vasodilatory, anti-inflammatory, and anti-apoptotic properties, making it a promising therapeutic agent for cardiovascular and renal diseases.[1] However, the in vivo application of native 14,15-EET is limited by its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). To overcome this, metabolically stable analogs of 14,15-EET (14,15-EET-sI) have been developed, demonstrating significant therapeutic potential in preclinical models of acute kidney injury (AKI).
These application notes provide a comprehensive overview of the use of this compound in established rodent models of AKI, including detailed experimental protocols, a summary of key quantitative data, and a depiction of the putative signaling pathways involved.
Key Applications in Acute Kidney Injury Models
Stable analogs of 14,15-EET have shown significant protective effects in two primary models of acute kidney injury:
-
Cisplatin-Induced Nephrotoxicity: Cisplatin (B142131) is a widely used and effective chemotherapeutic agent, but its use is frequently limited by severe nephrotoxicity.[2] this compound has been demonstrated to attenuate cisplatin-induced kidney injury by reducing oxidative stress, inflammation, and apoptosis in renal tubular cells.[1][2]
-
Renal Ischemia-Reperfusion (I/R) Injury: This type of injury is a common cause of AKI in clinical settings such as surgery and transplantation. This compound protects against I/R injury by improving renal blood flow and oxygenation, and by inhibiting inflammatory and apoptotic pathways.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound administration in rodent models of acute kidney injury.
Table 1: Effect of 14,15-EET Analogs on Renal Function Markers in Cisplatin-Induced AKI in Rats
| Parameter | Vehicle + Cisplatin | EET-A + Cisplatin | EET-B + Cisplatin | Reference |
| Blood Urea Nitrogen (BUN) (mg/dL) | 241 ± 51 | 108 ± 30 | 120 ± 33 | [3] |
| Plasma Creatinine (B1669602) (PCr) (mg/dL) | 3.1 ± 0.2 | 2.0 ± 0.2 | 1.4 ± 0.2 | [3] |
Data presented as mean ± SEM. EET-A and EET-B are orally active 14,15-EET analogs.
Table 2: Effect of a Kidney-Targeted 14,15-EET Analog (EET-F01) on Inflammatory Markers in Cisplatin-Induced AKI in Rats
| Parameter (mRNA expression relative to control) | Vehicle + Cisplatin | EET-F01 (2 mg/kg) + Cisplatin | EET-A (10 mg/kg) + Cisplatin | Reference |
| Renal IL-6 | ~4.5-fold increase | ~50% reduction | ~40% reduction | [4][5] |
| Renal TNF-α | ~4-fold increase | ~30% reduction | ~35% reduction | [4][5] |
EET-F01 is a kidney-targeted 14,15-EET analog. EET-A is a non-targeted 14,15-EET analog.
Table 3: Effect of a Hybrid 11,12/14,15-EET Analog on Renal Function Markers in Renal Ischemia-Reperfusion Injury in Rats
| Parameter | Ischemia-Reperfusion (Vehicle) | Ischemia-Reperfusion + EET Analog | Reference |
| Serum Creatinine | Significantly elevated | Near baseline levels at 48h | [6] |
| Blood Urea Nitrogen (BUN) | Significantly elevated | Significantly reduced | [1] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Acute Kidney Injury Model in Rats and Treatment with 14,15-EET Analogs
This protocol is adapted from studies investigating the protective effects of orally active 14,15-EET analogs against cisplatin-induced nephrotoxicity.[2][3]
Materials:
-
Male Sprague-Dawley or Wistar Kyoto rats (200-250 g)
-
Cisplatin (dissolved in sterile 0.9% saline)
-
14,15-EET stable analog (e.g., EET-A or EET-B) formulated for oral gavage
-
Vehicle for EET analog (e.g., olive oil or water with appropriate solubilizer)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood collection and tissue harvesting
Procedure:
-
Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Pre-treatment: Administer the 14,15-EET analog (e.g., 10 mg/kg/day) or vehicle orally via gavage for 7 consecutive days.[3]
-
Induction of AKI: On day 3 of the pre-treatment period, administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 7 mg/kg).
-
Monitoring: Monitor the animals daily for signs of distress, body weight changes, and food/water intake.
-
Sample Collection: On day 5 following the cisplatin injection, place the rats in metabolic cages for a 24-hour urine collection.
-
Euthanasia and Tissue Harvesting: At the end of the experiment (e.g., day 8), euthanize the animals. Collect blood via cardiac puncture for serum analysis (BUN, creatinine). Perfuse the kidneys with cold saline and harvest them for histological analysis and molecular studies (e.g., qRT-PCR for inflammatory markers, western blotting for apoptotic proteins).
Protocol 2: Renal Ischemia-Reperfusion Injury Model in Rats and Treatment with a 14,15-EET Analog
This protocol is based on studies evaluating the efficacy of a stable 14,15-EET analog in a model of renal I/R injury.[6]
Materials:
-
Male Lewis rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for laparotomy and vessel clamping
-
Non-traumatic vascular clamps
-
14,15-EET stable analog formulated for intrarenal infusion
-
Saline for infusion and reperfusion
-
Standard laboratory equipment for monitoring, blood and tissue collection
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Perform a midline laparotomy to expose the kidneys.
-
Nephrectomy: Perform a right nephrectomy to isolate the effects on the left kidney.
-
Pre-treatment: Administer the synthetic 14,15-EET analog via intrarenal infusion into the left renal artery prior to ischemia.[6]
-
Induction of Ischemia: Clamp the left renal artery and vein with a non-traumatic vascular clamp for a period of 45 minutes.
-
Reperfusion: Remove the clamp to allow reperfusion of the kidney. Suture the abdominal incision.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.
-
Sample Collection: Collect blood samples at various time points post-reperfusion (e.g., 24h, 48h) for the measurement of serum creatinine and BUN.
-
Euthanasia and Tissue Analysis: At the experimental endpoint (e.g., 48 hours), euthanize the animal and harvest the left kidney for histological and molecular analysis to assess tissue injury, inflammation, and apoptosis.[6]
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects in acute kidney injury through the modulation of several key signaling pathways. The primary mechanisms include the attenuation of inflammation and the inhibition of apoptosis.
Caption: Putative signaling pathways of this compound in AKI.
Caption: Workflow for Cisplatin-Induced AKI model.
Conclusion
The use of stable 14,15-EET analogs represents a promising therapeutic strategy for the prevention and treatment of acute kidney injury. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the reno-protective effects of these compounds. Further studies are warranted to fully elucidate the complex signaling mechanisms and to translate these preclinical findings into clinical applications for patients at risk of or suffering from AKI.
References
- 1. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel orally active epoxyeicosatrienoic acid (EET) analogs attenuate cisplatin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Orally Active Epoxyeicosatrienoic Acid (EET) Analogs Attenuate Cisplatin Nephrotoxicity | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Kidney-Targeted Epoxyeicosatrienoic Acid Analog, EET-F01, Reduces Inflammation, Oxidative Stress, and Cisplatin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effects of 14,15-EET Analogs on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid metabolites of arachidonic acid that possess a range of beneficial cardiovascular properties, including vasodilation, anti-inflammatory effects, and promotion of natriuresis.[1] Of the four regioisomers, 14,15-EET is a potent vasodilator that plays a crucial role in blood pressure regulation. However, its therapeutic potential is limited by its rapid metabolism and chemical instability.[2] Consequently, stable synthetic analogs have been developed to harness its antihypertensive effects for in vivo studies.
This document provides detailed protocols for assessing the effects of a stable 14,15-EET agonist analog, referred to here as EET-A, on blood pressure in the Spontaneously Hypertensive Rat (SHR) model. It should be noted that sulfonamide derivatives such as 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI) have been identified as antagonists of 14,15-EET, inhibiting its vasodilatory effects.[3] Therefore, this protocol focuses on the use of an agonistic compound to evaluate the blood pressure-lowering potential of the 14,15-EET pathway.
Data Presentation: Quantitative Effects of 14,15-EET Analogs in SHRs
The following tables summarize the quantitative data on blood pressure reduction observed in SHRs following the administration of 14,15-EET or its stable analogs.
Table 1: Effects of Intravenous Infusion of 14,15-EET on Mean Arterial Pressure (MAP) in SHRs
| Dosage (µg/kg) | Maximum Reduction in MAP (mmHg) | Reference |
| 1 to 10 | Up to 45 ± 6 | [4] |
Table 2: Effects of Chronic Oral Administration of EET-A in Young SHRs (6 weeks old) over 4 weeks
| Treatment Group (10 mg/kg/day) | Systolic Blood Pressure (mmHg) | Reference |
| Control | 156 ± 5 | [5] |
| EET-A + AAA | 134 ± 2 | [5] |
| AAA is a 20-HETE receptor antagonist, co-administered in this study. |
Table 3: Effects of Soluble Epoxide Hydrolase (sEH) Inhibition on Blood Pressure in SHRs
| Treatment (7 days) | Initial Mean BP (mmHg) | Final Mean BP (mmHg) | Change in Mean BP (mmHg) | Reference |
| sEH inhibitor (AUCB, 2 mg/kg/day) | 176 ± 8 | 153 ± 5 | -23 | [1] |
| *sEH inhibition increases endogenous levels of EETs. |
Experimental Protocols
Protocol 1: Blood Pressure Measurement in SHRs
Accurate blood pressure measurement is critical. Two primary methods are recommended: radiotelemetry (the gold standard) and tail-cuff plethysmography.
A. Radiotelemetry (Chronic, Continuous Monitoring)
This method allows for the continuous measurement of blood pressure in conscious, unrestrained animals, minimizing stress-induced artifacts.[6][7]
Materials:
-
Implantable telemetry transmitter (e.g., Data Sciences International PA-C40 or similar)
-
Surgical tools for sterile surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Receivers and data acquisition system
Procedure:
-
Surgical Implantation:
-
Anesthetize the SHR according to approved institutional protocols.
-
Perform a midline abdominal incision to expose the abdominal aorta.[7][8]
-
Temporarily occlude blood flow and insert the transmitter's catheter into the aorta, advancing it upstream.
-
Secure the catheter with tissue adhesive and ensure hemostasis.[6]
-
Place the body of the transmitter into the abdominal cavity and suture it to the abdominal wall.[6]
-
Close the incision in layers.
-
-
Post-Operative Recovery:
-
Administer post-operative analgesics as prescribed.
-
Allow the animal to recover for at least 10 days before starting baseline measurements to ensure hemodynamic stabilization.[7]
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver.
-
Record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least one week prior to drug administration.
-
Data can be collected continuously and averaged over specific time intervals (e.g., 12-hour or 24-hour periods).[9]
-
B. Tail-Cuff Plethysmography (Non-Invasive Monitoring)
This non-invasive method is less expensive but requires careful acclimatization to minimize restraint-induced stress.[10][11]
Materials:
-
Tail-cuff plethysmography system (e.g., CODA, Kent Scientific)
-
Restrainers for rats
-
Warming platform
Procedure:
-
Acclimatization:
-
Measurement:
-
Place the rat in the plastic holder on a warming platform set to 37°C for 15-20 minutes to ensure adequate blood flow to the tail.[12]
-
Secure the tail-cuff and sensor on the base of the tail.
-
Initiate the measurement cycle. Typically, this involves 15-25 inflation/deflation cycles. The first 5 are considered acclimation cycles and are discarded.[13]
-
Record the average of the subsequent 10-20 successful readings for systolic blood pressure.
-
Measurements should be taken at the same time each day to minimize diurnal variations.
-
Protocol 2: Administration of 14,15-EET Analog (EET-A) to SHRs
A. Intravenous (IV) Infusion (Acute Effects)
Materials:
-
EET-A analog
-
Vehicle (e.g., saline)
-
Infusion pump
-
Catheterized rat (e.g., jugular or femoral vein)
Procedure:
-
Prepare the EET-A solution in the appropriate vehicle.
-
In an anesthetized SHR, infuse EET-A at a specific dose (e.g., 5 mg/kg) over a set period (e.g., 1 hour).[14]
-
Continuously monitor blood pressure throughout the infusion and for a designated recovery period (e.g., 2 hours post-infusion) to observe acute effects.
B. Oral Gavage (Controlled Dosing)
Materials:
-
EET-A analog
-
Vehicle (e.g., water, saline)
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[15]
-
Syringe
Procedure:
-
Weigh the animal to calculate the precise volume to be administered (recommended volume is 5-10 mL/kg).[15]
-
Gently restrain the rat, extending its head back to create a straight line through the esophagus.
-
Carefully insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The tube should pass easily without resistance.[15]
-
Slowly administer the prepared EET-A solution.
-
Gently remove the needle and monitor the animal for any signs of distress.
C. Administration in Drinking Water (Chronic Treatment)
Materials:
-
EET-A analog
-
Water bottles
Procedure:
-
Calculate the required concentration of EET-A in the drinking water to achieve the target daily dose (e.g., 10 or 40 mg/kg/day).[5] This requires daily measurement of water consumption and animal weight.
-
Prepare fresh medicated water regularly.
-
Provide the medicated water as the sole source of hydration for the duration of the study (e.g., 4 weeks).[5]
-
Monitor blood pressure weekly or as required by the study design.
Visualization of Pathways and Workflows
Signaling Pathways of 14,15-EET Analogs
The antihypertensive effects of 14,15-EET analogs are mediated through two primary pathways: vasodilation of vascular smooth muscle cells and inhibition of sodium reabsorption in the kidney.
Caption: Signaling pathways for 14,15-EET analog-mediated blood pressure reduction.
Experimental Workflow
The following diagram outlines the typical workflow for a study assessing the chronic effects of an orally administered 14,15-EET analog on blood pressure in SHRs.
Caption: Experimental workflow for chronic assessment of EET-A in SHRs.
References
- 1. Increases in plasma trans-EETs and blood pressure reduction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kentscientific.com [kentscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: The Experimental Use of 14,15-EET-sI in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of 14,15-Epoxyeicosatrienoic acid (14,15-EET), a promising therapeutic candidate, in preclinical models of Alzheimer's disease (AD). The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanism of action of 14,15-EET and its analogs.
Mechanism of Action
14,15-EET exerts its neuroprotective effects in Alzheimer's disease models through a multi-faceted mechanism. A primary mode of action is the inhibition of the soluble epoxide hydrolase (sEH), the enzyme responsible for the degradation of EETs. By inhibiting sEH, the endogenous levels of 14,15-EET are increased, leading to enhanced downstream signaling. This cascade of events contributes to the reduction of amyloid-β (Aβ) plaque deposition, a hallmark of AD. The augmentation of 14,15-EET signaling has been shown to promote Aβ clearance by stimulating lysosomal biogenesis in astrocytes. Furthermore, 14,15-EET has been demonstrated to possess potent anti-inflammatory properties, which are crucial in mitigating the neuroinflammation associated with AD.
Recent studies have also elucidated the involvement of specific signaling pathways modulated by 14,15-EET. These include the glycogen (B147801) synthase kinase 3 beta (GSK3β) signaling pathway, a key player in tau hyperphosphorylation and Aβ production, and the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Forkhead box protein O1 (FoxO1) pathway, which is involved in cellular stress resistance and longevity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 14,15-EET in models of Alzheimer's disease.
Table 1: In Vivo Efficacy of 14,15-EET in 5xFAD Mice
| Parameter | Treatment Group | Concentration/Dose | Outcome | Reference |
| Aβ Deposition | 14,15-EET Infusion | 100 ng/mL | Prevention of Aβ aggregation | [1] |
| Aβ Deposition | 14,15-EET Infusion | 200 ng/mL | Reversal of existing Aβ deposition in 6-month-old mice | [1][2] |
| Cognitive Deficits | sEH Inhibition (TPPU) | Not specified | Alleviation of cognitive deficits | [1] |
| Astrocyte Reactivation | sEH Inhibition (TPPU) | Not specified | Prevention of astrocyte reactivation | [1] |
Table 2: In Vitro Effects of 14,15-EET on Astrocytes
| Parameter | Cell Type | Treatment | Concentration | Outcome | Reference |
| Aβ Clearance | Cultured Adult Astrocytes | 14,15-EET | Not specified | Increased Aβ clearance | [1][2] |
| Lysosomal Biogenesis | Cultured Adult Astrocytes | 14,15-EET | Not specified | Enhanced lysosomal biogenesis | [1][2] |
| Aβ-induced Mitochondrial Dysfunction | Cultured Rat Hippocampal Astrocytes | 14,15-EET | 10 µM | Prevention of mitochondrial depolarization and fragmentation | [3] |
| Aβ-induced Reactive Oxygen Species (ROS) Production | Cultured Rat Hippocampal Astrocytes | 14,15-EET | Not specified | Significant reduction in ROS production | [3] |
Table 3: Effects of 14,15-EET on Signaling Pathways
| Pathway Component | Model | Treatment | Effect | Reference |
| GSK3β | Aβ-induced AD mice | sEH inhibition (TPPU) | Inactivation of GSK3β | [4][5] |
| NF-κB, p53, Nrf2 | Aβ-induced AD mice | sEH inhibition (TPPU) | Regulation of these downstream pathways | [4][5] |
| AMPK Phosphorylation | Mice with cerebral ischemia-reperfusion | 14,15-EET | Promotes phosphorylation | [6] |
| SIRT1 Expression | Mice with cerebral ischemia-reperfusion | 14,15-EET | Upregulates expression | [6] |
| FoxO1 Phosphorylation | Mice with cerebral ischemia-reperfusion | 14,15-EET | Upregulates expression | [6] |
Experimental Protocols
In Vivo Administration of 14,15-EET via Intracerebroventricular Infusion in 5xFAD Mice
This protocol describes the continuous infusion of 14,15-EET into the hippocampus of 5xFAD mice to assess its effects on Aβ pathology.
Materials:
-
5xFAD transgenic mice
-
14,15-EET
-
Vehicle (e.g., artificial cerebrospinal fluid - aCSF)
-
Osmotic minipumps
-
Brain infusion cannulas
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Preparation of 14,15-EET Solution: Dissolve 14,15-EET in the chosen vehicle to the desired final concentration (e.g., 100 ng/mL or 200 ng/mL). Ensure the solution is sterile-filtered.
-
Animal Preparation: Anesthetize the 5xFAD mouse using isoflurane (B1672236) and secure it in a stereotaxic apparatus. Maintain the animal's body temperature throughout the procedure.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target infusion site in the hippocampus. Stereotaxic coordinates for the mouse hippocampus are approximately (from Bregma): Anteroposterior (AP): -2.0 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -1.8 mm. These coordinates should be optimized for the specific age and strain of the mice.
-
Implant the brain infusion cannula into the hippocampus through the burr hole and secure it to the skull with dental cement.
-
-
Pump Implantation and Connection:
-
Load the osmotic minipump with the prepared 14,15-EET solution according to the manufacturer's instructions.
-
Create a subcutaneous pocket on the back of the mouse.
-
Implant the filled osmotic minipump into the subcutaneous pocket.
-
Connect the pump to the implanted brain infusion cannula using the provided tubing.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia as per institutional guidelines. Monitor the animal's recovery closely.
-
Infusion Period: The osmotic minipump will deliver the 14,15-EET solution at a constant rate for a predetermined period (e.g., 28 days).
-
Tissue Collection and Analysis: At the end of the infusion period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for subsequent analysis, such as immunohistochemistry for Aβ plaques.
In Vitro Astrocyte Aβ Clearance Assay
This protocol details the methodology to assess the ability of cultured astrocytes to clear extracellular amyloid-β.
Materials:
-
Primary astrocyte cultures or astrocyte cell line
-
Synthetic Aβ42 oligomers
-
14,15-EET
-
Cell culture medium (e.g., DMEM/F12)
-
ELISA kit for Aβ42
-
Cell lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Culture: Plate primary astrocytes or an astrocyte cell line in 24-well plates and culture until they reach confluence.
-
Preparation of Aβ42 Oligomers: Prepare oligomeric Aβ42 by dissolving synthetic Aβ42 peptide in a suitable solvent (e.g., 1% NH4OH) and incubating at 37°C for several days to promote oligomerization.
-
Treatment:
-
Pre-treat the astrocyte cultures with 14,15-EET at the desired concentration for a specified period (e.g., 24 hours).
-
A vehicle-treated group should be included as a control.
-
-
Aβ Incubation: Add the prepared Aβ42 oligomers to the cell culture medium of both the treated and control wells to a final concentration of, for example, 500 nM.
-
Sample Collection:
-
Supernatant: Collect aliquots of the cell culture medium at different time points (e.g., 0, 3, 6, 12, 24 hours) to measure the concentration of remaining extracellular Aβ42.
-
Cell Lysate: At the final time point, wash the cells thoroughly with PBS, lyse the cells using a suitable lysis buffer, and collect the lysate to measure the amount of intracellular Aβ42.
-
-
Aβ Quantification: Use a specific ELISA kit to quantify the concentration of Aβ42 in the collected supernatant and cell lysate samples.
-
Data Analysis: Calculate the rate of Aβ clearance by comparing the decrease in Aβ42 concentration in the supernatant over time between the 14,15-EET-treated and control groups.
Lysosomal Biogenesis Assay in Astrocytes
This protocol is for assessing the effect of 14,15-EET on lysosomal biogenesis in cultured astrocytes.
Materials:
-
Primary astrocyte cultures or astrocyte cell line
-
14,15-EET
-
Antibodies for lysosomal markers (e.g., LAMP1) and transcription factors (e.g., TFEB)
-
Secondary antibodies conjugated to fluorophores
-
DAPI for nuclear staining
-
Fluorescence microscope
-
Western blotting reagents and equipment
Procedure:
A. Immunofluorescence for TFEB Nuclear Translocation:
-
Cell Culture and Treatment: Grow astrocytes on coverslips and treat with 14,15-EET for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., goat serum).
-
Incubate with a primary antibody against TFEB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of TFEB by measuring the fluorescence intensity of TFEB in the nucleus relative to the cytoplasm.
B. Western Blotting for Lysosomal Proteins:
-
Cell Culture and Treatment: Treat astrocyte cultures with 14,15-EET for a longer duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against lysosomal markers such as LAMP1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative expression levels of the lysosomal proteins.
Visualizations
Signaling Pathway of 14,15-EET in Alzheimer's Disease
Caption: Proposed signaling pathway of 14,15-EET in Alzheimer's Disease.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow for this compound efficacy testing.
Experimental Workflow for In Vitro Studies
Caption: In vitro experimental workflow for this compound mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Intraneuronal Aβ detection in 5xFAD mice by a new Aβ-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid-β Aggregates Cause Alterations of Astrocytic Metabolic Phenotype: Impact on Neuronal Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The characteristics of astrocyte on Aβ clearance altered in Alzheimer’s disease were reversed by anti-inflammatory agent (+)-2-(1-hydroxyl-4-oxocyclohexyl) ethyl caffeate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 14,15-EET in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 14,15-Epoxyeicosatrienoic acid (14,15-EET), a significant lipid signaling molecule, in cell culture experiments. The protocols and data presented are intended to facilitate the investigation of its diverse biological roles, including its impact on cell proliferation, apoptosis, and signaling pathways.
Note on 14,15-EET-SI: The user request specified "this compound." Extensive searches did not yield a common reagent with this specific designation. It is possible that "SI" refers to a specific salt, formulation, or was a typographical error. The following protocols and information are based on the widely studied 14,15-EET. Researchers should verify the specific formulation of their compound.
Introduction to 14,15-EET
14,15-EET is a metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] It acts as a signaling molecule in various physiological and pathological processes. As a member of the epoxyeicosatrienoic acids (EETs), it is known to be a short-lived autocrine and paracrine mediator due to its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2]
Mechanism of Action & Signaling Pathways
14,15-EET exerts its effects through multiple signaling pathways, often initiated by binding to putative membrane receptors, which may be G-protein coupled receptors (GPCRs).[3] Key signaling cascades activated by 14,15-EET include:
-
EGFR/PI3K/Akt Pathway: 14,15-EET can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for cell proliferation and survival.[4][5]
-
ERK Pathway: The activation of EGFR by 14,15-EET also stimulates the Extracellular signal-regulated kinase (ERK) pathway, another key regulator of cell growth and differentiation.[4][5]
-
PPARγ Activation: 14,15-EET can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in various cellular processes.[4][5]
-
cAMP/PKA Pathway: In some cell types, such as monocytes, 14,15-EET binding to its receptor can lead to an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).[6][7]
-
TRPV4 Channel Activation: In neuronal cells, 14,15-EET has been shown to activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to an influx of calcium ions and promoting neurite outgrowth.[8]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of 14,15-EET in various cell culture experiments.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Tca-8113 (Human tongue carcinoma) | 100 nM | 12 and 24 hours | Stimulated cell proliferation. | [4] |
| Tca-8113 (Human tongue carcinoma) | 100 nM | 12 hours | Increased percentage of cells in S-G2-M phase. | [4] |
| PC12 (Rat pheochromocytoma) | 100 nM | Not specified | Enhanced NGF-induced neurite outgrowth. | [8] |
| Rat Hippocampal Neurons | 100 nM | 24 hours | Enhanced neurite outgrowth. | [8] |
| U-937 (Human monocytic cell line) | Kd of 13.84 ± 2.58 nM | Not applicable | High-affinity binding to cell surface. | [7] |
| Guinea Pig Mononuclear Cells | Ki of 226.3 nM | Not applicable | Effective competing ligand for binding sites. | [6] |
| MCF-7 & MDA-MB-231 (Breast cancer) | 100 nM | Not specified | Enhanced cell adhesion and invasion. | [9] |
Experimental Protocols
General Guidelines for Handling 14,15-EET
-
Storage: Store 14,15-EET in an organic solvent such as ethanol (B145695) or methyl acetate (B1210297) at -80°C to prevent degradation.
-
Solubility: 14,15-EET is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. For cell culture experiments, prepare a concentrated stock solution in an appropriate solvent and then dilute it into the culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cellular effects.
-
Stability: Be aware that 14,15-EET can be rapidly metabolized by sEH present in cells.[1] For experiments requiring sustained effects, consider co-treatment with an sEH inhibitor like AUDA (1 μM) or using more stable analogs of 14,15-EET.
Protocol for Assessing Cell Proliferation (MTT Assay)
This protocol is adapted from studies investigating the effect of 14,15-EET on carcinoma cell proliferation.[4]
-
Cell Seeding: Seed cells (e.g., Tca-8113) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of 14,15-EET (e.g., 100 nM) or vehicle control. For some experiments, cells can be pre-treated with inhibitors like the PPARγ antagonist GW9662 (10 μM) or the sEH inhibitor AUDA (1 μM) for 2 hours before adding 14,15-EET.
-
Incubation: Incubate the cells for the desired period (e.g., 12 or 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol for Western Blot Analysis of Signaling Proteins
This protocol allows for the investigation of signaling pathways activated by 14,15-EET.[4]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with 14,15-EET (e.g., 100 nM) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-EGFR, phospho-Akt, phospho-ERK, PPARγ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Diagrams of Signaling Pathways and Workflows
Caption: 14,15-EET signaling via EGFR transactivation.
Caption: 14,15-EET-mediated activation of TRPV4 channels.
Caption: Workflow for assessing cell proliferation using MTT.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring the Effects of 14,15-EET-sI on Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid with demonstrated protective effects on mitochondrial function. Its levels are regulated by soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). Inhibitors of soluble epoxide hydrolase, such as 14,15-EET-sI, effectively increase the endogenous concentrations of 14,15-EET, thereby potentiating its beneficial effects.
These application notes provide a comprehensive guide for researchers investigating the impact of this compound on mitochondrial health. Detailed protocols for key assays are provided to enable the systematic evaluation of changes in mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.
Mechanism of Action: 14,15-EET and Mitochondrial Protection
14,15-EET has been shown to exert its protective effects on mitochondria through multiple signaling pathways. In response to cellular stress, such as oxygen-glucose deprivation, 14,15-EET can promote mitochondrial biogenesis by upregulating key transcription factors like PGC-1α, NRF-1, and TFAM.[1] This process is mediated, at least in part, by the activation of the CREB signaling pathway.[1] Furthermore, 14,15-EET helps maintain mitochondrial homeostasis by modulating mitochondrial autophagy through the SIRT1/FOXO3a pathway and the translocator protein (TSPO).[2] It has also been implicated in the inhibition of neuronal pyroptosis following ischemic events via the WNT signaling pathway.[3][4] Clinically, these actions translate to the preservation of mitochondrial membrane potential, a reduction in harmful reactive oxygen species (ROS), and an enhancement of ATP production.[1][5]
Key Mitochondrial Function Assays
To comprehensively assess the effects of this compound, a panel of assays targeting different aspects of mitochondrial function is recommended.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected quantitative outcomes when treating cells or isolated mitochondria with an effective dose of this compound, particularly under conditions of cellular stress.
| Parameter | Assay Method | Expected Effect of this compound | Key Inhibitors/Uncouplers for Assay |
| Mitochondrial Respiration | Seahorse XF Analyzer / High-Resolution Respirometry | Increased Basal and Maximal Respiration; Increased ATP-linked Respiration | Oligomycin, FCCP, Rotenone, Antimycin A |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent Dyes (TMRM, TMRE, JC-1) | Attenuation of stress-induced depolarization | FCCP (as a positive control for depolarization) |
| Mitochondrial ROS Production | Fluorescent Probes (MitoSOX Red, Amplex Red) | Reduction in stress-induced ROS levels | Antimycin A (as a positive control for ROS induction) |
| ATP Production | Luciferase-based Bioluminescence Assay | Increased or maintained ATP levels under stress | Oligomycin (as an inhibitor of ATP synthase) |
Experimental Protocols
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time.[6][7]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial Stress Test Reagents: Oligomycin, FCCP, Rotenone & Antimycin A
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include vehicle-treated controls.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Instrument Setup: Load the hydrated sensor cartridge with the mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate ports.
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) and fluorescence microscopy.[8][9]
Materials:
-
Cells cultured on glass-bottom dishes
-
This compound
-
TMRM stock solution (in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a control
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes. Treat with this compound and/or a stress-inducing agent.
-
Dye Loading:
-
Dilute TMRM in pre-warmed imaging medium to a final concentration of 25-100 nM.
-
Remove the culture medium from the cells, wash gently with imaging medium, and then add the TMRM-containing medium.
-
Incubate for 20-30 minutes at 37°C.
-
Add Hoechst 33342 for the final 5-10 minutes of incubation to stain the nuclei.
-
-
Imaging:
-
Wash the cells with imaging medium to remove excess dye.
-
Acquire images using a fluorescence microscope. Use appropriate filter sets for TMRM (e.g., TRITC) and Hoechst (e.g., DAPI).
-
As a control for depolarization, add FCCP (e.g., 10 µM) to a dish and image the rapid loss of TMRM fluorescence from the mitochondria.
-
-
Image Analysis:
-
Using image analysis software, define the mitochondrial region of interest (ROI) based on the TMRM signal.
-
Quantify the mean fluorescence intensity of TMRM within the mitochondrial ROIs.
-
Normalize the TMRM intensity to the background to compare between different treatment groups.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondrial superoxide.[10][11]
Materials:
-
Cells cultured in a suitable format (e.g., 96-well plate, glass-bottom dish)
-
This compound
-
MitoSOX Red reagent
-
Antimycin A (as a positive control for ROS production)
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating and Treatment: Culture and treat cells with this compound and/or a stressor as required. Include a positive control group to be treated with Antimycin A.
-
Probe Loading:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed imaging medium.
-
Remove the culture medium, wash the cells, and add the MitoSOX Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells gently with pre-warmed imaging medium.
-
Measure the fluorescence using either a fluorescence plate reader (e.g., excitation ~510 nm, emission ~580 nm) or a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity to cell number or protein concentration.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Measurement of ATP Production
This protocol uses a luciferase-based assay to quantify cellular ATP levels.[12][13]
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
This compound
-
ATP bioluminescence assay kit (containing luciferase and D-luciferin)
-
Oligomycin (as a control for inhibition of mitochondrial ATP synthesis)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate to minimize background signal. Treat cells with this compound and/or a stress-inducing agent.
-
Cell Lysis and ATP Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add the ATP releasing/assay reagent from the kit to each well according to the manufacturer's instructions. This lyses the cells and initiates the luminescent reaction.
-
Incubate for the recommended time (typically 5-10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Generate an ATP standard curve to determine the absolute ATP concentration in each sample.
-
Normalize the ATP levels to the protein concentration per well.
-
Compare the ATP levels across different treatment groups.
-
Signaling Pathways
The protective effects of this compound on mitochondrial function are mediated by complex signaling networks. The following diagram illustrates the key pathways involved.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on mitochondrial function. By employing these standardized assays, researchers can obtain reliable and reproducible data to elucidate the therapeutic potential of sEH inhibitors in diseases associated with mitochondrial dysfunction. Careful experimental design, including appropriate controls, is crucial for the accurate interpretation of results.
References
- 1. 14,15-EET promotes mitochondrial biogenesis and protects cortical neurons against oxygen/glucose deprivation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-EET Maintains Mitochondrial Homeostasis to Inhibit Neuronal Pyroptosis After Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epoxyeicosatrienoic acids limit damage to mitochondrial function following stress in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-apoptotic Effects of 14,15-EET-SI Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid with demonstrated cytoprotective properties, including potent anti-inflammatory, pro-angiogenic, and anti-apoptotic effects.[1] Due to its therapeutic potential, stable synthetic analogs of 14,15-EET, herein referred to as 14,15-EET-SI (Stable Isomer/Synthetic Ingredient), have been developed to overcome the metabolic instability of the endogenous compound. These application notes provide a comprehensive guide to assessing the anti-apoptotic effects of this compound treatment in a research setting. Detailed experimental protocols for key assays are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways.
Data Presentation
Effective assessment of the anti-apoptotic properties of this compound requires robust quantitative analysis. The following tables provide a structured format for presenting typical data obtained from the experimental protocols outlined below.
Table 1: Effect of this compound on Apoptosis Rate in Stressed Renal Tubular Epithelial Cells
| Treatment Group | Concentration (µM) | Apoptosis Rate (%) | Fold Change vs. H/R Control |
| Control | - | 2.5 ± 0.5 | 0.10 |
| Hypoxia/Reoxygenation (H/R) | - | 25.0 ± 2.1 | 1.00 |
| H/R + this compound | 0.1 | 18.5 ± 1.8 | 0.74 |
| H/R + this compound | 1.0 | 12.0 ± 1.5 | 0.48 |
| H/R + this compound | 10.0 | 7.5 ± 1.1 | 0.30 |
Data are presented as mean ± standard deviation. Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[2]
Table 2: Modulation of Apoptosis-Related Protein Expression by this compound
| Treatment Group | Concentration (µM) | Bcl-2 Expression (Relative Units) | Bax Expression (Relative Units) | Bcl-2/Bax Ratio |
| Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 |
| Apoptotic Stimulus | - | 0.45 ± 0.08 | 2.50 ± 0.30 | 0.18 |
| Apoptotic Stimulus + this compound | 1.0 | 0.85 ± 0.10 | 1.50 ± 0.20 | 0.57 |
| Apoptotic Stimulus + this compound | 10.0 | 1.20 ± 0.15 | 1.10 ± 0.18 | 1.09 |
Data are presented as mean ± standard deviation relative to the control group. Data is hypothetical and for illustrative purposes.[3][4][5]
Table 3: Effect of this compound on Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Luminescence Units) | % Inhibition vs. Apoptotic Stimulus |
| Control | - | 1,500 ± 250 | - |
| Apoptotic Stimulus | - | 15,000 ± 1,200 | 0% |
| Apoptotic Stimulus + this compound | 1.0 | 9,000 ± 850 | 40% |
| Apoptotic Stimulus + this compound | 10.0 | 4,500 ± 500 | 70% |
Data are presented as mean ± standard deviation. Data is hypothetical and for illustrative purposes.[6][7]
Experimental Protocols
The following are detailed protocols for commonly used assays to evaluate the anti-apoptotic effects of this compound.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., BrdU-Red)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Induce apoptosis using an appropriate stimulus in the presence or absence of varying concentrations of this compound for the desired duration. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 for 2-15 minutes on ice.
-
TUNEL Staining: Wash the cells again with PBS. Add the TUNEL reaction mixture to each coverslip and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Terminate the reaction by washing the cells three times with PBS.
-
Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from random fields for each experimental condition.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture and treat cells with an apoptosis inducer and/or this compound as described for the TUNEL assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them as previously described.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Bcl-2 and Bax
This technique is used to quantify the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of Bcl-2 to Bax is a critical determinant of cell fate.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of Bcl-2 and Bax to the loading control and calculate the Bcl-2/Bax ratio.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways involved in the anti-apoptotic effects of this compound and a general experimental workflow.
Caption: Signaling pathway of this compound's anti-apoptotic effects.
Caption: Experimental workflow for assessing anti-apoptotic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase 3 exhibits a yeast metacaspase proteostasis function that protects mitochondria from toxic TDP43 aggregates [microbialcell.com]
Troubleshooting & Optimization
14,15-EET-SI solubility and vehicle for in vivo studies
Welcome to the technical support center for 14,15-EET-SI. This guide provides troubleshooting information and frequently asked questions regarding the solubility and use of this compound in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it differ from 14,15-EET?
This compound (14,15-epoxyeicosatrienoic acid-sulfonimide) is a chemically modified analog of 14,15-EET. The sulfonimide group replaces the carboxylic acid moiety of 14,15-EET. This modification makes this compound more metabolically stable than its parent compound because it is resistant to degradation by β-oxidation and esterification into phospholipids. This increased stability makes it more suitable for in vivo experiments where prolonged exposure is required.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is a lipophilic molecule and has limited solubility in aqueous solutions. For stock solutions, organic solvents are recommended. Subsequently, the stock solution can be diluted into an appropriate aqueous buffer for in vitro experiments or formulated into a suitable vehicle for in vivo administration.
Troubleshooting Solubility Issues:
-
Problem: The compound is not dissolving in my aqueous buffer.
-
Solution: this compound has very low solubility in purely aqueous buffers. It is recommended to first dissolve the compound in an organic solvent such as ethanol (B145695), DMSO, or DMF to make a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. Be aware that the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid off-target effects on your biological system.
-
-
Problem: The compound precipitates out of solution after diluting the stock into my aqueous buffer.
-
Solution: This can happen if the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Try lowering the final concentration of this compound. You can also try a vehicle that improves solubility, such as a mixture of an organic solvent and a buffer (e.g., Ethanol:PBS). For in vivo studies, using vehicles containing PEG-400 or other solubilizing agents can be beneficial.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | ≥10 mg/mL | Commercial Supplier Data |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | Commercial Supplier Data |
| Ethanol | ≥10 mg/mL | Commercial Supplier Data |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Commercial Supplier Data |
Experimental Protocols
In Vivo Administration of 14,15-EET Analogs
Objective: To administer a 14,15-EET analog to rodents to assess its physiological effects.
Materials:
-
14,15-EET analog (e.g., EET-A, EET-B)
-
Vehicle components (e.g., Polyethylene glycol 400 (PEG-400), Ethanol, Saline or Phosphate-Buffered Saline (PBS))
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the chosen route of administration
Methodology:
-
Vehicle Preparation:
-
For intravenous (i.v.) administration of a 14,15-EET analog, a common vehicle is a mixture of PEG-400 and saline. A stock solution of the compound can be prepared in PEG-400 and then diluted with saline to the final desired concentration.
-
For administration in drinking water, a stock solution of the analog can be prepared in ethanol and then diluted into the drinking water containing a small percentage of PEG-400 to aid in solubility.[1][2]
-
-
Drug Formulation:
-
Intravenous Injection: A study involving a 14,15-EET analog used a dose of 5 mg/kg administered intravenously.[3] To prepare this, a stock solution in an organic solvent might be first prepared, then diluted in the final vehicle.
-
Oral Administration (in drinking water): Another study administered a different EET analog at a dose of 10 mg/kg/day in the drinking water.[1][2][4] This formulation contained 1% PEG-400 and 0.05% ethanol to ensure solubility and stability.[1][2]
-
-
Administration:
-
Administer the formulated drug to the experimental animals via the chosen route (e.g., intravenous injection, oral gavage, or ad libitum in drinking water).
-
A vehicle-only control group should always be included in the experimental design.
-
Note: The optimal dose, vehicle, and route of administration for this compound will depend on the specific animal model and experimental question. It is crucial to perform pilot studies to determine the most effective and non-toxic formulation and dosage.
Mandatory Visualization
Signaling Pathway of 14,15-EET
The sulfonimide analog, this compound, is expected to mimic the signaling of its parent compound, 14,15-EET. The proposed signaling cascade for 14,15-EET involves the activation of a G-protein coupled receptor (GPCR), leading to downstream cellular effects.
Caption: Proposed signaling pathway for 14,15-EET and its analog, this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo experiments with this compound.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Epoxyeicosatrienoic acid analog attenuates angiotensin II hypertension and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
Technical Support Center: Optimizing 14,15-EET-SI Dosage for Maximal Therapeutic Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic Acid-Sulfonimide (14,15-EET-SI). The information is designed to address specific issues that may be encountered during experiments and to provide guidance on dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 14,15-EET?
A1: 14,15-EET is a biologically active metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It has various therapeutic effects, including vasodilation and anti-inflammatory actions. However, 14,15-EET is chemically and metabolically labile, with a short in vivo half-life.[1] this compound is a sulfonimide analog of 14,15-EET. This modification makes the compound more stable and resistant to metabolic degradation (e.g., β-oxidation and esterification) while retaining the biological activity of the parent compound.[2]
Q2: Is this compound as potent as 14,15-EET?
A2: Yes, studies have shown that this compound is equipotent to 14,15-EET in terms of its vascular agonist activity, as measured by the relaxation of precontracted bovine coronary arteries.[2]
Q3: What are the key signaling pathways activated by 14,15-EET and its analogs?
A3: 14,15-EET and its analogs have been shown to activate several key signaling pathways, which can vary depending on the cell type and context. These include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.
-
EGFR and ERK Pathways: These pathways are also involved in cell proliferation and differentiation.
-
mTORC2/Akt Pathway: This pathway has been implicated in the anti-senescence effects of 14,15-EET in endothelial cells.
The activation of these pathways often leads to downstream effects such as vasodilation, anti-inflammation, and angiogenesis.
Q4: What is a typical effective concentration range for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type, assay, and desired biological effect. Based on studies with 14,15-EET, a starting point for dose-response experiments would be in the nanomolar to low micromolar range. For example, concentrations around 100 nM have been shown to be effective for enhancing neurite outgrowth, while concentrations up to 1 µM have been used to demonstrate anti-inflammatory effects.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: What is a recommended starting dose for in vivo studies?
A5: In vivo dosage will depend on the animal model, route of administration, and therapeutic indication. As a starting reference, a study using 14,15-EET in mice showed that an intravenous administration of 0.3 mg/kg inhibited platelet aggregation.[4] For orally active EET analogs, studies in rats have demonstrated efficacy in models of hypertension and renal injury.[5] It is recommended to start with a low dose and perform a dose-escalation study to determine the optimal therapeutic window and monitor for any potential side effects.
Data Presentation
Table 1: In Vitro Effective Concentrations and EC50 Values for 14,15-EET
| Biological Effect | Cell Type/System | Effective Concentration | EC50/ED50 | Reference |
| Vasodilation | Bovine Coronary Artery | 10⁻⁹ - 10⁻⁵ M | ~1 µM | |
| Vasodilation | Bovine Coronary Artery | - | 2.2 µM | [1] |
| Neurite Outgrowth | PC12 Cells | 100 nM | - | [3] |
| Cell Proliferation | Human Carcinoma Cells | 0 - 200 nM (dose-dependent) | - | |
| Inhibition of PGE2 | Vascular Smooth Muscle Cells | - | - | |
| Anti-inflammatory | Primary Rat Pulmonary Artery Endothelial Cells | 1 µM | - |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Storage Temperature | Stability | Reference |
| DMF | 10 mg/mL | -20°C | ≥ 1 year | [2] |
| DMSO | 10 mg/mL | -20°C | ≥ 1 year | [2] |
| Ethanol | 10 mg/mL | -20°C | ≥ 1 year | [2] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | -20°C | ≥ 1 year | [2] |
| Methyl Acetate | Solution | -20°C | ≥ 1 year | [2] |
Experimental Protocols
Protocol 1: Determining Cell Viability and Proliferation using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation. Optimization for specific cell lines is recommended.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol provides a framework for detecting the phosphorylation of Akt at Ser473, a common downstream target of this compound signaling.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.
Troubleshooting Guide
Issue: Inconsistent or no biological effect observed.
-
Possible Cause 1: Compound degradation.
-
Possible Cause 2: Incorrect dosage.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The effective concentration can vary widely.
-
-
Possible Cause 3: Cell line responsiveness.
-
Solution: Confirm that your cell line expresses the necessary receptors and signaling components for this compound to elicit a response.
-
Issue: Poor solubility of this compound in aqueous media.
-
Possible Cause: Inappropriate solvent.
-
Solution: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol, in which this compound is highly soluble.[2] For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts. For PBS solutions, the solubility is significantly lower (0.3 mg/mL), so be mindful of the final concentration.[2]
-
Issue: High background in Western blot for phospho-proteins.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent instead of non-fat milk, as milk contains phosphoproteins that can increase background. Ensure adequate washing steps are performed.
-
Issue: Unexpected or off-target effects.
-
Possible Cause: Pleiotropic effects of this compound.
-
Solution: 14,15-EET and its analogs can interact with multiple signaling pathways. Consider using specific inhibitors for suspected off-target pathways to dissect the mechanism of action in your system.
-
Mandatory Visualizations
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of 14,15-EET-SI and Other sEH Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 14,15-EET-SI, a representative soluble epoxide hydrolase (sEH) inhibitor. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects observed during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a soluble epoxide hydrolase (sEH) inhibitor. sEH is the enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), such as 14,15-EET. By inhibiting sEH, this compound increases the biological half-life of EETs, leading to enhanced downstream signaling. This is intended to leverage the anti-inflammatory, vasodilatory, and analgesic properties of EETs.
Q2: Are off-target effects common with sEH inhibitors?
A2: While many sEH inhibitors are designed for high selectivity, off-target effects are possible and should be investigated. The chemical scaffold of the inhibitor plays a significant role. For instance, urea-based inhibitors, a common class of sEH inhibitors, share a pharmacophore with some kinase and protease inhibitors, which can lead to off-target activities.[1]
Q3: What are the most likely off-target enzyme families for urea-based sEH inhibitors like this compound?
A3: Due to the presence of the urea (B33335) functional group, which is a key pharmacophore for binding to sEH, there is a possibility of cross-reactivity with other enzymes that also recognize this moiety. These can include:
-
Kinases: The Raf-1 kinase inhibitor sorafenib (B1663141) is also a potent sEH inhibitor, highlighting the potential for overlap.[1][2]
-
Proteases: The urea group is a central pharmacophore for some protease inhibitors.
-
Cannabinoid Receptors: Some compounds with a urea function have been shown to bind to cannabinoid receptors.[1]
Q4: Can this compound affect other hydrolases?
A4: Yes, it is important to assess the selectivity of your sEH inhibitor against other epoxide hydrolases, particularly microsomal epoxide hydrolase (mEH). While sEH is selective for aliphatic epoxides like EETs, mEH is more selective for cyclic and arene epoxides.[2] Most modern sEH inhibitors demonstrate high selectivity over mEH.
Q5: Can the on-target effect of stabilizing 14,15-EET lead to unintended consequences?
A5: Yes. While the stabilization of 14,15-EET is the intended on-target effect, excessive accumulation or context-dependent signaling of EETs could lead to unexpected biological outcomes. For instance, while generally anti-inflammatory, some studies have suggested that 14,15-EET can increase the adherence of monocytes to endothelial cells, which could be pro-inflammatory in certain contexts.[3] Additionally, EETs have been implicated in the pathological growth of some cancers.[4]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects (e.g., blood pressure fluctuations not aligning with expected vasodilation)
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a kinase selectivity panel screen to identify potential off-target kinases. 2. Review the known functions of any identified off-target kinases for roles in cardiovascular regulation. 3. Consider using a structurally different sEH inhibitor as a control. |
| Interaction with CYP450 enzymes | 1. Conduct an in vitro assay to assess the inhibitory potential of your compound against key CYP450 enzymes involved in EET synthesis (e.g., CYP2C and CYP2J families).[1] 2. Inhibition of these enzymes could counteract the intended effect of sEH inhibition. |
| Differential effects of EET regioisomers | 1. The overall biological effect depends on the relative stabilization of different EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), which can have distinct activities.[3] 2. Use LC-MS/MS to quantify the levels of all four EET regioisomers and their corresponding diols (DHETs) in plasma or tissue. |
Issue 2: Unexplained Pro- or Anti-inflammatory Responses
| Potential Cause | Troubleshooting Steps |
| Activation of Peroxisome Proliferator-Activated Receptors (PPARs) | 1. Some urea-derived sEH inhibitors with a carboxylic acid group, such as AUDA, have been shown to directly activate PPARα.[5] 2. Perform a PPARα activation assay (e.g., a reporter gene assay in a relevant cell line) to test your compound. 3. If your compound activates PPARα, this could contribute to its anti-inflammatory effects through a mechanism independent of sEH inhibition. |
| Synergistic or antagonistic effects with other signaling pathways | 1. sEH inhibitors can have synergistic effects with COX and 5-lipoxygenase (5-LOX) inhibitors.[2] 2. Evaluate the expression and activity of key enzymes in the arachidonic acid cascade. |
| Cell type-specific effects of EETs | 1. The effects of EETs can be cell-type specific. For example, 14,15-EET has been shown to inhibit TNFα-induced degradation of IκBα in lung tissue but not in HEK293 cells. 2. Investigate the inflammatory response in specific cell populations isolated from your in vivo model. |
Quantitative Data on Off-Target Selectivity
The following table provides a representative summary of the selectivity of a well-characterized sEH inhibitor, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), against a panel of off-target enzymes and receptors. It is crucial to perform similar comprehensive selectivity profiling for any novel sEH inhibitor.
| Target | Inhibitor | IC50 / % Inhibition | Selectivity (fold vs. human sEH) |
| Human sEH | AR9281 | 4 nM | - |
| Microsomal Epoxide Hydrolase (mEH) | AR9281 | >10,000 nM | >2500 |
| Cyclooxygenase-1 (COX-1) | AR9281 | >10,000 nM | >2500 |
| Cyclooxygenase-2 (COX-2) | AR9281 | >10,000 nM | >2500 |
| A panel of ~150 other enzymes and receptors | AR9281 | Little to no inhibition or binding | High |
Data is illustrative and compiled from general knowledge of sEH inhibitor characteristics. Specific values should be determined experimentally.
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition
Objective: To determine if this compound inhibits the activity of a panel of kinases.
Methodology:
-
Kinase Panel Selection: Choose a commercially available kinase selectivity panel (e.g., a 44-target safety panel) that includes major kinase families.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Assay:
-
The assay is typically performed in a 384-well plate format.
-
Each well contains the specific kinase, a suitable substrate (often a peptide), and ATP.
-
Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based method.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for any inhibited kinases.
-
Protocol 2: PPARα Activation Assay
Objective: To determine if this compound can activate PPARα.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as COS-7 or HepG2, that does not endogenously express high levels of PPARα.
-
Co-transfect the cells with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
-
-
Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (DMSO) and a known PPARα agonist (e.g., Wy-14643) as a positive control.
-
-
Reporter Gene Assay:
-
After an incubation period (typically 24 hours), lyse the cells.
-
Measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Calculate the fold activation of PPARα for each concentration of this compound compared to the vehicle control.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target activation of PPARα by sEH inhibitors.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. Activation of peroxisome proliferator-activated receptor alpha by substituted urea-derived soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of 14,15-EET-SI Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of 14,15-epoxyeicosatrienoic acid-sulfonimide (14,15-EET-SI) analogs.
Introduction to this compound Analogs
14,15-EET is a bioactive lipid metabolite of arachidonic acid with various physiological effects, including vasodilation and anti-inflammatory actions. However, its therapeutic potential is limited by rapid metabolism in vivo, primarily by the soluble epoxide hydrolase (sEH). To overcome this, metabolically robust analogs have been developed. The "SI" designation refers to a sulfonimide group, which replaces the native carboxyl group of 14,15-EET. This modification is intended to block β-oxidation and esterification, thereby increasing the metabolic stability and oral bioavailability of the compound.
I. Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of the oral bioavailability of this compound analogs.
Issue 1: Low and/or Variable Plasma Concentrations After Oral Administration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | 1. Formulation Optimization: Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) or a solid lipid nanoparticle (SLN) formulation. 2. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution. 3. Use of Solubilizing Excipients: Incorporate surfactants (e.g., Tween®, Cremophor®) or co-solvents (e.g., PEG 400, Transcutol®) in the formulation. | Improved dissolution of the analog in the gastrointestinal fluids, leading to higher and more consistent plasma concentrations. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability Assessment: Conduct a liver microsomal stability assay to determine the intrinsic clearance of the analog. 2. Co-administration with Metabolic Inhibitors: In preclinical models, co-administer with known inhibitors of relevant cytochrome P450 enzymes to assess the impact of first-pass metabolism. | Identification of metabolic liabilities and potential strategies to mitigate them, resulting in increased systemic exposure. |
| Efflux by Transporters | 1. In Vitro Permeability Assay: Perform a Caco-2 permeability assay with and without efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to determine if the analog is a substrate for efflux transporters. 2. Formulation with Permeation Enhancers: Incorporate permeation enhancers in the formulation to improve transport across the intestinal epithelium. | Increased apparent permeability and higher plasma concentrations due to reduced efflux back into the intestinal lumen. |
| Inconsistent Dosing | 1. Standardize Dosing Procedure: For rodent studies, ensure consistent oral gavage technique and vehicle volume. 2. Homogeneity of Formulation: Ensure the analog is uniformly suspended or dissolved in the vehicle prior to each administration. | Reduced variability in plasma concentration profiles between individual animals. |
| Food Effects | 1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the influence of food on absorption. | Understanding of food effects on bioavailability, which can inform dosing recommendations in later clinical stages. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate In Vitro Model | 1. Biorelevant Dissolution Media: Use fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing instead of simple buffer solutions. 2. Refined Cell Models: For permeability assays, consider co-culture models (e.g., Caco-2 with HT29-MTX) that better mimic the mucus layer of the intestine. | Improved prediction of in vivo dissolution and absorption, leading to a better IVIVC. |
| Complex In Vivo Absorption | 1. Lymphatic Uptake Assessment: For highly lipophilic analogs, investigate the potential for lymphatic transport, which is not captured by standard in vitro models. | A more complete understanding of the absorption mechanism, which can explain discrepancies between in vitro and in vivo data. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of a sulfonimide (SI) modification on 14,15-EET?
A1: The sulfonimide modification replaces the carboxylic acid group, making the analog resistant to metabolic pathways such as β-oxidation and esterification into complex lipids. This increased metabolic stability is a key factor in improving the oral bioavailability and in vivo half-life of the compound.
Q2: How do I choose the right formulation strategy for my this compound analog?
A2: The choice of formulation depends on the physicochemical properties of your specific analog. For these typically lipophilic compounds, lipid-based formulations are often a good starting point. It is recommended to screen the solubility of your analog in various pharmaceutically acceptable oils, surfactants, and co-solvents to guide the development of a suitable formulation, such as a SEDDS.
Q3: What are the key pharmacokinetic parameters I should measure in an oral bioavailability study?
A3: The key parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Q4: My this compound analog shows good in vitro stability but poor in vivo exposure. What could be the reason?
A4: This discrepancy can arise from several factors not fully captured by in vitro models. These include:
-
Poor dissolution in the complex environment of the GI tract.
-
High first-pass metabolism in the liver that was not fully predicted by liver microsome studies.
-
Efflux by intestinal transporters.
-
Chemical degradation in the acidic environment of the stomach.
Further investigation into formulation, co-administration with metabolic inhibitors, and assessment of efflux transporter interaction is recommended.
III. Data Presentation
While specific oral pharmacokinetic data for this compound analogs are limited in publicly available literature, the following tables provide representative data for 14,15-EET and other related analogs to serve as a baseline for comparison.
Table 1: In Vitro Activity of 14,15-EET and Analogs
| Compound | Assay | Result | Reference |
| 14,15-EET | Bovine Coronary Artery Relaxation | ED₅₀ ≈ 2.2 µM | [1] |
| This compound | Bovine Coronary Artery Relaxation | Equipotent to 14,15-EET | [2] |
| 11,12-EET-SI | Afferent Arteriole Dilation | Effective Vasodilator | [2] |
Table 2: Orally Active EET Analogs (Qualitative Data)
| Analog | Key Feature | Preclinical Observation | Reference |
| EET-A | Stable epoxide bioisostere and carboxyl surrogate | Orally active with good pharmacokinetic properties in rats. Lowers blood pressure and reduces cardiac and renal injury. | [3][4] |
| EET-B | Stable epoxide bioisostere and carboxyl surrogate | Orally active with good pharmacokinetic properties in rats. | [3][4] |
| EET-C22 | Stable epoxide bioisostere and carboxyl surrogate | Orally active with good pharmacokinetic properties in rats. | [3][4] |
IV. Experimental Protocols
1. Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of a this compound analog in the presence of liver microsomes.
-
Materials:
-
Test this compound analog
-
Pooled liver microsomes (human or relevant animal species)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Control compounds (high and low clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test analog in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant for the remaining concentration of the test analog using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
2. Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of a this compound analog.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Test this compound analog
-
Control compounds (high and low permeability)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Add the test analog solution to the apical (A) side and fresh buffer to the basolateral (B) side to assess A-to-B permeability (absorption).
-
To assess B-to-A permeability (efflux), add the test analog to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test analog by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
-
3. In Vivo Oral Bioavailability Study in Rodents
This protocol outlines a general procedure for determining the oral bioavailability of a this compound analog in rats.
-
Materials:
-
Test this compound analog formulated for oral and intravenous (IV) administration
-
Sprague-Dawley rats (or other appropriate strain) with jugular vein catheters
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: oral administration and IV administration.
-
For the oral group, administer the formulated analog via oral gavage at a predetermined dose.
-
For the IV group, administer the formulated analog via the jugular vein catheter at a predetermined dose.
-
Collect blood samples at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the analog in plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
V. Visualizations
Signaling Pathways of 14,15-EET
Caption: Signaling pathways activated by 14,15-EET.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of this compound analogs.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions [frontiersin.org]
- 3. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Minimizing Degradation of 14,15-EET-SI in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 14,15-EET-SI in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffers?
A1: The primary degradation pathway for this compound in aqueous buffers is the hydrolysis of the epoxide ring, which leads to the formation of 14,15-dihydroxyeicosatrienoic acid-sulfonimide (14,15-DHET-SI). This reaction is catalyzed by acidic conditions. While this compound is designed to be more resistant to enzymatic hydrolysis by soluble epoxide hydrolase (sEH) compared to its parent compound, 14,15-EET, chemical hydrolysis can still occur depending on the buffer conditions.
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature play a crucial role in the stability of this compound.
-
pH: Acidic conditions (pH < 7) can accelerate the rate of epoxide hydrolysis. Therefore, it is crucial to maintain a neutral or slightly alkaline pH (pH 7.0 - 8.0) to minimize degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. For long-term storage and during experiments, it is recommended to keep the temperature as low as is feasible for the experimental setup.
Q3: Are there any common buffer components that I should avoid when working with this compound?
A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be used with caution. The primary amine in Tris is a nucleophile and can potentially react with the electrophilic epoxide ring of this compound, leading to the formation of an adduct and loss of the parent compound. While this reaction may be slow under typical biological buffering conditions, it is a potential source of degradation over time. Buffers like HEPES and phosphate (B84403) are generally considered more inert choices.
Q4: How should I prepare and store my stock solutions of this compound?
A4: For optimal stability, stock solutions of this compound should be prepared in an anhydrous organic solvent such as ethanol, DMSO, or DMF. These stock solutions should be stored at -20°C or -80°C. When preparing working solutions in aqueous buffers, it is best to make them fresh for each experiment and use them promptly. Avoid repeated freeze-thaw cycles of the aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity or concentration over time. | Hydrolysis of the epoxide ring. | - Verify the pH of your experimental buffer. Ensure it is in the neutral to slightly alkaline range (pH 7.0-8.0).- Perform experiments at the lowest feasible temperature.- Prepare fresh working solutions of this compound for each experiment. |
| Inconsistent experimental results. | Degradation of this compound due to buffer reactivity. | - If using a Tris-based buffer, consider switching to a non-nucleophilic buffer such as HEPES or phosphate buffer.- If Tris is required, use the lowest effective concentration and keep the incubation times as short as possible. |
| Precipitation of this compound in the experimental buffer. | Poor solubility of this compound in the aqueous buffer. | - The final concentration of the organic solvent from the stock solution should be kept low (typically <1%).- Ensure the final concentration of this compound does not exceed its solubility limit in the chosen buffer. According to manufacturer data, the solubility of (±)14(15)-EET-SI in a 1:2 solution of Ethanol:PBS (pH 7.2) is 0.3 mg/ml.[1] |
Quantitative Data Summary
Direct comparative quantitative data on the stability of this compound in different buffers is limited in the public domain. The following table provides a qualitative and semi-quantitative summary of expected stability based on chemical principles. Researchers are encouraged to perform their own stability studies using the protocol provided below.
| Buffer System | pH Range | Potential for Reactivity with Epoxide | Recommended for use with this compound? | Relative Stability (Predicted) |
| Phosphate Buffer | 6.0 - 8.0 | Low | Yes | +++ (High) |
| HEPES Buffer | 6.8 - 8.2 | Low | Yes | +++ (High) |
| Tris-HCl Buffer | 7.0 - 9.0 | Moderate (nucleophilic primary amine) | With Caution | + (Low to Moderate) |
Note: Relative stability is a prediction based on chemical principles. +++ indicates the highest expected stability, while + indicates a higher potential for degradation.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Experimental Buffers
This protocol outlines a method to determine the stability of this compound in a specific buffer system over time using LC-MS/MS analysis.
1. Materials:
- This compound
- Experimental buffers of interest (e.g., Phosphate, HEPES, Tris-HCl) adjusted to the desired pH.
- Internal Standard (IS), e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample.
- LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water, formic acid).
- Autosampler vials.
2. Procedure:
- Preparation of this compound Working Solution: Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
- Incubation: Aliquot the working solution into multiple vials and incubate them at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials. The t=0 sample should be processed immediately after preparation.
- Sample Preparation for LC-MS/MS:
- To a defined volume of the sample, add the internal standard at a known concentration.
- Perform a liquid-liquid extraction to isolate the analytes. A common method is to add ethyl acetate, vortex, and centrifuge. The organic layer is then collected.
- Evaporate the organic solvent under a gentle stream of nitrogen.
- Reconstitute the dried extract in the LC-MS/MS mobile phase.
- LC-MS/MS Analysis:
- Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying this compound and its potential degradation product, 14,15-DHET-SI.
- Monitor the specific mass transitions for both the parent compound and the degradation product.
- Data Analysis:
- Calculate the concentration of this compound at each time point relative to the internal standard.
- Plot the concentration of this compound versus time to determine the degradation rate.
- The appearance of 14,15-DHET-SI can also be monitored to confirm the degradation pathway.
Mandatory Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for selecting a suitable buffer.
References
addressing loss of 14,15-EET-SI activity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a loss of 14,15-epoxyeicosatrienoic acid-serine amide (14,15-EET-sI) activity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the endogenous epoxide 14,15-EET. It is designed to be more stable than the native compound. Its primary mechanism of action is the inhibition of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of EETs. By inhibiting sEH, this compound effectively increases the bioavailability of endogenous EETs, which have various biological effects, including anti-inflammatory, vasodilatory, and anti-fibrotic properties.
Q2: We are observing a diminished response to this compound in our cell culture model after 24 hours. What are the potential causes?
A diminished response to this compound in long-term experiments can be attributed to several factors:
-
Metabolic Degradation: Although more stable than endogenous EETs, this compound can still be metabolized by other cellular enzymes over extended periods.
-
Receptor Desensitization/Downregulation: Prolonged stimulation of receptors by the increased levels of EETs can lead to their desensitization or internalization, reducing the cellular response.
-
Target Enzyme (sEH) Regulation: Cells may respond to chronic sEH inhibition by upregulating the expression of the sEH enzyme, thereby overcoming the inhibitory effect of this compound.
-
Chemical Instability: Depending on the specific culture medium components and storage conditions, the compound itself may degrade over time.
Q3: How can we confirm that the loss of activity is due to sEH inhibition and not off-target effects?
To confirm the on-target activity of this compound, you can perform the following control experiments:
-
Measure sEH Activity Directly: Use a commercially available sEH activity assay to measure the enzyme's activity in your experimental system with and without the inhibitor.
-
Quantify EET Levels: Use LC-MS/MS to measure the levels of endogenous EETs. A successful inhibition of sEH should lead to an accumulation of EETs.
-
Use a Negative Control: Synthesize or obtain an inactive analog of this compound to treat your cells. This will help differentiate the specific effects of sEH inhibition from any non-specific effects of the compound.
-
sEH Knockdown/Knockout Models: If available, using cells or animals with genetically silenced sEH can help to confirm that the observed effects are mediated through this enzyme.
Troubleshooting Guides
Issue 1: Progressive Loss of this compound Efficacy in a Multi-Day Cell Culture Experiment
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound daily.2. Replenish the culture medium with freshly diluted this compound every 12-24 hours.3. Analyze the concentration of this compound in the culture medium over time using LC-MS/MS. | Consistent compound concentration in the medium and restored biological activity. |
| sEH Upregulation | 1. Measure sEH protein levels via Western blot or mRNA levels via qPCR at different time points (e.g., 0, 24, 48, 72 hours).2. Consider increasing the concentration of this compound at later time points to counteract increased enzyme levels. | Detection of increased sEH expression over time. Restoration of effect with increased inhibitor concentration. |
| Receptor Desensitization | 1. Measure the expression levels of putative EET receptors (e.g., GPR40, GPR120) over the course of the experiment.2. Implement a "washout" period where the cells are cultured in the absence of this compound to allow for receptor re-sensitization. | Decreased receptor expression over time. Recovery of response after the washout period. |
Issue 2: High Variability in Response to this compound Between Experiments
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Stock Solution | 1. Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO, Ethanol) before preparing aqueous dilutions.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C. | Reduced variability in the dose-response relationship between experiments. |
| Cell Passage Number | 1. Maintain a consistent and narrow range of cell passage numbers for all experiments.2. Periodically perform cell line authentication. | More reproducible results across different experimental dates. |
| Serum Lot Variability | 1. Test and pre-screen new lots of fetal bovine serum (FBS) or other sera for their effect on the experimental endpoint.2. Once a suitable lot is identified, purchase a larger quantity to ensure consistency. | Minimized batch-to-batch variation in experimental outcomes. |
Experimental Protocols
Protocol 1: Quantification of sEH Activity
This protocol describes a method to determine the activity of soluble epoxide hydrolase in cell lysates using a fluorescent substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Recombinant sEH (for standard curve)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Ex/Em ~330/465 nm)
Procedure:
-
Prepare Cell Lysates:
-
Treat cells with this compound or vehicle for the desired duration.
-
Wash cells with ice-cold PBS and lyse using the cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Determine Protein Concentration:
-
Quantify the total protein concentration in each lysate using a BCA assay.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add a standardized amount of protein (e.g., 10-20 µg) from each sample.
-
Prepare a standard curve using recombinant sEH.
-
Add the sEH fluorescent substrate to each well to initiate the reaction.
-
-
Measure Fluorescence:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Calculate sEH Activity:
-
Determine the rate of increase in fluorescence (slope of the linear portion of the curve).
-
Use the standard curve to convert the fluorescence rate to sEH activity (e.g., in pmol/min/mg protein).
-
Visualizations
Caption: Troubleshooting workflow for diminished this compound activity.
Caption: Signaling pathway of this compound via sEH inhibition.
Technical Support Center: Troubleshooting Variability in 14,15-EET-SI-Induced Vasorelaxation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14,15-EET-SI. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability encountered during experiments on this compound-induced vasorelaxation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: Why am I observing inconsistent or weak vasorelaxation with this compound?
A1: Variability in this compound-induced vasorelaxation can stem from several factors. Here’s a checklist of potential causes and solutions:
-
Compound Stability and Handling: 14,15-EET and its analogs can be susceptible to degradation.[1][2] Ensure proper storage of your this compound stock solution (typically at -80°C in an appropriate solvent) and minimize freeze-thaw cycles. On the day of the experiment, prepare fresh dilutions in the experimental buffer.
-
Vessel Viability and Pre-constriction: The degree of pre-constriction of the vascular rings is crucial for observing a robust relaxation response.[3] Ensure your pre-constrictor (e.g., U46619, phenylephrine) consistently achieves a stable and appropriate level of tone before adding this compound. Variability in the health of the isolated vessels can also contribute; ensure gentle handling during dissection to maintain endothelial and smooth muscle integrity.
-
Soluble Epoxide Hydrolase (sEH) Activity: 14,15-EET is metabolized to a less active diol, 14,15-DHET, by soluble epoxide hydrolase (sEH).[4][5][6][7] The level of sEH activity in your tissue preparation can significantly impact the observed vasorelaxation. The "SI" modification in this compound is designed to reduce metabolism, but high sEH activity could still play a role.[8] Consider co-incubation with an sEH inhibitor to stabilize the compound and enhance its effect.[4][6]
-
Receptor Expression and Desensitization: The vasorelaxant effects of 14,15-EET are mediated by putative G protein-coupled receptors.[5][9][10] The expression levels of these receptors can vary between different vascular beds, species, and disease models.[11][12] Prolonged exposure to high concentrations of agonists could potentially lead to receptor desensitization.
Q2: My dose-response curve for this compound has shifted to the right, indicating lower potency. What could be the cause?
A2: A rightward shift in the dose-response curve suggests a decrease in the potency of this compound. Potential reasons include:
-
Increased Metabolism: As mentioned above, elevated sEH activity can lead to faster degradation of 14,15-EET, reducing its effective concentration at the receptor.[4][7]
-
Competitive Antagonism: Ensure that your experimental buffer does not contain any substances that could act as competitive antagonists at the 14,15-EET receptor. While specific endogenous antagonists are not well-defined, some experimental compounds could interfere.
-
Incorrect Concentration Calculation: Double-check all calculations for the preparation of your stock and working solutions of this compound.
Q3: I am not seeing any vasorelaxation in response to this compound. What should I check?
A3: A complete lack of response is a significant issue that requires systematic troubleshooting:
-
Vessel Integrity: First, confirm the viability of your vascular preparation. At the end of the experiment, test for endothelium-dependent relaxation with an agonist like acetylcholine (B1216132) and endothelium-independent relaxation with a nitric oxide donor like sodium nitroprusside. If the vessel does not respond to these established vasodilators, the preparation itself is likely compromised.
-
Compound Activity: Verify the activity of your this compound stock. If possible, test it in a different, validated assay system. Improper storage or handling can lead to complete degradation of the compound.[2]
-
Experimental Conditions: Ensure the experimental buffer composition, pH, and temperature are optimal and consistent across experiments.
-
Receptor Presence: In some specific vascular beds or cell types, the receptors for 14,15-EET may not be present or may be expressed at very low levels.[12]
Q4: Can the type of vasoconstrictor used to pre-constrict the vessel affect the relaxation response to this compound?
A4: Yes, while 14,15-EET-induced relaxation has been observed with various pre-constrictors, the signaling pathways activated by the constrictor could potentially influence the subsequent relaxation.[3] For consistency, it is crucial to use the same pre-constrictor and achieve a similar level of tone in all experiments you wish to compare. Commonly used pre-constrictors include the thromboxane (B8750289) A2 mimetic U46619 and α-adrenergic agonists like phenylephrine.[1][3]
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Arterial Rings
This protocol outlines the standard method for assessing vasorelaxation in response to this compound.
-
Tissue Preparation:
-
Euthanize the experimental animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., mesenteric, coronary) and place it in cold Krebs-Henseleit (K-H) buffer (see composition below).
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the arterial rings on two stainless steel wires in an organ bath containing K-H buffer.
-
Maintain the buffer at 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
Connect one wire to a fixed support and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams, optimize for the specific artery).
-
Replace the K-H buffer every 15-20 minutes.
-
To check viability, induce a contraction with a high potassium solution (e.g., 60 mM KCl).
-
Wash out the KCl and allow the tension to return to baseline.
-
Induce a submaximal contraction with a chosen vasoconstrictor (e.g., U46619 or phenylephrine) to approximately 80% of the maximal KCl-induced contraction.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable pre-constriction plateau is reached, add this compound in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-constriction tone.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) and the maximal relaxation (Eₘₐₓ).
-
Krebs-Henseleit Buffer Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
Data Presentation
Table 1: Factors Influencing this compound-Induced Vasorelaxation
| Factor | Potential Impact on Vasorelaxation | Troubleshooting Considerations |
| Compound Stability | Decreased potency (rightward shift in dose-response) or complete loss of activity. | Aliquot stock solutions, store at -80°C, prepare fresh dilutions daily.[2] |
| sEH Activity | Increased metabolism of 14,15-EET to less active 14,15-DHET, leading to reduced potency.[4][6] | Consider using an sEH inhibitor as a positive control or co-treatment.[4] |
| Vessel Pre-constriction | Insufficient pre-constriction will result in a small window to observe relaxation. Excessive pre-constriction may mask subtle relaxation. | Standardize the pre-constriction level across all experiments.[3] |
| Endothelial Integrity | The endothelium is a source of EETs. Damage may alter the overall response. | Handle tissues gently during dissection. Perform acetylcholine and sodium nitroprusside checks. |
| Receptor Density | Lower receptor expression will lead to a diminished maximal response. | Be aware of potential differences between vascular beds, species, and disease states.[11] |
Table 2: Comparison of Agonist Potency (Illustrative Data)
| Compound | EC₅₀ (M) | Eₘₐₓ (%) | Notes |
| 14,15-EET | ~1 x 10⁻⁶ | ~85-95% | Potent endogenous vasodilator.[13][14] |
| This compound | Expected to be similar to or slightly more potent than 14,15-EET | ~85-95% | The sulfonimide modification is intended to reduce metabolism.[13] |
| 14,15-DHET | ~5 x 10⁻⁶ | Reduced compared to 14,15-EET | The less active metabolite of 14,15-EET.[13] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, vascular bed, and species.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound-induced vasorelaxation.
Caption: Workflow for assessing vasorelaxation in isolated arteries.
Caption: A logical approach to troubleshooting vasorelaxation experiments.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying appropriate controls for 14,15-EET-SI experiments
Welcome to the technical support center for researchers utilizing 14,15-Epoxyeicosatrienoic acid (14,15-EET) and its stable isotope-labeled internal standard (14,15-EET-SI) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled version of 14,15-EET, most commonly deuterated (e.g., 14,15-EET-d11).[1][2][3] It is used as an internal standard in quantitative mass spectrometry (MS)-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] Because this compound is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample extraction, processing, and instrument response, leading to precise and reliable quantification of 14,15-EET in biological samples.[5]
Q2: What are the appropriate negative controls for an experiment measuring 14,15-EET?
A2: Appropriate negative controls are crucial for validating that the measured 14,15-EET is a result of the biological process under investigation. Recommended negative controls include:
-
Pharmacological Inhibition: Pre-treatment of cells or animals with a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, the enzymes responsible for EET synthesis. This should result in a significant reduction in the measured 14,15-EET levels.
-
Genetic Knockout/Knockdown: Using cells or tissues from animals with a genetic knockout or siRNA-mediated knockdown of the relevant CYP epoxygenase isoforms (e.g., CYP2J2 or CYP2C family members).[6]
-
Matrix Blanks: Processing a sample matrix (e.g., plasma, cell culture media) that is known to not contain the analyte through the entire sample preparation and analysis workflow. This helps to identify any potential background interference.
Q3: What are suitable positive controls for a 14,15-EET quantification assay?
A3: Positive controls are essential for verifying the integrity of the analytical method. Suitable positive controls include:
-
Spiked Matrix Samples: Fortifying a blank biological matrix with a known concentration of a certified 14,15-EET standard. The measured concentration should be within an acceptable range of the known spiked amount. This is a key part of method validation to determine accuracy and precision.[7]
-
Reference Materials: Analyzing a certified reference material (if available) with a known concentration of 14,15-EET.
-
Induction of Endogenous Production: Treating cells or animals with a known inducer of CYP epoxygenase activity or arachidonic acid, the precursor for EET synthesis, to confirm the ability to detect an increase in 14,15-EET levels.
Troubleshooting Guide
Issue 1: High variability in 14,15-EET measurements between replicate samples.
-
Question: My replicate samples show high variability in 14,15-EET concentrations. What could be the cause?
-
Answer: High variability can stem from several sources. First, ensure consistent and precise addition of the this compound internal standard to every sample at the very beginning of the extraction process. Inconsistent addition is a common source of variability. Second, evaluate the efficiency and reproducibility of your sample extraction method (e.g., liquid-liquid extraction or solid-phase extraction). Inefficient or variable recovery of the analyte and internal standard will lead to inconsistent results. Finally, consider the stability of 14,15-EET in your samples. It is a labile compound, and degradation can occur during sample collection, storage, and processing.[8] Ensure proper storage at -80°C and minimize freeze-thaw cycles.
Issue 2: Low or no detectable 14,15-EET signal.
-
Question: I am not detecting any 14,15-EET in my samples, even though I expect it to be present. What should I check?
-
Answer: Several factors could lead to a lack of signal.
-
Analyte Degradation: 14,15-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[9] Consider adding an sEH inhibitor during sample collection and processing to prevent this conversion.
-
Suboptimal Extraction: Your extraction protocol may not be efficient for eicosanoids. Ensure the pH and solvent polarity are optimized for 14,15-EET recovery.
-
MS/MS Parameters: Verify the mass transitions and collision energies for both 14,15-EET and this compound are correctly set on your mass spectrometer.
-
Low Endogenous Levels: The concentration of 14,15-EET in your specific biological sample may be below the limit of quantification (LLOQ) of your assay. Consider concentrating your sample or using a more sensitive instrument.
-
Issue 3: Inconsistent recovery of the this compound internal standard.
-
Question: The peak area of my this compound internal standard is highly variable across my sample set. Why is this happening and how can I fix it?
-
Answer: Inconsistent internal standard recovery can compromise the accuracy of your results.
-
Pipetting Errors: Ensure accurate and consistent pipetting of the internal standard solution into each sample.
-
Matrix Effects: Significant variations in the composition of your biological samples (e.g., lipid content) can lead to differential ion suppression or enhancement in the mass spectrometer, affecting the internal standard signal. A thorough validation of matrix effects is recommended.
-
Internal Standard Stability: Although stable isotopes are used, ensure the long-term stability of your this compound stock and working solutions under your storage conditions.
-
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for 14,15-EET analysis.
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for 14,15-EET Quantification.
| Parameter | Typical Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL | [10][11] |
| Linearity (r²) | > 0.98 | [7] |
| Intra-assay Precision (%RSD) | < 15% | [7][11] |
| Inter-assay Precision (%RSD) | < 20% | [7][12] |
| Accuracy (% Recovery) | 80 - 120% | [12] |
Table 2: Reported Concentrations of 14,15-EET in Human Plasma.
| Condition | Mean Concentration (ng/mL) | Reference |
| Healthy Subjects (Total) | 10.7 | [4] |
| Patients with Primary Aldosteronism (Before Treatment) | 6.1 ± 3.7 (nmol/L converted to ng/mL) | [13] |
| Patients with Primary Aldosteronism (After Treatment) | 11.0 ± 8.6 (nmol/L converted to ng/mL) | [13] |
Note: Concentrations can vary significantly based on the patient population, sample handling, and analytical methodology.
Experimental Protocols
Protocol 1: Extraction of 14,15-EET from Plasma using Liquid-Liquid Extraction for LC-MS/MS Analysis
-
Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of an antioxidant solution and 10 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of ethyl acetate. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Signaling Pathways and Experimental Workflow Diagrams
Figure 1. Metabolic pathway of 14,15-EET synthesis and degradation.
Figure 2. Simplified signaling pathways involving 14,15-EET.
Figure 3. General workflow for 14,15-EET quantification using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
Technical Support Center: Overcoming Poor Cell Permeability of 14,15-EET-SI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-EET-SI. The information provided aims to address challenges related to the compound's poor cell permeability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 14,15-EET?
This compound (14,15-epoxyeicosatrienoic acid sulfonimide) is a synthetic analog of 14,15-EET, an endogenous lipid signaling molecule. The sulfonimide group in this compound is designed to block metabolic degradation by soluble epoxide hydrolase (sEH), thereby increasing its biological half-life compared to the native 14,15-EET. While this modification enhances metabolic stability, it may also alter the physicochemical properties of the molecule, potentially impacting its solubility and cell permeability.
Q2: What is the primary challenge when working with this compound in cell-based assays?
The primary challenge is its presumed low aqueous solubility and poor cell permeability, characteristic of many lipid-based molecules. This can lead to difficulties in achieving desired intracellular concentrations, resulting in inconsistent or weaker than expected biological effects in in vitro experiments.
Q3: What are the recommended solvents for dissolving this compound?
Based on available data for similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For cell culture experiments, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous culture medium to the final working concentration. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q4: Are there any known direct comparisons of cell permeability between 14,15-EET and this compound?
Currently, there is a lack of publicly available studies that directly compare the cell permeability of 14,15-EET and this compound. While 14,15-EET is known to be rapidly taken up by endothelial cells, it is also subject to metabolic degradation.[1] The sulfonimide modification in this compound, while preventing degradation, may alter its interaction with the cell membrane, but specific data on its uptake efficiency is limited.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during experiments with this compound, focusing on problems arising from its poor cell permeability.
Problem 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step | Detailed Protocol/Suggestion |
| Poor Solubility/Precipitation in Media | Optimize Solubilization | 1. Solvent Choice: Use anhydrous, high-purity DMSO for stock solutions. 2. Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to the cell culture medium. 3. Dilution Technique: Add the stock solution to pre-warmed (37°C) media while gently vortexing to ensure rapid dispersion. Avoid adding media to the stock solution. 4. Visual Inspection: After dilution, visually inspect the media for any signs of precipitation (cloudiness or particles). |
| Insufficient Cellular Uptake | Enhance Compound Delivery | 1. Use of a Carrier: Complex this compound with bovine serum albumin (BSA). Fatty acid-free BSA can be used to create a more physiologically relevant delivery vehicle. 2. Formulation with Cyclodextrins: Utilize cyclodextrins (e.g., methyl-β-cyclodextrin) to form inclusion complexes that can enhance the solubility and cellular delivery of lipophilic compounds.[2][3] 3. Pluronic F-127 Formulation: Employ Pluronic F-127, a non-ionic surfactant, to create micellar formulations that can improve the aqueous solubility and cellular uptake of hydrophobic molecules.[4] |
| Compound Degradation | Ensure Compound Stability | 1. Storage: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. 2. Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. |
| Incorrect Dosing | Perform Dose-Response and Time-Course Experiments | Determine the optimal concentration and treatment duration for your specific cell type and experimental endpoint. The effective concentration may be higher than that of 14,15-EET due to potential differences in uptake. |
Problem 2: High Well-to-Well Variability in Experimental Readouts
| Possible Cause | Troubleshooting Step | Detailed Protocol/Suggestion |
| Uneven Compound Distribution | Ensure Homogeneous Solution | After adding the final working solution to the culture plates, gently swirl the plate to ensure uniform distribution of the compound in each well. |
| Cellular Stress or Toxicity | Assess Cytotoxicity | 1. Solvent Toxicity: Run a vehicle control with the same final concentration of the organic solvent (e.g., DMSO) to rule out solvent-induced effects. 2. Compound Toxicity: Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line. |
| Inconsistent Cell Seeding | Standardize Cell Plating | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize for 24 hours before treatment. |
Quantitative Data Summary
| Compound | Molecular Weight | LogP (Predicted) | Aqueous Solubility (Predicted) | Recommended Solvents |
| 14,15-EET | 320.48 g/mol | 5.9 | Low | Ethanol, DMSO, DMF[5] |
| This compound | 397.6 g/mol | ~6.5 | Very Low | DMSO, Ethanol, DMF |
LogP and aqueous solubility are estimations and may vary. Researchers should perform their own solubility tests.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: Delivery of this compound using Bovine Serum Albumin (BSA)
-
BSA Solution Preparation: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Complex Formation:
-
In a sterile tube, add the desired amount of this compound from a concentrated DMSO stock.
-
Add the BSA solution to the tube. The molar ratio of this compound to BSA can be varied (e.g., 1:1 to 5:1) to optimize delivery.
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.[6][7]
-
-
Application to Cells: Dilute the this compound:BSA complex in complete cell culture medium to the final desired concentration before adding to the cells.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Troubleshooting logic for addressing a lack of biological effect.
References
- 1. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of cyclodextrin to deliver lipids and to modulate apolipoprotein B-100 production in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of cyclodextrins for manipulating cellular cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Accounting for Isomer-Specific Effects of 14,15-EET-SI
Welcome to the technical support center for researchers utilizing 14,15-EET-SI. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of working with this stable analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), with a particular focus on accounting for potential isomer-specific effects.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Biological Response to (±)-14,15-EET-SI
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Although this compound is more stable than 14,15-EET, improper storage can lead to degradation. Ensure the compound is stored at -20°C or lower in a suitable solvent as recommended by the supplier.[1] Avoid repeated freeze-thaw cycles. |
| Solubility Issues | This compound has limited solubility in aqueous solutions. Prepare stock solutions in organic solvents like ethanol, DMSO, or methyl acetate (B1210297) and then dilute into your experimental buffer.[1] Be mindful of the final solvent concentration in your assay, as it may have off-target effects. |
| Isomer-Specific Effects | The racemic mixture (±)-14,15-EET-SI contains both the 14(S),15(R) and 14(R),15(S) enantiomers. For the parent compound, 14,15-EET, the 14(S),15(R)-enantiomer is reported to be more potent in inducing vasodilation.[2] If your system is highly sensitive to one enantiomer, the presence of the less active isomer in the racemic mixture could lead to a diminished or variable response. Consider using enantiomerically pure compounds if available and your experimental question warrants it. |
| Cell Line or Tissue Variability | The expression of putative EET receptors and downstream signaling components can vary significantly between cell lines and tissues.[3][4] Confirm the expression of relevant targets in your experimental system. |
| Incorrect Concentration Range | The effective concentration of this compound can vary depending on the biological system. Perform a dose-response curve to determine the optimal concentration for your specific assay. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of organic solvents (e.g., DMSO, ethanol) used to dissolve this compound can be toxic to cells. Always include a vehicle control with the same final solvent concentration to assess for off-target effects. |
| Non-Specific Binding | At high concentrations, lipophilic molecules like this compound can exhibit non-specific binding to proteins and membranes, leading to off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
| Interaction with other Signaling Pathways | EETs have been shown to interact with various signaling pathways, including those of prostaglandins.[5][6] Consider potential cross-talk with other lipid signaling pathways in your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over 14,15-EET?
A1: The primary advantage of this compound is its enhanced metabolic stability. The sulfonimide group protects the molecule from hydrolysis by soluble epoxide hydrolase (sEH), which rapidly degrades the parent compound 14,15-EET to its less active diol, 14,15-DHET.[1][7] This stability makes this compound more suitable for longer-term in vitro experiments and in vivo studies.
Q2: Does this compound exhibit isomer-specific activity?
A2: While direct comparative studies on the individual enantiomers of this compound are limited, evidence from the parent compound, 14,15-EET, strongly suggests that isomer-specific effects are likely. For 14,15-EET, the 14(S),15(R)-enantiomer is a more potent vasodilator than the 14(R),15(S)-enantiomer.[2] Furthermore, specific binding sites for 14,15-EET have shown stereospecificity, with a higher affinity for one enantiomer.[8] Given that (±)this compound is equipotent to (±)14,15-EET in vascular agonist activity, it is reasonable to hypothesize that the individual enantiomers of the sulfonimide analog will also exhibit differential activity.[1]
Q3: When should I consider using enantiomerically pure this compound?
A3: You should consider using enantiomerically pure this compound when:
-
Your experimental results with the racemic mixture are inconsistent or have a narrow therapeutic window.
-
You are investigating the specific interaction of this compound with a putative receptor or binding protein that may exhibit stereoselectivity.
-
You are aiming to maximize the potency of your intervention, as one enantiomer is likely more active than the other.
Q4: How can I separate the enantiomers of this compound?
Q5: What are the known signaling pathways activated by 14,15-EET and its analogs?
A5: 14,15-EET and its analogs are known to activate several signaling pathways, including:
-
G-protein coupled receptors (GPCRs): EETs can activate Gs-coupled receptors, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[8] Some studies suggest that EETs may also interact with prostaglandin (B15479496) receptors.[5][6]
-
Ion Channels: A primary mechanism of EET-induced vasodilation is the activation of large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to hyperpolarization and relaxation.[9]
-
Tyrosine Kinases: Both 14,15-EET and its sulfonimide analog have been shown to stimulate tyrosine phosphorylation and induce mitogenesis in renal epithelial cells.[1]
Experimental Protocols
Protocol 1: Assessment of Vasodilation in Isolated Arterial Rings
This protocol is adapted from studies investigating the vascular effects of 14,15-EET and its analogs.[2][10]
-
Tissue Preparation: Isolate bovine coronary arteries and cut them into rings (3-5 mm in length).
-
Mounting: Mount the arterial rings in organ chambers filled with Krebs buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 3-5 grams.
-
Pre-contraction: Contract the arterial rings with a thromboxane (B8750289) A2 mimetic, such as U46619, to approximately 80% of their maximal response to KCl.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of (±)-14,15-EET-SI (or individual enantiomers) to the organ bath.
-
Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by U46619.
Protocol 2: Measurement of GPCR Activation using a cAMP Assay
This protocol provides a general framework for assessing the activation of Gs-coupled GPCRs by this compound.[11]
-
Cell Culture: Culture HEK293T cells or another suitable cell line.
-
Transfection (Optional): If your cell line does not endogenously express the GPCR of interest, transfect the cells with a plasmid encoding the receptor.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. Then, stimulate the cells with various concentrations of this compound for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Generate a concentration-response curve to determine the EC50 and Emax of this compound for cAMP production.
Visualizations
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Workflow for investigating isomer-specific effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 8. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Half-Life of 14,15-EET-SI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the effective half-life of 14,15-EET-SI in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo half-life a key parameter?
This compound is the methyl sulfonamide analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] 14,15-EET is a signaling molecule derived from arachidonic acid that has various biological effects, including vasodilation.[2][3] However, native 14,15-EET is chemically and metabolically unstable, with an estimated in vivo half-life of only seconds to minutes.[2] This instability is primarily due to its rapid conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH).[4]
This compound was developed as a more stable analog to overcome this limitation. Its sulfonamide modification makes it resistant to common metabolic pathways like β-oxidation and membrane esterification, prolonging its presence and activity in vivo.[1] Determining its effective half-life is crucial for designing experiments, establishing appropriate dosing regimens, and understanding its therapeutic potential.
Q2: What are the main challenges in accurately determining the half-life of this compound?
The primary challenges include:
-
Low Endogenous and Administered Concentrations: 14,15-EET and its analogs are potent signaling molecules, meaning they are active at very low concentrations. This requires highly sensitive analytical methods for detection in biological matrices.
-
Rapid Metabolism of Unmodified EETs: While this compound is designed for stability, any potential for metabolism needs to be assessed. The rapid metabolism of the parent compound, 14,15-EET, underscores the importance of robust analytical methods that can distinguish the analog from its potential metabolites.
-
Matrix Effects in Biological Samples: Plasma and tissue homogenates are complex matrices that can interfere with the accurate quantification of the analyte. Proper sample preparation and the use of internal standards are critical to mitigate these effects.
Q3: What analytical methods are recommended for quantifying this compound in plasma or tissue?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of EETs and their analogs in biological samples. This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the analyte and its metabolites. Several published methods detail the extraction and analysis of EETs from plasma, which can be adapted for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Inconsistent dosing (e.g., incomplete oral gavage or intraperitoneal injection). Individual differences in animal metabolism or clearance. | Refine dosing technique to ensure consistent administration. Increase the number of animals per time point to improve statistical power. |
| Cannot detect this compound in plasma at later time points. | The half-life may be shorter than anticipated. Insufficient sensitivity of the analytical method. The dose administered was too low. | Add earlier time points to the sample collection schedule. Optimize the LC-MS/MS method for higher sensitivity (e.g., improve extraction efficiency, use a more sensitive instrument). Conduct a dose-ranging study to determine an appropriate dose that provides measurable concentrations throughout the desired time course. |
| Inconsistent results from the LC-MS/MS analysis. | Matrix effects from the plasma. Instability of the analyte during sample storage or processing. Improper use of internal standards. | Optimize the sample preparation method to remove interfering substances (e.g., use solid-phase extraction). Ensure samples are stored at -80°C and processed on ice. Use a stable isotope-labeled internal standard for this compound if available; if not, use a structurally similar analog. |
| Calculated half-life seems unexpectedly long. | The compound may be binding to plasma proteins, creating a depot effect. The analytical method may not be distinguishing the parent compound from a long-lived metabolite. | Perform plasma protein binding assays to determine the extent of protein binding. Develop an analytical method that can separate and quantify potential metabolites. |
Experimental Protocols
Protocol: Determination of the Effective Half-Life of this compound in Rats
This protocol provides a general framework for a pharmacokinetic study in rats. Specific details may need to be optimized based on the researchers' specific experimental setup and analytical instrumentation.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: House animals individually in metabolic cages to allow for urine and feces collection. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate for at least one week before the study.
2. Dosing and Sample Collection:
-
Dosing: Administer this compound via intravenous (IV) injection or oral gavage. The dose will need to be determined in preliminary studies, but a starting point could be in the range of 1-10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or a cannulated vessel at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
3. Sample Analysis (LC-MS/MS):
-
Extraction: Perform a liquid-liquid or solid-phase extraction of the plasma samples to isolate this compound and remove interfering substances.
-
Chromatography: Use a C18 reverse-phase column to separate this compound from other endogenous compounds.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound.
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Effective half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 14,15-EET
The primary metabolic pathway for the inactivation of 14,15-EET is hydration by soluble epoxide hydrolase (sEH). This compound is designed to be resistant to this pathway.
Caption: Metabolic pathway of 14,15-EET and the role of this compound.
Proposed Signaling Pathway of 14,15-EET in Vascular Smooth Muscle
14,15-EET is believed to exert its vasodilatory effects through a G-protein coupled receptor (GPCR), leading to the activation of potassium channels and hyperpolarization of the vascular smooth muscle cell.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Stable 14,15-EET Analogs
Welcome to the technical support center for the synthesis of stable 14,15-epoxyeicosatrienoic acid (14,15-EET) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis and biological evaluation of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to synthesize stable analogs of 14,15-EET?
A1: Native 14,15-EET is a potent endogenous signaling molecule with significant therapeutic potential in cardiovascular and kidney diseases.[1][2] However, it is chemically and metabolically unstable, which limits its therapeutic application.[3] The primary reasons for its instability are:
-
Hydrolysis by soluble epoxide hydrolase (sEH): The epoxide moiety is rapidly hydrolyzed by sEH to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5]
-
Metabolism: The carboxylic acid group makes the molecule susceptible to β-oxidation and esterification into phospholipids.[2]
-
Auto-oxidation: The presence of bis-allylic positions in the carbon chain makes it prone to auto-oxidation.[3]
Stable analogs are designed to resist these degradation pathways, thereby enhancing their in vivo efficacy and oral bioavailability.[1][2]
Q2: What are the key structural features of 14,15-EET that are crucial for its biological activity?
A2: Structure-activity relationship studies have identified several key features essential for the vasorelaxant activity of 14,15-EET analogs:[4][6][7]
-
A carbon-1 acidic group: A negatively charged group at the C-1 position is critical for activity.[4]
-
A 14(S),15(R)-cis-epoxy group: The stereochemistry and cis-configuration of the epoxide are important for potent agonist activity.[4]
-
A Δ8 double bond: The presence of a cis-double bond at the Δ8 position appears to be necessary for maintaining the proper conformation for full potency.[4]
-
A 20-carbon backbone: The overall length of the carbon chain contributes to its biological activity.[6]
Q3: What are some common strategies to improve the stability of 14,15-EET analogs?
A3: The main strategies focus on replacing the labile epoxide and carboxylate moieties with more robust bioisosteres:
-
Epoxide Bioisosteres: The epoxide can be replaced with groups like amides, ureas, and oxamides to confer resistance to sEH hydrolysis.[3]
-
Carboxylate Bioisosteres: The carboxylic acid can be substituted with groups such as tetrazoles, oxadiazole-5-thiones, N-methylsulfonimides, or converted to methyl esters to prevent β-oxidation.[3][4][8]
-
Backbone Modifications: Reducing the number of double bonds can decrease susceptibility to auto-oxidation.[4]
Q4: How can I characterize the synthesized 14,15-EET analogs?
A4: A combination of analytical and biological assays is required:
-
Analytical Characterization: Standard techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Thin-Layer Chromatography (TLC) are used to confirm the structure and purity of the synthesized compounds.[8][9]
-
Biological Evaluation:
-
Vasorelaxation Assay: The most common functional assay is to measure the vasorelaxant effect on pre-contracted bovine coronary artery rings.[4][8][9]
-
sEH Inhibition Assay: To assess the stability against enzymatic hydrolysis, an in vitro inhibition assay with recombinant human sEH is performed.[8][9]
-
Troubleshooting Guide
Problem 1: My synthesized 14,15-EET analog shows low or no vasorelaxant activity.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect stereochemistry | The 14(S),15(R)-enantiomer is generally more potent.[4] Verify your synthetic route to ensure the correct stereoisomer is being produced. Chiral purification may be necessary. |
| Absence of a key structural feature | Ensure your analog design retains a C-1 acidic group (or a suitable bioisostere) and the Δ8 double bond.[4][6] Modification or removal of these can lead to a loss of activity. |
| Unsuitable epoxide bioisostere | Not all epoxide replacements are equal. While amides and ureas have shown promise, other substitutions might not mimic the epoxide's electronic and steric properties effectively.[3] Consider synthesizing analogs with different bioisosteres. |
| Modification of the carbon backbone | Shortening the carbon chain or removing all double bonds can decrease potency.[4] Re-evaluate the design of the carbon backbone. |
| Compound degradation | Although designed to be stable, analogs can still degrade under improper storage conditions. Store compounds at low temperatures, under an inert atmosphere, and protected from light.[2] Re-purify the compound if degradation is suspected. |
Problem 2: The synthesized analog is a potent vasorelaxant but shows poor in vivo efficacy.
| Possible Cause | Troubleshooting Suggestion |
| Rapid metabolism | Despite being resistant to sEH, the analog might be susceptible to other metabolic pathways. Investigate potential metabolism by cytochrome P450 enzymes or other pathways. |
| Poor pharmacokinetic properties | The analog may have low oral bioavailability, rapid clearance, or poor tissue distribution. Conduct pharmacokinetic studies to determine the compound's profile. Modifications to improve solubility and membrane permeability may be needed.[1] |
| Off-target effects | The analog might interact with other receptors or signaling pathways in vivo, leading to unexpected effects. Screen the compound against a panel of relevant receptors and enzymes. |
Problem 3: The synthetic yield of the analog is consistently low.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient reaction conditions | Optimize reaction parameters such as temperature, reaction time, solvent, and catalyst. Review the literature for alternative synthetic routes with higher reported yields.[8] |
| Side reactions | The presence of multiple reactive sites (e.g., double bonds) can lead to side reactions. Use appropriate protecting groups to mask reactive functionalities during synthesis. |
| Purification losses | Significant amounts of the product may be lost during purification steps. Optimize the purification method (e.g., column chromatography conditions, recrystallization solvent) to improve recovery. |
Quantitative Data Summary
The following tables summarize the biological activity of selected 14,15-EET analogs from the literature.
Table 1: Vasorelaxant Potency and sEH Inhibition of 14,15-EET Analogs with Epoxide Bioisosteres
| Analog | Epoxide Bioisostere | Vasorelaxation ED₅₀ (μM) | sEH Inhibition IC₅₀ (nM) | Reference |
| 14,15-EET | Epoxide | 2.2 | - | [8][9] |
| Oxamide 16 | Oxamide | 1.7 | 59,000 | [9] |
| N-iPr-amide 20 | N-isopropyl-amide | 1.7 | 19,000 | [9] |
| Urea (B33335) 12 | Unsubstituted Urea | 3.5 | 16 | [9] |
Table 2: Vasorelaxant Potency and sEH Inhibition of 14,15-EET Analogs with Carboxylate Modifications
| Analog | Carboxylate Bioisostere | Vasorelaxation ED₅₀ (μM) | sEH Inhibition IC₅₀ (nM) | Reference |
| 14,15-EET | Carboxylic Acid | 2.2 | - | [8] |
| Tetrazole 19 | Tetrazole | 0.18 | 11 | [3][8] |
| Oxadiazole-5-thione 25 | Oxadiazole-5-thione | 0.36 | >500 | [3][8] |
Experimental Protocols
1. General Procedure for Synthesis of a Urea-based 14,15-EET Analog
This protocol is a generalized representation based on synthetic schemes reported in the literature.[8]
-
Synthesis of the Amine Precursor: Start with a suitable long-chain alcohol containing a cis-double bond at the desired position. Convert the terminal alcohol to a bromide using a standard brominating agent (e.g., PBr₃). Subsequent reaction with sodium azide (B81097) followed by reduction (e.g., with H₂/Pd-C or LiAlH₄) yields the corresponding amine.
-
Urea Formation: React the amine precursor with an appropriate isocyanate in an aprotic solvent (e.g., dichloromethane) to form the urea linkage.
-
Introduction of the Carboxylate Moiety: The other end of the molecule, containing a protected alcohol, is deprotected and oxidized to a carboxylic acid. Alternatively, an ester group can be hydrolyzed under basic conditions (e.g., LiOH).
-
Purification: The final product is purified by silica (B1680970) gel column chromatography.
-
Characterization: The structure and purity of the final analog are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
2. Vasorelaxation Assay in Bovine Coronary Arteries
This protocol is adapted from methods described in the literature.[4][9]
-
Tissue Preparation: Obtain bovine hearts from a local abattoir. Dissect the left anterior descending coronary artery and cut it into rings (3-5 mm in width).
-
Mounting: Suspend the arterial rings in organ chambers filled with Krebs buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension of 3-5 g for 90 minutes. Pre-contract the rings with a thromboxane (B8750289) A₂ mimetic, U46619, to about 80% of the maximal contraction induced by KCl.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the 14,15-EET analog in a cumulative manner to the organ bath.
-
Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction tension. Calculate the ED₅₀ value from the concentration-response curve.
Visualizations
References
- 1. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Vasodilatory Properties of 14,15-EET and its Analog, 14,15-EET-SI
In the realm of vascular biology and pharmacology, epoxyeicosatrienoic acids (EETs) are subjects of intense research due to their significant role as endothelium-derived hyperpolarizing factors and their potent vasodilatory effects.[1][2] This guide provides a detailed comparison of the vasodilatory performance of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its synthetic analog, 14,15-EET-methylsulfonimide (14,15-EET-SI). This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships of EETs and their potential therapeutic applications.
Quantitative Comparison of Vasodilatory Effects
Experimental data from studies on bovine coronary arteries indicate that this compound exhibits comparable vasodilatory activity to its parent compound, 14,15-EET. The sulfonimide group in this compound serves as a bioisostere for the carboxylic acid group of 14,15-EET, possessing a similar pKa, which likely contributes to its retained potency.[3]
| Compound | Agonist Activity | Potency (ED₅₀) | Maximal Relaxation (%) |
| 14,15-EET | Full Agonist | ~10⁻⁶ M | ~80-90% |
| This compound | Full Agonist | Equipotent to 14,15-EET | Equally active as 14,15-EET |
Table 1: Comparison of Vasodilatory Effects of 14,15-EET and this compound on Bovine Coronary Arteries. Data indicates that this compound is a full agonist with potency and maximal relaxation comparable to 14,15-EET.[1][2][3]
Experimental Protocols
The following methodology was employed to assess and compare the vasodilatory properties of 14,15-EET and this compound.
Vascular Tissue Preparation and Mounting:
-
Bovine hearts were obtained from a local slaughterhouse, and the left anterior descending coronary artery was dissected and cleaned of connective tissue.[3]
-
Vessels with a diameter of approximately 1 mm were cut into rings of 3 mm in width.[3]
-
The arterial rings were stored in Krebs buffer solution with the following composition (in mM): NaCl 119, KCl 4.8, NaHCO₃ 24, KH₂PO₄ 1.2, MgSO₄ 1.2, glucose 11, EDTA 0.02, and CaCl₂ 3.2.[3]
-
Each ring was mounted in a tissue chamber for isometric tension recording.
Experimental Procedure for Vasodilation Assay:
-
The mounted arterial rings were equilibrated for 1.5 hours, with the basal tension set at the length-tension maximum of 3.5 g.[3]
-
To assess vessel viability and maximal contraction, 40 mM KCl was added to the chamber until reproducible maximal contractions were achieved.[3]
-
The vessels were then precontracted with the thromboxane (B8750289) receptor agonist U-46619 (10–20 nM) to a level between 50% and 90% of the maximal KCl contraction.[3]
-
Cumulative concentration-response curves were generated by adding increasing concentrations of 14,15-EET or this compound to the chamber.[3]
-
Between experiments, the chambers were rinsed with fresh Krebs buffer, and the maximal contraction was re-determined with 40 mM KCl.[3]
Signaling Pathway and Experimental Workflow
The vasodilatory action of 14,15-EET and its analogs is primarily mediated through the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation.
Caption: Signaling pathway of 14,15-EET-mediated vasodilation.
The experimental workflow for comparing the vasodilatory effects of these compounds is a standardized and systematic process.
Caption: Experimental workflow for vasodilation assay.
References
Validating the Effects of 14,15-EET-SI: A Comparative Guide to Antagonist-Based Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the effects of 14,15-epoxyeicosatrienoic acid-sulfonimide (14,15-EET-SI) using specific antagonists. This guide includes quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.
The biological activity of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, is implicated in a variety of physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[1][2] To rigorously investigate the mechanisms of action of 14,15-EET and its more stable analogs like this compound, specific antagonists are indispensable tools. This guide focuses on the use of such antagonists to confirm the specific effects of this compound.
Comparative Antagonist Performance
The most well-characterized antagonist for 14,15-EET is 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE).[3][4] This compound and its derivatives have been instrumental in demonstrating the specific receptor-mediated or channel-mediated effects of 14,15-EET across various experimental models. The following tables summarize quantitative data from studies utilizing 14,15-EEZE and its analogs to antagonize the effects of 14,15-EET.
| Experiment | Agonist (Concentration) | Antagonist (Concentration) | Effect of Agonist | Effect of Agonist + Antagonist | Reference |
| Bovine Coronary Artery Relaxation | 14,15-EET (10 µmol/L) | 14,15-EEZE (10 µmol/L) | 75-87% maximal relaxation | Inhibition of relaxation | [3][5] |
| Canine Myocardial Infarct Size | 14,15-EET (0.128 mg/kg) | 14,15-EEZE | Reduced infarct size to 9.4 ± 1.3% | Abolished cardioprotective effect (19.2 ± 2.4%) | [4][6] |
| Canine Myocardial Infarct Size | 11,12-EET (0.128 mg/kg) | 14,15-EEZE | Reduced infarct size to 8.7 ± 2.2% | Abolished cardioprotective effect (17.8 ± 1.4%) | [4][6] |
| Canine Myocardial Infarct Size | Vehicle | 14,15-EEZE | Infarct size of 21.8 ± 1.6% | No significant effect on infarct size (21.0 ± 3.6%) | [4][6] |
| Bovine Coronary Artery Relaxation | Bradykinin | 14,15-EEZE (10 µmol/L) | Indomethacin- and L-NNA-resistant relaxation | Inhibition of relaxation | [3] |
| Bovine Coronary Artery Relaxation | Methacholine | 14,15-EEZE (10 µmol/L) | Indomethacin-resistant relaxation | Inhibition of relaxation | [3] |
| Antagonist | Target Specificity | Notes | Reference |
| 14,15-EEZE | Antagonizes all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), with the highest efficacy against 14,15-EET-induced relaxations.[3] Does not affect responses to sodium nitroprusside, iloprost, or K+ channel openers.[3][4] | A widely used and effective antagonist for in vitro and in vivo studies.[4][6][7] | [3][4] |
| 14,15-EEZE-mSI | Specifically inhibits relaxation to 14,15-EET and 5,6-EET, but not 11,12- or 8,9-EET.[5] Blocks 14,15-EET-induced activation of large-conductance, calcium-activated K+ channels.[5] | Offers more specific antagonism for certain EET regioisomers. | [5] |
| GW9662 | A PPARγ antagonist. While not a direct EET antagonist, it has been used to investigate the downstream signaling of 14,15-EET that may involve PPARγ activation.[8] | Useful for dissecting signaling pathways downstream of 14,15-EET. | [8] |
Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the validation of this compound effects.
Vascular Reactivity Assay in Bovine Coronary Arteries
This ex vivo method assesses the vasoactive properties of 14,15-EET and the inhibitory effects of its antagonists.
1. Tissue Preparation:
-
Fresh bovine hearts are obtained from a local abattoir.
-
The left anterior descending coronary artery is dissected and placed in cold Krebs buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).
-
Arteries are cleaned of surrounding connective tissue and cut into 3-5 mm rings.
2. Experimental Setup:
-
Arterial rings are mounted in organ chambers containing Krebs buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Rings are connected to isometric force transducers to record changes in tension.
-
A resting tension of 5 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
3. Protocol:
-
Rings are pre-constricted with the thromboxane (B8750289) A2 mimetic U46619 (e.g., 20 nmol/L) to achieve a stable contraction.[3]
-
Cumulative concentration-response curves to 14,15-EET (or this compound) are generated.
-
To test the antagonist, rings are pre-incubated with the antagonist (e.g., 14,15-EEZE, 10 µmol/L) for a specified period (e.g., 20-30 minutes) before pre-constriction and subsequent addition of the agonist.[3]
-
Relaxation is expressed as a percentage of the U46619-induced contraction.
In Vivo Myocardial Infarct Size Determination in a Canine Model
This in vivo model is used to evaluate the cardioprotective effects of 14,15-EET and its antagonism.
1. Animal Preparation:
-
Mongrel dogs of either sex are anesthetized (e.g., with sodium barbital), intubated, and ventilated.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending coronary artery is isolated for occlusion.
2. Ischemia-Reperfusion Protocol:
-
A 60-minute occlusion of the coronary artery is induced, followed by 3 hours of reperfusion.[6]
-
14,15-EET (e.g., 0.128 mg/kg) or vehicle is administered intravenously before the occlusion.[4]
-
The antagonist (e.g., 14,15-EEZE) is administered before the agonist to assess its blocking effect.[4]
3. Infarct Size Measurement:
-
At the end of reperfusion, the coronary artery is re-occluded, and the area at risk is delineated by injecting a dye (e.g., Evans blue).
-
The heart is excised, and the left ventricle is sliced.
-
The slices are incubated in triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
The areas of the infarct and the area at risk are measured by planimetry, and the infarct size is expressed as a percentage of the area at risk (IS/AAR).[6]
Visualizing the Frameworks
To better understand the molecular interactions and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Signaling pathway of 14,15-EET leading to vasodilation.
Caption: Workflow for validating this compound effects using an antagonist.
References
- 1. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 14,15-EET-SI and Other EET Regioisomer Analogs in Renal Protection
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid, have emerged as promising therapeutic targets for kidney diseases due to their potent anti-inflammatory, anti-fibrotic, and vasodilatory properties. Among the four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), the 11,12- and 14,15-EETs and their synthetic analogs are considered the most physiologically active and effective in the context of hypertension and chronic kidney disease.[1] This guide provides a comparative analysis of the renal protective effects of 14,15-EET analogs, with a focus on the well-studied analog EET-A and its comparison to other EET regioisomers, supported by experimental data from preclinical models of kidney injury.
Efficacy in Preclinical Models of Kidney Disease
The renal protective effects of EET analogs have been evaluated in various animal models, primarily the unilateral ureteral obstruction (UUO) model of renal fibrosis and the cisplatin-induced nephrotoxicity model of acute kidney injury.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established method for studying renal interstitial fibrosis, a hallmark of chronic kidney disease. In a study utilizing this model in mice, the administration of 14,15-EET or its synthetic analog, EET-A, demonstrated significant renal protection.[2][3]
Quantitative Data from UUO Model
| Parameter | Sham | UUO + Vehicle | UUO + 14,15-EET | UUO + EET-A |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | 26 ± 3 | 51 ± 3 | ~38 | ~38 |
| Kidney Collagen Content (µ g/10mg tissue) | 2.5 ± 0.1 | 6.4 ± 0.5 | ~4.45 | ~4.45 |
| α-SMA Positive Area (%) | <10 | ~70 | Not Reported | ~10 |
| Renal Tubular Cast Formation (fold increase) | 1 | 5 | ~2.5 | ~2.5 |
Data adapted from Skibba et al., 2017.[2][3] Values for 14,15-EET and EET-A are approximated from graphical representations.
These results indicate that both the endogenous 14,15-EET and its synthetic analog, EET-A, were equally effective in reducing markers of kidney injury and fibrosis in the UUO model.[2]
Cisplatin-Induced Nephrotoxicity Model
Cisplatin (B142131) is a widely used chemotherapy agent with dose-limiting nephrotoxicity. Studies have investigated the potential of EET analogs to mitigate this adverse effect. A study in rats compared a non-targeted 14,15-EET analog (EET-A) with a novel kidney-targeted 14,15-EET analog (EET-F01).[4][5]
Quantitative Data from Cisplatin-Induced Nephrotoxicity Model
| Parameter | Control | Cisplatin + Vehicle | Cisplatin + EET-A (10 mg/kg) | Cisplatin + EET-F01 (2 mg/kg) |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~25 | ~125 | ~75 | ~75 |
| Renal TNF-α mRNA (fold change) | 1 | ~4.5 | ~2.5 | ~2.5 |
| Renal IL-6 mRNA (fold change) | 1 | ~5 | ~3 | ~3 |
Data adapted from Imig et al., 2021.[4][5] Values are approximated from graphical representations.
This study highlights that the kidney-targeted EET-F01 provided comparable renal protection to the non-targeted EET-A but at a significantly lower dose, demonstrating the potential for targeted delivery to enhance efficacy and reduce potential systemic side effects.[4][5]
Regioisomer Specificity in Renal Protection
While both 11,12-EET and 14,15-EET analogs show promise in treating chronic kidney disease and hypertension, some studies suggest a degree of specificity in their actions. For instance, 8,9-EET analogs have been found to be more effective in addressing glomerular diseases by protecting the glomerular filtration barrier from factors that increase permeability, an effect not observed with 11,12-EET or 14,15-EET analogs.[1]
One study that administered a combination of 11,12-EET and 14,15-EET in the UUO model found a dose-dependent reduction in renal fibrosis.[6] However, this study did not assess the individual effects of each regioisomer, precluding a direct comparison of their efficacy.
Signaling Pathways and Mechanisms of Action
The renal protective effects of 14,15-EET analogs are mediated through multiple signaling pathways.
Anti-Fibrotic Effects
In the context of renal fibrosis, 14,15-EET and its analog EET-A have been shown to counteract the epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrosis.[2][3] This is achieved by downregulating the expression of key EMT-inducing transcription factors, Snail1 and ZEB1.[2]
Caption: Anti-fibrotic mechanism of 14,15-EET/EET-A via inhibition of EMT.
Anti-Inflammatory and Anti-Oxidative Stress Effects
In cisplatin-induced nephrotoxicity, EET analogs, including EET-A and the kidney-targeted EET-F01, exert their protective effects by mitigating inflammation and oxidative stress.[4][5][7] This involves reducing the renal expression of pro-inflammatory cytokines such as TNF-α and IL-6, and markers of oxidative stress.[4][5]
Caption: Protective mechanism of EET analogs in cisplatin-induced nephrotoxicity.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Animal Model: C57/BL6 male mice are commonly used.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the left kidney and ureter. The left ureter is then completely ligated at two points using a suture. A sham operation, where the ureter is mobilized but not ligated, is performed on the control group.
-
Treatment: 14,15-EET or EET-A is administered via an intraperitoneally implanted osmotic pump for a period of 10 days following the surgery.
-
Endpoint Analysis: After the treatment period, the mice are euthanized, and blood and kidney tissues are collected. Blood urea nitrogen (BUN) is measured as a marker of renal function. Kidney tissue is analyzed for collagen content (hydroxyproline assay), α-smooth muscle actin (α-SMA) expression (immunohistochemistry), and the expression of EMT markers (Western blot or qPCR).
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
Cisplatin-Induced Nephrotoxicity Rat Model
-
Animal Model: Wistar Kyoto (WKY) rats are often used.
-
Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin is administered to induce kidney injury.
-
Treatment: EET analogs (e.g., EET-A or EET-F01) are administered, typically via intraperitoneal injection, either prior to or concurrently with the cisplatin injection.
-
Endpoint Analysis: Several days after cisplatin administration, blood and kidney tissues are collected. BUN and serum creatinine (B1669602) are measured to assess renal function. Kidney tissues are analyzed for histological changes, as well as for markers of inflammation (e.g., TNF-α, IL-6 mRNA levels) and oxidative stress.
Caption: Experimental workflow for the Cisplatin-Induced Nephrotoxicity model.
Conclusion
The available evidence strongly suggests that 14,15-EET analogs, such as EET-A, are potent agents for renal protection in preclinical models of both chronic and acute kidney injury. They exert their beneficial effects through multiple mechanisms, including the inhibition of fibrosis via suppression of EMT and the reduction of inflammation and oxidative stress. While direct comparative studies with other EET regioisomer analogs are limited, the existing data indicate that 14,15-EET and 11,12-EET analogs are generally more effective for tubulointerstitial and vascular-related kidney diseases, whereas 8,9-EET analogs may be more suitable for glomerular diseases. The development of kidney-targeted 14,15-EET analogs represents a promising strategy to enhance therapeutic efficacy and minimize potential off-target effects. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific applications of different EET regioisomer analogs in the treatment of various kidney diseases.
References
- 1. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acid Analog Decreases Renal Fibrosis by Reducing Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kidney-Targeted Epoxyeicosatrienoic Acid Analog, EET-F01, Reduces Inflammation, Oxidative Stress, and Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epoxyeicosatrienoic acid administration or soluble epoxide hydrolase inhibition attenuates renal fibrogenesis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel orally active epoxyeicosatrienoic acid (EET) analogs attenuate cisplatin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cardioprotective and Anti-Inflammatory Mechanisms of 14,15-EET: Insights from Soluble Epoxide Hydrolase Knockout Models
Researchers in cardiovascular and inflammatory diseases are increasingly focusing on the therapeutic potential of epoxyeicosatrienoic acids (EETs), with 14,15-EET emerging as a particularly promising regioisomer. The stabilization of EETs by inhibiting their degradation via the soluble epoxide hydrolase (sEH) enzyme is a key strategy being explored. The use of sEH knockout (sEH-KO) animal models has been instrumental in confirming the central role of the sEH pathway in mediating the beneficial effects of EETs. This guide provides a comparative analysis of the mechanism of 14,15-EET and its synthetic analog, 14,15-EET-SI, with a focus on data generated from sEH knockout animals, offering a valuable resource for researchers, scientists, and drug development professionals.
The primary mechanism by which sEH knockout confers its protective effects is through the prevention of the degradation of EETs, including 14,15-EET, into their less active diol counterparts, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This leads to an accumulation of endogenous EETs, which then exert their biological effects through various downstream signaling pathways. Key among these are the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a critical regulator of metabolism and inflammation.
Signaling Pathway of 14,15-EET in the Context of sEH Deletion
The elevation of 14,15-EET levels, either through exogenous administration or endogenous stabilization via sEH knockout, triggers a cascade of anti-inflammatory and vasodilatory responses. The following diagram illustrates the pivotal role of sEH in regulating 14,15-EET bioavailability and its subsequent impact on key signaling molecules.
A Comparative Analysis of 14,15-EET Analogs and sEH Inhibitors in Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
The modulation of the epoxyeicosatrienoic acid (EET) pathway presents a promising therapeutic avenue for the management of hypertension. Two principal strategies have emerged: the administration of stable EET analogs, such as derivatives of 14,15-EET, and the inhibition of the soluble epoxide hydrolase (sEH) enzyme, which degrades endogenous EETs. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in research and development decisions.
Mechanism of Action: A Shared Pathway to Vasodilation
Epoxyeicosatrienoic acids are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[1] They are known to function as endothelium-derived hyperpolarizing factors, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] The primary mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells, causing hyperpolarization and relaxation.[1][3]
The enzyme soluble epoxide hydrolase (sEH) rapidly converts EETs into their less biologically active diol forms, dihydroxyeicosatrienoic acids (DHETs).[1][4] Therefore, both the direct administration of stable 14,15-EET analogs and the inhibition of sEH aim to increase the bioavailability of vasodilatory EETs, ultimately leading to a decrease in blood pressure.[5][6][7]
Comparative Efficacy in Preclinical Models of Hypertension
Direct head-to-head comparative studies of 14,15-EET analogs and sEH inhibitors under identical experimental conditions are limited in the published literature. However, a synthesis of data from various preclinical studies provides valuable insights into their relative efficacy. The following table summarizes key findings from studies utilizing different models of hypertension.
| Therapeutic Agent | Animal Model | Dose and Administration | Blood Pressure Reduction (Systolic) | Reference |
| 14,15-EET Analog (EET-A) | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (in drinking water) for 4 weeks | No significant reduction | [8][9] |
| 14,15-EET Analog (EET-A) + AAA (20-HETE antagonist) | Young Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day each (in drinking water) for 4 weeks | Prevented increase; 134 ± 2 mmHg vs. 156 ± 5 mmHg in control | [8] |
| 14,15-EET Analog (EET-A) | Angiotensin II-induced Hypertensive Rats | 10 mg/kg/day (i.p.) for 14 days | ~30-50 mmHg decrease in Mean Arterial Pressure | [10] |
| sEH Inhibitor (NCND) | Angiotensin II-induced Hypertensive Rats | 3 mg/day (i.p.) for 4 days | ~30 mmHg decrease | [11] |
| sEH Inhibitor (AUDA) | Angiotensin II-induced Hypertensive Rats (High Salt) | Oral administration for 14 days | Significant decrease | [12] |
| sEH Inhibitor (c-AUCB) | 2-Kidney-1-Clip (2K1C) Hypertensive Mice | Chronic treatment | Significant decrease | [13] |
Note: Blood pressure measurement techniques and baseline values may vary between studies. Direct comparison of absolute reduction values should be made with caution. i.p. = intraperitoneal.
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the central role of the EET pathway in blood pressure regulation and the points of intervention for 14,15-EET analogs and sEH inhibitors.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The soluble epoxide hydrolase as a pharmaceutical target for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 6. Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Epoxyeicosatrienoic acid analogue lowers blood pressure through vasodilation and sodium channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble epoxide hydrolase inhibition exhibits antihypertensive actions independently of nitric oxide in mice with renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of 14,15-EET Analogs Versus Other EET Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are recognized as critical signaling molecules in the regulation of inflammation. Among the four primary regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—there is considerable interest in their therapeutic potential to mitigate inflammatory responses. This guide provides a comparative evaluation of the anti-inflammatory effects of 14,15-EET and its analogs, hereafter referred to as 14,15-EET-SI, against other EETs, supported by experimental data.
Comparative Efficacy of EET Regioisomers
Experimental evidence reveals a significant variance in the anti-inflammatory potency among EET regioisomers. Notably, in numerous vascular inflammation models, 11,12-EET emerges as the most potent inhibitor of inflammatory markers. In contrast, the role of 14,15-EET is more complex, with studies reporting both anti-inflammatory and, in some contexts, negligible or even pro-inflammatory effects. Analogs of 14,15-EET have been developed to enhance stability and efficacy, demonstrating therapeutic benefits in preclinical models of hypertension and kidney disease, partly through their anti-inflammatory actions.[1]
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes key quantitative data from comparative studies on the anti-inflammatory effects of different EETs.
| Parameter | 11,12-EET | 8,9-EET | 5,6-EET | 14,15-EET | Reference |
| Inhibition of TNF-α induced VCAM-1 Expression | Most potent, ~72% inhibition | Less active than 11,12-EET | Less active than 11,12-EET | No activity/negligible effect | [2][3] |
| IC₅₀ for VCAM-1 Inhibition | 20 nM | Not reported | Not reported | Not applicable | [2] |
| Effect on Monocyte Adhesion | Reduces adhesion | Reduces adhesion | Reduces adhesion | May enhance adhesion | [3] |
| Inhibition of NF-κB Activity | Significant inhibition | Inhibition reported | Not extensively studied | Inhibition in specific cell types | [4][5] |
| Effect on Prostaglandin (B15479496) E2 Production | Ineffective | Smaller effect than 14,15-EET | Ineffective | Reduced PGE2 by 40-75% | [6] |
| Therapeutic Effect in Kidney Injury Models | Protective effects noted | Protective effects noted | Protective effects noted | Analogs show reduced inflammation and fibrosis | [1][3] |
Signaling Pathways in EET-Mediated Anti-inflammation
The anti-inflammatory actions of EETs are mediated through several signaling pathways. A primary mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. Some EETs, notably 11,12-EET, have been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[4][5] Additionally, EETs can exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs) and the STAT3 pathway.[4][7] The specific pathway activated can be dependent on the EET regioisomer and the cell type.
In some cellular contexts, 14,15-EET has been shown to activate the STAT3 signaling pathway, which can have anti-inflammatory consequences.[4] Furthermore, EETs and their metabolites can act as agonists for PPARs, which are nuclear receptors that regulate genes involved in inflammation and metabolism.[7]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of EETs' anti-inflammatory effects.
Inhibition of VCAM-1 Expression in Endothelial Cells
Objective: To quantify the inhibitory effect of EET regioisomers on cytokine-induced vascular cell adhesion molecule-1 (VCAM-1) expression in endothelial cells.
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial cells (BAECs) are cultured to confluence in appropriate media.
Experimental Procedure:
-
Endothelial cells are pre-incubated with various concentrations of the different EET regioisomers (e.g., 10 nM to 1 µM) or vehicle control for a specified period (e.g., 30 minutes).
-
The cells are then stimulated with a pro-inflammatory cytokine, typically tumor necrosis factor-alpha (TNF-α) at a concentration of 1 ng/mL, for a period of 4 to 6 hours to induce VCAM-1 expression.
-
Following stimulation, cell surface expression of VCAM-1 is quantified.
Quantification Methods:
-
Cell-surface ELISA: Cells are fixed and incubated with a primary antibody against VCAM-1, followed by a horseradish peroxidase-conjugated secondary antibody. The absorbance is measured after the addition of a chromogenic substrate.
-
Flow Cytometry: Cells are detached and incubated with a fluorescently labeled anti-VCAM-1 antibody. The fluorescence intensity is measured using a flow cytometer.
Data Analysis: The percentage inhibition of VCAM-1 expression by each EET is calculated relative to the cytokine-stimulated control. The half-maximal inhibitory concentration (IC₅₀) is determined for the most potent EETs.
Mononuclear Cell Adhesion Assay
Objective: To assess the functional consequence of EET-mediated inhibition of adhesion molecule expression by measuring the adhesion of monocytes to an endothelial cell monolayer.
Experimental Procedure:
-
Endothelial cell monolayers are prepared and treated with EETs and TNF-α as described in the VCAM-1 expression protocol.
-
Monocytic cells (e.g., U937 cells) are labeled with a fluorescent dye (e.g., calcein-AM).
-
The labeled monocytes are then added to the endothelial cell monolayers and incubated for a specific duration (e.g., 30 minutes) to allow for adhesion.
-
Non-adherent cells are removed by gentle washing.
-
The number of adherent monocytes is quantified by measuring the fluorescence of the remaining cells using a fluorescence plate reader or by counting under a fluorescence microscope.
Data Analysis: The number of adherent cells in EET-treated wells is compared to the vehicle-treated, cytokine-stimulated control.
Conclusion
The evaluation of the anti-inflammatory effects of EETs reveals a complex and regioisomer-specific landscape. While 11,12-EET consistently demonstrates potent anti-inflammatory activity, particularly in vascular models, the effects of 14,15-EET are more varied and appear to be context-dependent. Analogs of 14,15-EET are being explored for their therapeutic potential, which may offer a more stable and targeted approach to harnessing the anti-inflammatory properties of this class of lipid mediators. Further research is warranted to fully elucidate the cell-specific mechanisms of action for each EET regioisomer and their analogs to guide the development of novel anti-inflammatory therapeutics.
References
- 1. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators | MDPI [mdpi.com]
- 4. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison of Two Promising Anti-Hypertensive Strategies: 14,15-EET Stabilization and EET-A Agonism
An in-depth analysis of targeting the epoxyeicosatrienoic acid pathway for the management of hypertension, comparing the soluble epoxide hydrolase inhibition strategy to elevate endogenous 14,15-EET with the direct agonism by the synthetic analog, EET-A.
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid that play a crucial role in cardiovascular homeostasis.[1][2] Their beneficial effects, including vasodilation, anti-inflammatory properties, and promotion of sodium excretion, make them an attractive therapeutic target for hypertension.[1][2][3] However, the therapeutic utility of native EETs is limited by their rapid degradation by soluble epoxide hydrolase (sEH). Two primary strategies have emerged to harness the therapeutic potential of EETs: inhibiting sEH to increase the levels of endogenous EETs (a strategy represented here by the focus on 14,15-EET elevation through sEH inhibition, termed "14,15-EET-sI"), and the use of synthetic, degradation-resistant EET analogs, such as EET-A.[3][4][5]
This guide provides a head-to-head comparison of these two approaches in preclinical hypertension models, presenting experimental data, detailed methodologies, and insights into their mechanisms of action.
Comparative Efficacy in Hypertension Models
Both the inhibition of soluble epoxide hydrolase to preserve endogenous 14,15-EET and the administration of the 14,15-EET analog, EET-A, have demonstrated significant blood pressure-lowering effects in various rodent models of hypertension.
| Therapeutic Strategy | Animal Model | Dose and Administration | Key Findings | Reference |
| This compound (sEH Inhibition) | Angiotensin II-induced Hypertensive Rats | N-cyclohexyl-N-dodecyl urea (B33335) (NCND); 3 mg/day IP | Lowered systolic blood pressure by 30 mmHg after 4 days of treatment.[6][7] | [6][7] |
| Spontaneously Hypertensive Rats (SHR) | c-AUCB (sEH inhibitor) | Attenuated the development of malignant hypertension.[8] | [8] | |
| EET-A (14,15-EET Analog) | Angiotensin II-induced Hypertensive Rats | 10 mg/kg/day in drinking water for 14 days | Mean arterial pressure was 30-50 mmHg lower compared to vehicle-treated controls.[5] | [5] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day IP for 14 days | Lowered mean arterial pressure by 15-20 mmHg compared to vehicle-treated controls.[5] | [5] | |
| Spontaneously Hypertensive Rats (SHR) | 5 mg/kg IV for 1 hour | Induced renal vasodilation and a decrease in mean arterial blood pressure.[9][10] | [9][10] |
Mechanisms of Action: A Comparative Overview
While both strategies converge on activating EET signaling pathways, their initial points of action differ. sEH inhibition systemically increases all EET regioisomers, whereas EET-A specifically mimics the action of 14,15-EET.
Signaling Pathways
The vasodilatory and anti-hypertensive effects of both approaches are mediated through several key signaling pathways:
-
Endothelial-Derived Hyperpolarizing Factor (EDHF) Pathway: EETs are recognized as key components of EDHF, leading to the hyperpolarization and relaxation of vascular smooth muscle cells.[4][11]
-
Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels: A primary mechanism for EET-induced vasodilation involves the opening of BKCa channels in vascular smooth muscle, leading to potassium efflux, hyperpolarization, and subsequent relaxation.[12]
-
Inhibition of Epithelial Sodium Channels (ENaC): In the kidney, EETs, and consequently EET-A, can inhibit ENaC activity in the collecting duct, leading to increased sodium excretion (natriuresis) and a reduction in blood volume.[2][5]
-
Anti-inflammatory Pathways: EETs exert anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory gene expression.[2]
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the studies cited, offering a framework for replicating and building upon this research.
Animal Models of Hypertension
-
Angiotensin II (Ang II)-Induced Hypertension: This model is induced by the continuous infusion of Ang II via osmotic mini-pumps. This leads to a rapid and sustained increase in blood pressure, mimicking renin-angiotensin system-dependent hypertension.[5][6][7]
-
Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model of essential hypertension, where high blood pressure develops spontaneously with age. This model is widely used to study the pathophysiology of hypertension and to test the efficacy of anti-hypertensive drugs.[5][9][10]
Blood Pressure Measurement
-
Tail-Cuff Plethysmography: A non-invasive method for repeated measurement of systolic blood pressure in conscious rats.
-
Radiotelemetry: Implantation of a telemetric device allows for continuous and long-term monitoring of blood pressure and heart rate in conscious, freely moving animals, providing a more accurate and detailed assessment of cardiovascular parameters.
Assessment of Vascular Function
-
Isolated Artery Vasoreactivity: Mesenteric or other resistance arteries are isolated and mounted in a myograph system. The vasodilatory response to cumulative concentrations of the test compounds (e.g., 14,15-EET or EET-A) is measured in pre-constricted vessels.[12]
Measurement of Renal Function
-
Metabolic Cages: Animals are housed in metabolic cages to allow for the collection of urine over a 24-hour period. Urine volume and sodium concentration are measured to determine the rate of sodium excretion.[5]
Molecular and Cellular Analyses
-
Western Blotting: Used to quantify the protein expression of key targets such as sEH, ENaC subunits, and components of the signaling pathways in tissues like the kidney and blood vessels.[5][6][7]
-
Patch-Clamp Electrophysiology: This technique is employed on isolated cells (e.g., cultured cortical collecting duct cells) to directly measure the activity of ion channels like ENaC and assess the inhibitory effects of compounds like EET-A.[5]
Conclusion
Both the inhibition of soluble epoxide hydrolase to elevate endogenous 14,15-EET and the administration of the synthetic analog EET-A represent viable and effective strategies for lowering blood pressure in preclinical models of hypertension. The sEH inhibition approach offers the advantage of modulating the entire profile of endogenous EETs, which may have broader physiological benefits. On the other hand, the use of a specific and stable analog like EET-A provides a more targeted and potentially more controllable pharmacological intervention.
Further head-to-head comparative studies in the same experimental settings are warranted to definitively delineate the relative efficacy and safety of these two promising therapeutic avenues. The choice between these strategies in a clinical setting may ultimately depend on the specific patient population and the underlying pathophysiology of their hypertension. The continued development of both sEH inhibitors and EET analogs holds significant promise for novel and effective treatments for cardiovascular and renal diseases.[1]
References
- 1. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The soluble epoxide hydrolase as a pharmaceutical target for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acid analogue lowers blood pressure through vasodilation and sodium channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of soluble epoxide hydrolase improves the impaired pressure-natriuresis relationship and attenuates the development of hypertension and hypertension-associated end-organ damage in Cyp1a1-Ren-2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Agonist Activity: A Comparative Guide to the Structural Requirements of 14,15-EET Analogs
For researchers, scientists, and drug development professionals, understanding the precise structural features that govern the agonist activity of 14,15-epoxyeicosatrienoic acid (14,15-EET) analogs is paramount for the rational design of novel therapeutics. This guide provides an objective comparison of 14,15-EET analog performance, supported by experimental data, to elucidate the key molecular determinants for potent and selective agonist activity.
14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid, is an endogenous signaling molecule with significant vasodilatory, anti-inflammatory, and cardioprotective effects.[1][2][3] However, its therapeutic potential is limited by metabolic instability. This has driven the development of synthetic analogs with improved pharmacokinetic profiles and retained or enhanced biological activity. Extensive structure-activity relationship (SAR) studies have revealed that specific structural motifs are critical for eliciting the desired agonist response, primarily vasodilation, which is often mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[4][5]
Core Structural Requirements for Agonist Activity
Systematic modifications of the 14,15-EET scaffold have pinpointed several key structural features essential for potent agonist activity, particularly in inducing vasorelaxation in bovine coronary arteries. These requirements underscore the high degree of structural specificity needed for effective interaction with its cellular targets.
The primary determinants for agonist activity include:
-
A C-1 Acidic Group: A terminal carboxylic acid or a suitable bioisosteric replacement is crucial for activity.[4][6] Esterification to a methyl ester or conversion to a methylsulfonimide retains full activity, while reduction to an alcohol eliminates it.[4][6] More advanced modifications, such as the introduction of tetrazole or oxadiazole-5-thione moieties, have been shown to enhance potency.[7]
-
The 14,15-Epoxide Ring: The epoxide moiety is a critical pharmacophore. Its conversion to a diol (14,15-DHET) significantly reduces potency, and replacement of the epoxy oxygen with sulfur or nitrogen leads to a loss of activity.[4][6] The stereochemistry of the epoxide is also vital, with the 14(S),15(R)-cis-epoxide demonstrating greater potency than the 14(R),15(S) enantiomer.[4][6]
-
Optimal Carbon Chain Length: A 20-carbon backbone is a key structural feature for full agonist activity.[5][8] Shortening the distance between the carboxyl group and the epoxide ring has been shown to reduce both potency and efficacy.[4][6]
-
The Δ8 Double Bond: The presence and position of double bonds in the carbon chain significantly influence agonist activity. An analog retaining only the Δ8 double bond exhibits full potency and activity, whereas analogs with only a Δ5 or Δ11 double bond show reduced potency.[4][6] Interestingly, the complete removal of all three double bonds also leads to decreased potency.[4][6]
Comparative Agonist Potency of 14,15-EET Analogs
The following table summarizes the vasorelaxant activity of various 14,15-EET analogs in pre-contracted bovine coronary artery rings, providing a quantitative comparison of their potencies.
| Analog | Modification | ED50 (μM) | Relative Potency vs. 14,15-EET |
| 14,15-EET | Parent Compound | ~1.0 - 2.2 | 1.0 |
| 14,15-EET-methyl ester | Carboxyl group modification | ~1.0 | ~1.0 |
| 14,15-EET-methylsulfonimide | Carboxyl group modification | ~1.0 | ~1.0 |
| 14,15-EET-ol | Reduction of carboxyl to alcohol | Inactive | - |
| 14(S),15(R)-EET | Specific enantiomer | More potent | >1.0 |
| 14(R),15(S)-EET | Specific enantiomer | Less potent | <1.0 |
| 14,15-DHET | Epoxide hydrolysis to diol | ~5-fold less potent | ~0.2 |
| Analog with only Δ8 double bond | Double bond modification | ~1.0 | ~1.0 |
| Analog with only Δ5 double bond | Double bond modification | Reduced potency | <1.0 |
| Analog with only Δ11 double bond | Double bond modification | Reduced potency | <1.0 |
| Tetrazole analog (19) | Carboxylate bioisostere and epoxide bioisostere | 0.18 | ~12-fold more potent |
| Oxadiazole-5-thione analog (25) | Carboxylate bioisostere and epoxide bioisostere | 0.36 | ~6-fold more potent |
Data compiled from multiple sources.[4][6][7][9] ED50 values can vary between studies based on experimental conditions.
Signaling Pathways Activated by 14,15-EET Agonists
14,15-EET and its agonistic analogs exert their effects through the activation of complex intracellular signaling cascades. A primary mechanism involves the activation of a G-protein coupled receptor, leading to downstream effects on ion channels and various kinase pathways.[5][9]
Caption: Signaling pathways activated by 14,15-EET analogs.
In addition to the canonical Gs-cAMP-PKA pathway leading to vasorelaxation, 14,15-EET has been shown to activate other important signaling cascades, including the mTORC2/Akt and EGFR/ERK pathways, which are involved in cell survival, anti-apoptosis, and proliferation.[10][11][12]
Experimental Protocols
The primary assay used to determine the agonist activity of 14,15-EET analogs is the measurement of isometric tension in isolated arterial rings.
Vasorelaxation Assay in Bovine Coronary Artery Rings
-
Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and cleaned of surrounding tissue. Arterial rings (3-5 mm in length) are prepared.
-
Mounting: The arterial rings are mounted in organ chambers containing a physiological salt solution (e.g., Krebs buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a thromboxane (B8750289) A2 mimetic, such as U46619, to a stable level of tension.
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the 14,15-EET analog are added to the organ bath. The relaxation response is recorded as a percentage decrease from the pre-contracted tension.
-
Data Analysis: The effective concentration that produces 50% of the maximal relaxation (ED50) is calculated from the concentration-response curve to determine the potency of the analog.
Caption: Workflow for assessing vasorelaxant activity.
References
- 1. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of 14,15-EET Elevation in Preclinical Stroke Models: A Comparative Guide
An Examination of Soluble Epoxide Hydrolase Inhibitors Versus Alternative Neuroprotective Strategies
Ischemic stroke remains a leading cause of death and long-term disability worldwide. While reperfusion therapies like thrombolysis are critical, the restoration of blood flow can paradoxically exacerbate brain injury. This has spurred extensive research into neuroprotective agents that can preserve brain tissue during and after an ischemic event. Among the promising candidates are compounds that elevate levels of 14,15-epoxyeicosatrienoic acid (14,15-EET), a signaling molecule with potent anti-inflammatory, vasodilatory, and anti-apoptotic properties.[1][2] This is primarily achieved through the inhibition of soluble epoxide hydrolase (sEH), the enzyme responsible for 14,15-EET's degradation.[3][4]
This guide provides an objective comparison of the neuroprotective efficacy of elevating 14,15-EET, via sEH inhibitors (sEHIs), against other neuroprotective agents in various preclinical stroke models. We present supporting experimental data, detailed methodologies, and visual summaries of the key mechanisms and workflows to aid researchers, scientists, and drug development professionals in this field.
Comparative Efficacy of Neuroprotective Agents
The primary measure of efficacy in preclinical stroke research is the reduction of infarct volume and improvement in neurological function. The following tables summarize quantitative data from studies evaluating various sEH inhibitors and comparator compounds in the widely used middle cerebral artery occlusion (MCAO) model of ischemic stroke.
Table 1: Efficacy of Soluble Epoxide Hydrolase Inhibitors in Rodent MCAO Models
| Compound | Stroke Model (Animal) | Dosage & Administration | Key Outcomes | Reference |
| TPPU | 90 min MCAO (Rat) | 1 mg/kg at reperfusion | ~50% reduction in infarct volume; Improved sensorimotor function; Reduced IL-1β & TNF-α mRNA. | [1] |
| AUDA-BE | 2 hr MCAO (Mouse) | 10 mg/kg 30 min before MCAO | Significant reduction in infarct size at 24h. | [4] |
| AUDA | MCAO (Rat - Hypertensive & Normotensive) | 2 mg/day for 6 weeks (chronic) | Reduced infarct size (~40% in normotensive) and neurodeficit score. | [5] |
| t-AUCB | 60 min MCAO (Mouse - Type 2 Diabetic) | 1 mg/kg daily for 7 days | Significant reduction in infarct size; Improved post-ischemic reperfusion. | [6] |
MCAO: Middle Cerebral Artery Occlusion; TPPU: 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea; AUDA-BE: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid butyl ester; AUDA: 12-(3-adamantan-1-yl-ureido) dodecanoic acid; t-AUCB: trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid.
Table 2: Efficacy of Alternative Neuroprotective Agents
| Compound | Mechanism of Action | Key Preclinical Outcomes (Stroke Models) | Clinical Status/Notes | Reference |
| Edaravone | Free radical scavenger, antioxidant | Reduces post-stroke edema and levels of endothelial growth factor. | Approved for stroke treatment in some countries. Multi-target effects suggested. | [7] |
| Citicoline | Membrane stabilizer, neurotransmitter precursor | Improves neural function in patients with acute ischemic stroke. | Network meta-analysis suggests efficacy in improving patient outcomes. | [8] |
| Vinpocetine | Anti-inflammatory (IκB kinase inhibitor), antioxidant | Attenuates oxidative stress and NF-κB-dependent inflammation. | Shown to inhibit lipid peroxidation and free radical generation. | [7] |
| Minocycline | Anti-inflammatory, anti-apoptotic | Reduces mortality rate in patients with acute ischemic stroke. | A tetracycline (B611298) antibiotic with neuroprotective properties. | [8] |
Signaling Pathways and Experimental Design
Understanding the mechanism of action and the experimental context is crucial for interpreting efficacy data. The following diagrams illustrate the proposed signaling cascade for 14,15-EET-mediated neuroprotection and a typical workflow for preclinical stroke studies.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. 14,15-epoxyeicosatrienoic acid promotes production of brain derived neurotrophic factor from astrocytes and exerts neuroprotective effects during ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Soluble Epoxide Inhibition Is Protective Against Cerebral Ischemia via Vascular and Neural Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Protection by Soluble Epoxide Hydrolase Inhibition in Type 2 Diabetic Stroke | PLOS One [journals.plos.org]
- 7. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 14,15-EET Agonist and Antagonist Effects in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the effects of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its sulfonimide antagonist, 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI), across various cancer cell lines. The data presented herein highlights the opposing roles of these molecules in regulating key cellular processes implicated in cancer progression, such as proliferation, migration, and invasion.
Contrasting Effects on Cellular Functions
14,15-EET, a metabolite of arachidonic acid, has been shown to promote pro-cancerous activities in several cell lines.[1] Conversely, its antagonist, 14,15-EEZE-mSI, effectively curtails these effects, suggesting a potential therapeutic avenue for cancer treatment. This guide cross-validates these observations in different cellular contexts.
Proliferation and Cell Cycle
In the human tongue carcinoma cell line Tca-8113, exogenous 14,15-EET (100 nM) has been demonstrated to stimulate cell proliferation.[1] Flow cytometry analysis revealed a significant increase in the percentage of cells in the S-G2-M phase of the cell cycle (47.08%) compared to control cells, indicating a promotion of cell division.[1]
Cell Migration and Invasion
A key hallmark of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. Studies in prostate cancer cell lines (PC-3, DU-145, and LNCaP) have shown that while 11,12-EET (a similar eicosanoid) induces cell motility, synthetic EET antagonists, including 14,15-EEZE-mSI, inhibit both basal and EET-induced cell invasion and migration.[2] Similar inhibitory effects on cell adhesion and invasion were observed in breast cancer cell lines MCF-7 and MDA-MB-231 when treated with the EET antagonist 14,15-EEZE.
Comparative Data on Cellular Effects
The following tables summarize the quantitative effects of 14,15-EET and its antagonists in different cell lines.
Table 1: Effect of 14,15-EET on Tca-8113 Cell Cycle Distribution [1]
| Treatment | % of Cells in S-G2-M Phase |
| Control | Not specified |
| 14,15-EET (100nM) | 47.08% |
Table 2: Inhibitory Effects of EET Antagonists on Prostate Cancer Cell Motility [2]
| Cell Line | Treatment | Effect on Invasion/Migration |
| PC-3 | 14,15-EEZE, 14,15-EEZE-PEG, 14,15-EEZE-mSI | Inhibition of tonic and 11,12-EET-induced invasion and migration. |
| DU-145 | 14,15-EEZE | Similar inhibition to PC-3. |
| LNCaP | 14,15-EEZE | Similar inhibition to PC-3. |
Signaling Pathways
The differential effects of 14,15-EET and its antagonists are mediated through specific signaling pathways. 14,15-EET has been shown to activate the Epidermal Growth Factor Receptor (EGFR), which in turn triggers downstream pro-survival and pro-proliferative pathways such as the PI3K/Akt and ERK pathways.[1] In contrast, EET antagonists have been demonstrated to inhibit the phosphorylation of EGFR and Akt, thereby blocking these signaling cascades.[2] Furthermore, 14,15-EET can also activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1]
References
Differentiating the Biological Effects of 14,15-EET-SI from its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the stable 14,15-EET analog, 14,15-EET-SI (N-[[14,15-epoxyeicosa-5(Z),8(Z),11(Z)-trienoyl]sulfonyl]imide), and its parent compound, 14,15-epoxyeicosatrienoic acid (14,15-EET), with a focus on differentiating their activities from the primary metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). 14,15-EET is a potent but metabolically labile signaling molecule.[1] Its rapid conversion to the less active 14,15-DHET by soluble epoxide hydrolase (sEH) limits its therapeutic potential.[2] this compound was developed as a metabolically robust analog, replacing the metabolically susceptible carboxylic acid with a sulfonimide group to prolong its biological activity.[3]
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative differences in the biological effects of 14,15-EET and its metabolite, 14,15-DHET. Data for this compound is included where available, highlighting its comparable potency to the parent compound.
Table 1: Vasodilatory Effects
| Compound | Vessel Type | Potency (ED₅₀) | Maximum Relaxation (%) | Key Findings |
| 14,15-EET | Bovine Coronary Artery | ~1 µM[4] | 80-94% | Potent vasodilator. |
| This compound | Bovine Coronary Artery | ~1 µM | 84.5 ± 7.5%[5] | Equipotent to 14,15-EET, indicating the sulfonimide substitution preserves activity. |
| 14,15-DHET | Bovine Coronary Artery | ~5-fold less potent than 14,15-EET | Not specified | Significantly less potent than the parent epoxide. |
| 14,15-EET | Human Coronary Arterioles | Not specified | 45 ± 5% | Effective vasodilator. |
| 14,15-DHET | Human Coronary Arterioles | Less potent than 14,15-EET | 17 ± 3% | Reduced efficacy compared to 14,15-EET. |
Table 2: Effects on Neurite Outgrowth and PPARα Activation
| Compound | Biological Effect | Cell Type | Key Quantitative Finding | Conclusion |
| 14,15-EET | Neurite Outgrowth | PC12 Cells | 100 nM enhanced NGF-induced neurite extension by 140% | Promotes neuronal differentiation.[6] |
| 14,15-DHET | Neurite Outgrowth | PC12 Cells | No effect on neurite length | The diol metabolite is inactive in this assay. |
| 14,15-EET | PPARα Activation | COS-7 Cells | 10 µM resulted in a 3-fold increase in luciferase activity | Moderate activator of PPARα. |
| 14,15-DHET | PPARα Activation | COS-7 Cells | 10 µM resulted in a 12-fold increase in luciferase activity | Significantly more potent activator of PPARα than 14,15-EET. |
Experimental Protocols
1. Vasodilation Assay in Bovine Coronary Arteries
-
Tissue Preparation: Rings of bovine coronary arteries are isolated and mounted in organ chambers filled with Krebs buffer, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
Pre-constriction: Arterial rings are pre-constricted with the thromboxane (B8750289) A₂ mimetic, U-46619, to induce a stable tone.
-
Drug Administration: Cumulative concentrations of 14,15-EET, this compound, or 14,15-DHET are added to the organ bath.
-
Measurement: Changes in isometric tension are recorded to determine the concentration-response relationship and calculate the ED₅₀ values.
-
Mechanism of Action Studies: To investigate the signaling pathway, the experiment is repeated in the presence of specific inhibitors, such as iberiotoxin (B31492) (a BKCa channel blocker).[5]
2. Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture: PC12 cells are cultured in a suitable medium, often containing nerve growth factor (NGF) to induce differentiation.
-
Treatment: Cells are treated with 14,15-EET or 14,15-DHET at various concentrations (e.g., 100 nM).
-
Analysis: After a set incubation period, cells are fixed and imaged. Neurite length and the percentage of cells with neurites are quantified using imaging software.
-
Signaling Pathway Investigation: To elucidate the mechanism, specific inhibitors such as HC067047 (a TRPV4 inhibitor) can be co-incubated with the test compounds.[6]
3. PPARα Activation Assay
-
Cell Line and Transfection: COS-7 cells are co-transfected with a PPARα expression vector and a luciferase reporter gene under the control of a PPARα response element.
-
Treatment: Transfected cells are incubated with 14,15-EET or 14,15-DHET at various concentrations for a specified duration (e.g., 18 hours).
-
Measurement: Cell lysates are assayed for luciferase activity, which is normalized to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. The fold-increase in luciferase activity relative to a vehicle control indicates the level of PPARα activation.
Mandatory Visualization
Caption: Signaling pathway for this compound-induced vasodilation.
Caption: Metabolic fate of 14,15-EET and the stability of this compound.
Discussion and Conclusion
The data presented clearly demonstrate that the primary metabolite of 14,15-EET, 14,15-DHET, exhibits a significantly different biological activity profile compared to its parent compound. While 14,15-DHET retains some vasodilatory properties, it is considerably less potent than 14,15-EET.[7] In the context of neurite outgrowth, 14,15-DHET is inactive, highlighting a critical loss of function upon metabolism. Conversely, 14,15-DHET is a more potent activator of PPARα, suggesting that in some cellular contexts, the metabolism of 14,15-EET could lead to a switch in signaling pathways.
This compound emerges as a valuable tool for researchers and a potential therapeutic candidate. Its equipotent vasodilatory activity to 14,15-EET, coupled with its resistance to metabolic degradation, allows for a more sustained and predictable biological effect.[4][7] The sulfonimide group effectively protects against metabolism at the carboxyl end, a key site of inactivation.[3] While direct studies on the specific metabolites of this compound are limited, its design inherently minimizes the formation of metabolites that would alter its primary biological activities.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal Procedures for 14,15-EET-SI: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 14,15-EET-SI, a methyl sulfonamide analog of 14,15-EET.
As a leading provider of research chemicals, we prioritize furnishing our customers with comprehensive safety information that extends beyond the product itself. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards. The primary source of safety and disposal information for any chemical is its Safety Data Sheet (SDS). A downloadable SDS for (±)14(15)-EET-SI is available on the Cayman Chemical product page.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety information. As a general guideline for similar compounds, this material should be considered hazardous until further information is available. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the compound, especially when not in a solution, should be conducted in a well-ventilated fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, which is typically supplied in a methyl acetate (B1210297) solution, must be conducted in accordance with local, state, and federal regulations for hazardous waste.
-
Consult the Safety Data Sheet (SDS): The SDS for (±)14(15)-EET-SI is the definitive guide for disposal. It can be downloaded directly from the product page on the Cayman Chemical website.[1]
-
Do Not Dispose Down the Drain: As with most organic chemicals, this compound and its solutions should never be disposed of down the sink or in regular trash.
-
Collect in a Designated Waste Container:
-
Use a clearly labeled, leak-proof container designated for flammable organic solvent waste. The container should be compatible with methyl acetate and the compound itself.
-
The waste container should be kept closed when not in use and stored in a well-ventilated, designated hazardous waste accumulation area.
-
-
Segregate Waste Streams: Do not mix this compound waste with incompatible chemicals. Keep chlorinated and non-chlorinated solvent waste streams separate if required by your institution's waste management program.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for proper handling and storage.
| Property | Value |
| Formal Name | N-(methylsulfonyl)-13-(3-pentyloxiranyl)-5Z,8Z,11Z-tridecatrienamide |
| CAS Number | 218461-97-3 |
| Molecular Formula | C₂₁H₃₅NO₄S |
| Formula Weight | 397.6 g/mol |
| Supplied As | A solution in methyl acetate |
| Storage | -20°C |
Source: Cayman Chemical[1]
Experimental Workflow for Disposal
The logical workflow for the safe disposal of this compound is outlined in the diagram below. This process ensures that all safety and regulatory considerations are met at each stage.
Understanding the Compound's Signaling Pathway
This compound is a metabolically stable analog of 14,15-EET. Both compounds have been shown to stimulate tyrosine phosphorylation and induce mitogenesis in renal epithelial cells.[1] Understanding the biological context of the compounds you work with is a component of comprehensive laboratory safety. The simplified diagram below illustrates the initiation of this signaling cascade.
By following these procedures and consulting the official Safety Data Sheet, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Personal protective equipment for handling 14,15-EET-SI
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 14,15-EET-SI. The following procedures are based on the safety data for the solvent, methyl acetate (B1210297), in which the compound is supplied, and general best practices for handling novel chemical substances.
Immediate Safety Precautions
This compound is supplied in a methyl acetate solution. Methyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2] Repeated exposure may cause skin dryness or cracking.[1][2] The toxicological properties of this compound itself have not been fully characterized; therefore, it should be handled with care, assuming it is a potentially hazardous substance.[3][4]
Emergency Contact Information: In case of an emergency, immediately contact your institution's environmental health and safety office and refer to the following contact for poison information:
-
Poison Information: 1-800-222-1222[5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles | Must be worn at all times when handling the solution.[1] |
| Face shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Compatible with methyl acetate (e.g., butyl rubber, nitrile rubber). Inspect gloves prior to use. |
| Skin and Body Protection | Laboratory coat | Should be worn over personal clothing. |
| Protective work clothing | To prevent skin exposure.[5] | |
| Emergency shower | Facilities should be readily available.[5] | |
| Respiratory Protection | Not required for normal handling in a well-ventilated area | If ventilation is inadequate or if there is a risk of inhalation, use a respirator with an appropriate vapor cartridge. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably in a chemical fume hood.- Avoid contact with skin, eyes, and clothing.[3][4]- Keep away from heat, sparks, open flames, and other ignition sources.[1][2]- Use non-sparking tools and take precautionary measures against static discharge.[1]- Ground and bond containers when transferring material.[2]- Do not eat, drink, or smoke in the handling area.[5] |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]- The recommended storage temperature for the product is -20°C.- Keep away from oxidizing agents, strong acids, and strong bases.[5] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
| Situation | Action |
| Spill or Leak | - Evacuate personnel from the area.- Remove all ignition sources.[5]- Ventilate the area.- Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5]- Collect the absorbed material in a sealed container for disposal.[5]- Do not allow the spill to enter drains or waterways. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5]- Remove contact lenses if present and easy to do.[1]- Seek immediate medical attention.[1][5] |
| Skin Contact | - Immediately remove contaminated clothing.[5]- Wash the affected skin area with soap and water.[5]- If irritation persists, seek medical attention. |
| Inhalation | - Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1]- If breathing is difficult or has stopped, provide artificial respiration.- Seek immediate medical attention.[1] |
| Ingestion | - Do NOT induce vomiting.[1]- Rinse mouth with water.[1]- Seek immediate medical attention.[1] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Product | - Dispose of as hazardous waste. Contact a licensed professional waste disposal service. |
| Contaminated Materials | - Absorbent materials, gloves, and other contaminated items should be placed in a sealed, labeled container and disposed of as hazardous waste. |
| Empty Containers | - Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
